molecular formula C41H70O13 B149817 20(R)-Notoginsenoside R2

20(R)-Notoginsenoside R2

Katalognummer: B149817
Molekulargewicht: 771.0 g/mol
InChI-Schlüssel: FNIRVWPHRMMRQI-RFMRREALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20(R)-Notoginsenoside R2 is a rare protopanaxatriol-type saponin isolated from the traditional medicinal herb Panax notoginseng . Recent scientific investigations have revealed its significant potential across multiple pharmacological domains, making it a valuable compound for research. In oncology, this compound has demonstrated promising anti-tumor activity by inhibiting the proliferation of hepatoma cells and promoting apoptosis through the blockade of the PI3K/AKT/mTOR signaling pathway . In hepatology, it exhibits potent antifibrotic effects. Research shows it can mitigate hepatic fibrosis by inducing senescence in hepatic stellate cells (HSCs) via the modulation of the STAT3 signaling pathway, leading to reduced collagen deposition and suppression of pro-inflammatory cytokines . For metabolic disease research, this compound has shown remarkable renoprotective effects in models of diabetic nephropathy. It ameliorates albuminuria and renal pathology by suppressing c-Src activation, which in turn inhibits JNK/STAT1 phosphorylation and CD36 overexpression, ultimately reducing lipid accumulation, oxidative stress, and mitochondrial dysfunction in kidney cells . These multifaceted mechanisms position this compound as a compelling candidate for investigating new therapeutic strategies for cancer, chronic liver disease, and diabetic complications.

Eigenschaften

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIRVWPHRMMRQI-RFMRREALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

20(R)-Notoginsenoside R2: A Technical Guide on Source and Natural Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a rare, naturally occurring saponin isolated from Panax notoginseng (Burk.) F.H. Chen, a plant widely used in traditional Chinese medicine.[1][2][3][4] As a member of the protopanaxatriol (PPT) group of ginsenosides, this compound has garnered interest within the scientific community for its potential pharmacological activities. However, its characteristically low natural abundance presents significant challenges for research and development. This technical guide provides an in-depth overview of the sources, natural abundance, and methods for obtaining this compound, tailored for researchers and professionals in drug development.

Natural Sources and Abundance

The primary natural source of this compound is the plant Panax notoginseng, also known as Sanqi or Tianqi. While present in this plant, its concentration is notably low.

Quantitative analysis of ginsenosides in various Panax species and processed products has provided some insight into the abundance of this compound. A study utilizing UPLC-QTOF/MS analyzed different processed forms of Panax ginseng and found that this compound was not detected in white ginseng or tae-geuk ginseng. However, it was quantified in red ginseng and black ginseng, albeit at very low levels.

Table 1: Quantitative Data of this compound in Processed Panax ginseng

Processed ProductConcentration (mg/g)
Red Ginseng0.01 ± 0.002[5]
Black Ginseng0.004 ± 0.002[5]

It is important to note that the abundance of ginsenosides, including this compound, can vary significantly based on the plant part, age, cultivation conditions, and processing methods. The data above pertains to processed Panax ginseng, and the concentration in raw Panax notoginseng may differ. Generally, the concentration of protopanaxatriol-type ginsenosides, a class that includes notoginsenoside R2, in P. notoginseng is in the range of 2.0 to 40.0 mg/g.

Biosynthesis and Biotransformation

The low natural abundance of this compound has spurred research into alternative production methods, primarily focusing on the biotransformation of more abundant precursor ginsenosides.

General Ginsenoside Biosynthesis

Ginsenosides are synthesized via the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the triterpene backbone, dammarenediol-II. This backbone is then hydroxylated to form protopanaxatriol (PPT), the direct precursor to this compound. Subsequent glycosylation steps, catalyzed by various glycosyltransferases (GTs), lead to the diverse array of ginsenosides.

G cluster_0 Isoprenoid Biosynthesis cluster_1 Triterpene Synthesis cluster_2 Protopanaxatriol Formation cluster_3 Glycosylation Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) MVA Pathway->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Protopanaxatriol (PPT) Protopanaxatriol (PPT) Dammarenediol-II->Protopanaxatriol (PPT) Hydroxylation PPT PPT Notoginsenoside R2 Notoginsenoside R2 PPT->Notoginsenoside R2 Glycosyltransferases

Simplified biosynthetic pathway of Protopanaxatriol-type ginsenosides.
Biotransformation from Notoginsenoside R1

A more direct and efficient method to produce this compound is through the biotransformation of Notoginsenoside R1, a more abundant ginsenoside in P. notoginseng. This process typically involves the enzymatic hydrolysis of the glucose moiety at the C-20 position of Notoginsenoside R1.[6] This conversion can be achieved using specific microbial strains or isolated enzymes. For instance, Lactiplantibacillus plantarum S165 has been shown to transform Notoginsenoside R1 into a mixture of 20(S)- and this compound.[6]

G Notoginsenoside R1 Notoginsenoside R1 This compound This compound Notoginsenoside R1->this compound Hydrolysis of C-20 glucose Enzyme Enzyme Enzyme->Notoginsenoside R1

Biotransformation of Notoginsenoside R1 to this compound.

Experimental Protocols

Extraction and Isolation from Panax notoginseng

The following is a representative protocol for the extraction and isolation of ginsenosides from P. notoginseng, which can be adapted for the specific isolation of this compound.

1. Sample Preparation:

  • Air-dry the roots of Panax notoginseng.

  • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Macerate the powdered plant material in 70-80% ethanol at room temperature for 24 hours.

  • Perform ultrasonic-assisted extraction for 30-60 minutes to enhance efficiency.

  • Filter the extract and repeat the extraction process on the residue 2-3 times.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in water and apply it to a pre-treated macroporous resin column (e.g., D101 or AB-8).[7]

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute the ginsenosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

    • Collect the fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a C18 reverse-phase column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Monitor the elution at 203 nm and collect the peak corresponding to this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G cluster_workflow Isolation Workflow A Panax notoginseng (Dried Roots) B Powdered Material A->B Grinding C Ethanol Extraction B->C D Crude Extract C->D E Macroporous Resin Chromatography D->E F Ginsenoside-rich Fractions E->F G Preparative HPLC F->G H Isolated this compound G->H I Spectroscopic Analysis (MS, NMR) H->I

Experimental workflow for the isolation of this compound.
Biotransformation of Notoginsenoside R1

This protocol outlines the general steps for the microbial transformation of Notoginsenoside R1.

1. Microorganism Culture:

  • Culture a suitable microorganism (e.g., Lactiplantibacillus plantarum S165) in an appropriate liquid medium at its optimal growth temperature (e.g., 37°C).

2. Biotransformation Reaction:

  • Add a solution of Notoginsenoside R1 to the microbial culture.

  • Incubate the mixture under controlled conditions (temperature, pH, agitation) for a specified period (e.g., several days).

3. Extraction of Transformation Products:

  • After the incubation period, stop the reaction and centrifuge the culture to separate the microbial cells.

  • Extract the supernatant with an organic solvent such as n-butanol.

  • Concentrate the organic phase to obtain the crude transformation product.

4. Purification and Analysis:

  • Purify the crude product using chromatographic techniques as described in the isolation protocol above (e.g., preparative HPLC).

  • Analyze the products using HPLC, MS, and NMR to identify and quantify this compound.

Conclusion

This compound is a ginsenoside of significant interest with a very low natural abundance in its primary source, Panax notoginseng. This technical guide has summarized the available quantitative data, highlighting the need for more research into its concentration in raw plant materials. The challenges of direct isolation have led to the development of biotransformation methods from more abundant precursors like Notoginsenoside R1, offering a promising avenue for obtaining this compound for further research and potential therapeutic applications. The provided experimental workflows serve as a foundational guide for researchers aiming to work with this rare and potentially valuable natural product.

References

Isolating 20(R)-Notoginsenoside R2 from Panax notoginseng: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for isolating 20(R)-Notoginsenoside R2 from Panax notoginseng. Due to its low natural abundance, direct extraction and isolation of this compound is challenging. The primary and most effective method for obtaining this compound is through the biotransformation of the more abundant precursor, Notoginsenoside R1. This guide focuses on a detailed protocol for this biotransformation, followed by purification and separation techniques.

Overview of Isolation Strategies

The isolation of this compound from Panax notoginseng is primarily achieved through a multi-step process that begins with the extraction of total saponins, followed by the biotransformation of Notoginsenoside R1 to yield a mixture of 20(S)- and this compound epimers. Subsequent chromatographic techniques are then employed to separate these epimers and purify the target compound.

Experimental Protocols

Extraction of Total Panax Notoginseng Saponins (PNS)

The initial step involves the extraction of total saponins from the dried roots of Panax notoginseng.

Protocol:

  • Preparation of Plant Material: Clean and slice 10.0 kg of fresh Panax notoginseng medicinal materials. The material can be air-dried or oven-dried.

  • Solvent Extraction: Extract the sliced material with a 75% v/v ethanol solution.

  • Ethanol Recovery: Recover the ethanol from the extractive solution.

  • Dilution and Filtration: Add water to the concentrated extract to a volume six times the weight of the original plant material. Dilute until no obvious oily substance floats and filter to obtain a clear aqueous solution.

  • Macroporous Resin Adsorption: Pass the clear solution through a D101 macroporous adsorption resin column.

  • Washing: Wash the column with a water solution at a pH of 4-6.

  • Elution: Elute the saponins from the resin using a 40-80% v/v ethanol solution.

  • Final Product: Collect the eluate, recover the ethanol, and concentrate under reduced pressure to dryness to obtain the total Panax notoginseng saponins (PNS) as a white powder.[1]

Biotransformation of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2

This protocol utilizes Lactiplantibacillus plantarum S165 for the conversion of Notoginsenoside R1 to a mixture of its 20(S) and 20(R) epimers.[2]

Protocol:

  • Fermentation Medium Preparation: Prepare a 1000 mL fermentation medium consisting of 30 g glucose and 10 g yeast extract in a 2000 mL flask. Sterilize by incubating at 121°C for 15 minutes.

  • Substrate Addition: After cooling to room temperature, add 1 g of Notoginsenoside R1 to the fermentation medium and filter through a 0.22 μm filter.

  • Inoculation: Inoculate the medium with a prepared Lactiplantibacillus plantarum S165 strain to an initial viable bacteria count of 1.0 × 10⁷ CFU mL⁻¹.

  • Fermentation: Incubate the culture at 37°C for 21 days.

  • Extraction of Biotransformation Products: After fermentation, extract the broth three times with an equal volume of n-butanol.

  • Concentration: Combine the n-butanol fractions and evaporate to dryness under reduced pressure.

Purification of 20(S/R)-Notoginsenoside R2

The crude extract from the biotransformation is then purified to isolate the mixture of 20(S/R)-Notoginsenoside R2.[2]

Protocol:

  • Macroporous Resin Chromatography:

    • Resin: D101 macroporous resin.

    • Column Loading: Load the dried extract onto the column.

    • Elution Gradient: Elute with a stepwise gradient of ethanol in water: 0%, 30%, 50%, 70%, and 90%.

    • Flow Rate: Maintain a flow rate of 0.4 BV h⁻¹.

    • Elution Volume: Use 5 BV (Bed Volumes) for each gradient step.

  • Fraction Collection and Concentration: Collect the 50% ethanol fraction, which is rich in the target notoginsenosides.

  • Lyophilization: Concentrate the collected fraction under vacuum and then lyophilize to obtain a powdered mixture of 20(S)- and this compound.

Separation of this compound Epimer

The separation of the 20(R) and 20(S) epimers requires high-resolution chromatographic techniques. While a specific protocol for separating Notoginsenoside R2 epimers is not detailed in the provided search results, preparative High-Performance Liquid Chromatography (prep-HPLC) is the standard method for such separations. The following is a general approach based on methods used for other ginsenoside isomers.[3][4]

General Protocol (Hypothetical):

  • Column: A reversed-phase C18 column is typically used for ginsenoside separation.

  • Mobile Phase: A gradient elution with a binary solvent system, such as acetonitrile and water, is commonly employed.

  • Detection: UV detection at a wavelength of around 203 nm is suitable for saponins.

  • Fraction Collection: Collect fractions corresponding to the resolved peaks of the 20(R) and 20(S) epimers.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Data Presentation

Table 1: Quantitative Data from Biotransformation of Notoginsenoside R1

ParameterValueReference
Starting amount of Notoginsenoside R11 g[2]
Yield of 20(S/R)-Notoginsenoside R2 mixture828.53 mg[2]
Conversion Yield82.85%[2]
Purity of Biotransformation Product99.99%[2]

Table 2: General Chromatographic Conditions for Saponin Purification from Panax notoginseng

Chromatographic MethodStationary PhaseMobile PhaseElution ModeReference
Macroporous Resin ChromatographyD101 Macroporous ResinWater, Ethanol (0% to 100%)Gradient[2]
Silica Gel Column ChromatographySilica GelDichloromethane, MethanolGradient
Reversed-Phase C18 ChromatographyRp-C18Methanol, WaterGradient
Semi-preparative HPLCC18Methanol, WaterGradient

Visualizations

Experimental Workflows

Isolation_Workflow cluster_extraction Extraction of Total Saponins Panax_notoginseng Panax notoginseng (Roots) Ethanol_Extraction 75% Ethanol Extraction Panax_notoginseng->Ethanol_Extraction Crude_Extract Crude Saponin Extract Ethanol_Extraction->Crude_Extract Macroporous_Resin_1 D101 Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin_1 Total_Saponins Total Panax Notoginseng Saponins (PNS) Macroporous_Resin_1->Total_Saponins

Caption: Workflow for the extraction of total saponins from Panax notoginseng.

Biotransformation_Purification_Workflow cluster_biotransformation Biotransformation and Purification Notoginsenoside_R1 Notoginsenoside R1 Fermentation Fermentation with Lactiplantibacillus plantarum S165 Notoginsenoside_R1->Fermentation Fermentation_Broth Fermentation Broth Fermentation->Fermentation_Broth n_Butanol_Extraction n-Butanol Extraction Fermentation_Broth->n_Butanol_Extraction Crude_R2_Mix Crude 20(S/R)-Notoginsenoside R2 n_Butanol_Extraction->Crude_R2_Mix Macroporous_Resin_2 D101 Macroporous Resin Chromatography (50% Ethanol Elution) Crude_R2_Mix->Macroporous_Resin_2 Purified_R2_Mix Purified 20(S/R)-Notoginsenoside R2 Mixture Macroporous_Resin_2->Purified_R2_Mix Prep_HPLC Preparative HPLC Purified_R2_Mix->Prep_HPLC Isolated_R2 Isolated this compound Prep_HPLC->Isolated_R2

Caption: Workflow for biotransformation of Notoginsenoside R1 and purification of this compound.

Signaling Pathway

The biotransformation product, 20(S/R)-Notoginsenoside R2, has been shown to promote apoptosis in H22 hepatoma cells by blocking the PI3K/AKT/mTOR signaling pathway.[2]

PI3K_AKT_mTOR_Pathway R2 20(S/R)-Notoginsenoside R2 PI3K PI3K R2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 20(S/R)-Notoginsenoside R2.

Conclusion

The isolation of this compound from Panax notoginseng is most effectively achieved through a biotransformation-centric approach. By converting the more abundant Notoginsenoside R1 using microbial fermentation, a significant yield of a mixture of 20(S) and 20(R) epimers can be obtained. Subsequent purification using macroporous resin chromatography followed by preparative HPLC for epimer separation provides a viable pathway for obtaining pure this compound for research and drug development purposes. This guide provides the foundational protocols and data to assist researchers in this endeavor.

References

An In-depth Technical Guide to 20(R)-Notoginsenoside R2: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a rare, naturally occurring dammarane-type triterpenoid saponin isolated from Panax notoginseng. As a stereoisomer of the more common 20(S)-Notoginsenoside R2, this compound has garnered significant interest in the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a tetracyclic triterpene aglycone core, known as protopanaxatriol, glycosidically linked to a disaccharide moiety at the C-6 hydroxyl group. The stereochemistry at the C-20 position is a defining feature, distinguishing it from its 20(S) epimer.

Physicochemical Data
PropertyValueSource
Molecular Formula C41H70O13[1][2]
Molecular Weight 771.0 g/mol [1][2]
IUPAC Name (2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[1]
CAS Number 948046-15-9[1]
Boiling Point (Predicted) 878.7 ± 65.0 °C[3][4]
Density (Predicted) 1.31 ± 0.1 g/cm³[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]

Stereochemistry

The stereochemistry at the C-20 position significantly influences the biological activity of notoginsenosides. The (R) configuration in this compound results in a different spatial arrangement of the side chain compared to its 20(S) counterpart. This difference can be clearly distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by observing the chemical shifts of the carbon atoms in the vicinity of the chiral center.

Key 13C-NMR Chemical Shift Differences between 20(S) and 20(R) Epimers

The most significant differences in 13C-NMR chemical shifts between the 20(S) and 20(R) epimers of notoginsenoside R2 are observed for carbons C-17, C-21, and C-22.

Carbon Atom20(S)-Notoginsenoside R2 (δ, ppm)This compound (δ, ppm)
C-17 51.550.8
C-21 22.726.8
C-22 35.535.8

Data obtained in Pyridine-d5

Spectroscopic Data

1H and 13C-NMR Data for 20(R)-Ginsenoside Rg2 (a closely related compound)

Aglycone

Position13C (δ, ppm)1H (δ, ppm, J in Hz)
139.10.95 (m), 1.88 (m)
228.21.95 (m)
378.03.30 (dd, 11.5, 4.5)
439.8-
556.50.85 (d, 11.0)
618.31.50 (m), 1.62 (m)
735.21.40 (m), 1.98 (m)
840.1-
950.31.85 (m)
1037.1-
1130.81.55 (m)
1270.83.65 (dd, 11.0, 5.0)
1349.32.25 (m)
1451.5-
1531.51.70 (m), 2.05 (m)
1626.81.80 (m), 2.30 (m)
1750.82.45 (m)
1816.20.95 (s)
1917.21.05 (s)
2073.2-
2126.81.60 (s)
2235.82.10 (m), 2.40 (m)
2322.91.85 (m)
24126.25.30 (t, 7.0)
25131.2-
2625.81.70 (s)
2717.81.65 (s)
2828.31.00 (s)
2916.50.82 (s)
3017.50.98 (s)

Sugar Moieties (at C-6)

Position13C (δ, ppm)1H (δ, ppm, J in Hz)
Glc-1' 106.84.88 (d, 7.5)
Glc-2' 83.84.15 (m)
Glc-3' 78.14.28 (m)
Glc-4' 71.84.25 (m)
Glc-5' 78.23.95 (m)
Glc-6' 62.94.20 (m), 4.35 (m)
Xyl-1'' 106.25.25 (d, 7.5)
Xyl-2'' 75.24.05 (m)
Xyl-3'' 78.54.18 (m)
Xyl-4'' 71.04.15 (m)
Xyl-5'' 67.23.80 (m), 4.25 (m)

Reference data for a related compound; solvent and specific experimental conditions may lead to variations.

Mass Spectrometry

Mass spectrometry data for Notoginsenoside R2 reveals a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M+H]+ 771.4862
[M-H]- 769.4756
UV and IR Spectroscopy

Specific UV and IR spectral data for pure this compound are not widely published. However, based on its structure:

  • UV Spectroscopy : As a dammarane-type saponin lacking a chromophore, it is expected to have weak UV absorption, with potential end absorption below 210 nm.

  • IR Spectroscopy : The IR spectrum would be characterized by strong, broad absorption bands for hydroxyl (-OH) groups around 3400 cm⁻¹, C-H stretching vibrations around 2900 cm⁻¹, and C-O stretching vibrations in the region of 1000-1200 cm⁻¹.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of ginsenosides, which can be adapted for this compound.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis start Powdered Panax notoginseng extraction Ultrasonic Extraction with Methanol start->extraction concentration Concentration under vacuum extraction->concentration hp20 Diaion HP-20 Column Chromatography concentration->hp20 spe Solid Phase Extraction (SPE) hp20->spe hplc Semi-preparative HPLC spe->hplc analysis NMR, MS for structure elucidation hplc->analysis

Caption: General workflow for the isolation and purification of Notoginsenoside R2.

  • Extraction : Air-dried and powdered Panax notoginseng is extracted with methanol using ultrasonication. The solvent is then removed under vacuum to yield a crude extract.

  • Column Chromatography : The crude extract is subjected to Diaion HP-20 macroporous resin column chromatography, eluting with a gradient of water and methanol to remove highly polar compounds.

  • Solid Phase Extraction (SPE) : The fraction enriched with less polar ginsenosides is further purified using SPE.

  • Semi-preparative HPLC : Final purification to isolate this compound is achieved using a C18 semi-preparative HPLC column with a mobile phase of acetonitrile and water.

  • Structure Elucidation : The structure of the purified compound is confirmed using NMR and mass spectrometry.

Biotransformation of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2

This protocol describes the bioconversion of Notoginsenoside R1 into a mixture of 20(S) and this compound.

  • Medium Preparation : A fermentation medium containing glucose and yeast extract is prepared and autoclaved.

  • Substrate Addition : Notoginsenoside R1 is added to the cooled, sterile medium.

  • Inoculation : The medium is inoculated with a culture of Lactiplantibacillus plantarum S165.

  • Fermentation : The culture is incubated at 37°C for an extended period (e.g., 21 days).

  • Product Identification : The conversion of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2 is monitored and the final products are identified using HPLC, UPLC-MS/MS, and NMR.

Biological Activity and Signaling Pathways

This compound, often in combination with its 20(S) epimer, has been shown to exhibit significant biological activities, including anti-cancer and neuroprotective effects.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

20(S/R)-Notoginsenoside R2 has been demonstrated to induce apoptosis in H22 hepatoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.

G R2 20(S/R)-Notoginsenoside R2 PI3K PI3K R2->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

Modulation of the miR-27a/SOX8/β-catenin Axis

In neuronal cells, Notoginsenoside R2 has been shown to reduce Aβ-induced apoptosis and inflammation by modulating the miR-27a/SOX8/β-catenin signaling axis.

G R2 Notoginsenoside R2 miR27a miR-27a R2->miR27a downregulates SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin activates Apoptosis_Inflammation Neuronal Apoptosis & Inflammation beta_catenin->Apoptosis_Inflammation inhibits

Caption: Modulation of the miR-27a/SOX8/β-catenin axis by Notoginsenoside R2.

Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis
  • Cell Culture and Treatment : Culture cells (e.g., H22 hepatoma cells) and treat with varying concentrations of 20(S/R)-Notoginsenoside R2 for a specified time.

  • Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE : Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a fascinating natural product with a unique stereochemical configuration that imparts distinct biological properties. This guide provides a foundational understanding of its chemical structure, physicochemical characteristics, and spectroscopic data. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers investigating the therapeutic potential of this and related compounds. Further research into the specific activities of the pure 20(R) epimer is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

Unveiling the Anti-Cancer Potential of 20(R)-Notoginsenoside R2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, is emerging as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer properties, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Anti-Cancer Mechanisms

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and modulating key signaling pathways that govern cancer cell proliferation and survival.

1. Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. The apoptotic cascade is a crucial mechanism for eliminating malignant cells. Studies have indicated that this compound can trigger both intrinsic and extrinsic apoptotic pathways. In H22 hepatoma cells, treatment with a mixture of 20(S/R)-Notoginsenoside R2 led to a significant increase in apoptosis. While the specific contribution of the 20(R) isomer was not delineated in this study, it is a key component of the active mixture.

2. Cell Cycle Arrest

The ability to control cell cycle progression is a hallmark of cancer. This compound has been observed to interfere with this process, causing cancer cells to arrest at specific checkpoints, thereby preventing their proliferation. For instance, the structurally similar ginsenoside 20(R)-G-Rh2 has been shown to induce cell cycle arrest in non-small cell lung cancer (NSCLC) cell lines.[1]

3. Modulation of Signaling Pathways

The anti-cancer activity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways. A key target is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Treatment of H22 hepatoma cells with 20(S/R)-Notoginsenoside R2 resulted in a significant reduction in the phosphorylation of PI3K, AKT, and mTOR, indicating a blockade of this crucial survival pathway.[2][3]

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of this compound and its closely related analogs.

Table 1: In Vitro Cytotoxicity

CompoundCell LineAssayIC50 ValueTreatment DurationReference
20(S/R)-Notoginsenoside R2H22 (Hepatoma)CCK-865.91 µg/mL24 h[2]
20(R)-Ginsenoside Rh2NCI-H460 (NSCLC)CCK-8368.32 ± 91.28 µg/mL72 h[1]

Table 2: Induction of Apoptosis

CompoundCell LineAssayApoptosis Rate (%)ConcentrationTreatment DurationReference
20(S/R)-Notoginsenoside R2H22 (Hepatoma)TUNEL25.03 ± 1.3150 µg/mL24 h[3]
20(S/R)-Notoginsenoside R2H22 (Hepatoma)TUNEL60.10 ± 1.48100 µg/mL24 h[3]
20(R)-Ginsenoside Rh2H22 (Hepatoma)TUNEL3.87Not SpecifiedNot Specified[4]

Table 3: In Vivo Anti-Tumor Activity

CompoundAnimal ModelTumor TypeAdministration RouteDosageTumor Inhibition Rate (%)Reference
20(R)-Ginsenoside Rh2H22-bearing miceHepatocellular CarcinomaNot SpecifiedNot Specified46.8[4]
20(R)-Ginsenoside Rg3B16-BL6 melanoma modelMelanomaIntravenous100 µ g/mouse Significant decrease in lung metastasis[5]
20(R)-Ginsenoside Rg3B16-BL6 melanoma modelMelanomaOral100-1000 µ g/mouse Significant decrease in lung metastasis[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.

1. Cell Viability Assay (CCK-8)

  • Cell Seeding: Cancer cells (e.g., H22, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or the compound of interest for a specified duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Following treatment, CCK-8 solution is added to each well and incubated for a defined period.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.[2][1]

2. Apoptosis Assay (TUNEL)

  • Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with the test compound.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

  • TUNEL Staining: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, to label the fragmented DNA of apoptotic cells.

  • Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.

  • Microscopy: The stained cells are visualized and imaged using a fluorescence microscope.

  • Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled cells relative to the total number of cells.[3]

3. Western Blotting

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the target proteins (e.g., p-PI3K, p-AKT, p-mTOR) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.[2][3]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR p_PI3K->AKT p_AKT->mTOR Proliferation_Survival Cell Proliferation & Survival p_mTOR->Proliferation_Survival NGR2 This compound NGR2->p_PI3K NGR2->p_AKT NGR2->p_mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., H22, NSCLC lines) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Western_Blot Western Blotting (PI3K/AKT/mTOR pathway proteins) Treatment->Western_Blot Animal_Model Tumor Xenograft Animal Model In_Vivo_Treatment In Vivo Administration of This compound Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis (e.g., TUNEL for apoptosis) In_Vivo_Treatment->Histology

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

This compound demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit the PI3K/AKT/mTOR signaling pathway highlights its multifaceted mechanism of action. While much of the current research has been conducted on mixtures of stereoisomers or closely related ginsenosides, the available data strongly suggests that the 20(R) configuration contributes significantly to the observed anti-tumor activity. Further research focusing specifically on the 20(R) isomer is warranted to fully elucidate its therapeutic potential and to pave the way for its development as a novel cancer therapeutic.

References

20(R)-Notoginsenoside R2: An Inhibitor of Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound (NGR2) on angiogenesis. NGR2, a prominent active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NGR2 in diseases characterized by pathological angiogenesis.

Core Findings: Inhibition of Angiogenesis via the Rap1GAP/PI3K/Akt Signaling Pathway

Recent research has elucidated that this compound exerts its anti-angiogenic effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECs) have shown that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance intracellular glycolysis in pHUVECs.[1][2] In vivo experiments in rat models have corroborated these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the colonic mucosa and microvessels, along with increased vascular permeability.[1][2]

The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in pHUVECs, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

ParameterTreatment GroupResultFold Change/Percentage
Cell Viability NGR2DecreasedDose-dependent reduction
Cell Proliferation NGR2InhibitedSignificant inhibition
Tube Formation NGR2ReducedSignificant reduction
Intracellular Glycolysis NGR2EnhancedIncreased pyruvate and lactic acid
p-Akt Expression NGR2DecreasedSignificant reduction

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model

ParameterTreatment GroupResultObservation
Colonic Mucosa NGR2Inflammatory InjuriesSignificant induction of injuries
Microvessels NGR2Inflammatory InjuriesSignificant induction of injuries
Mucosal Permeability NGR2IncreasedDose-dependent increase
Vascular Permeability NGR2IncreasedDose-dependent increase
Serum VEGFA165/VEGFA121 Ratio NGR2IncreasedCorrelated with increased permeability
Rap1GAP Protein Expression NGR2IncreasedSignificantly higher in treatment groups
TSP1 Protein Expression NGR2IncreasedSignificantly higher in treatment groups

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration in rats.[1][2]

Experimental Protocols

This section provides a detailed methodology for key experiments used to evaluate the anti-angiogenic effects of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

  • Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (various concentrations)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a concentration of 1.5-3 x 10^5 cells/mL.

  • Treatment: Add this compound to the cell suspension at the desired final concentrations.

  • Incubation: Gently add 150 µL of the cell suspension containing the treatment to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.

In Vivo Rat Model of Angiogenesis

This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

Animal Model:

  • Sprague-Dawley rats

Treatment:

  • This compound was administered to rats by intragastric administration for 7 consecutive days at varying doses (e.g., low, medium, high). A control group received a vehicle.

Assessments:

  • Histopathology: At the end of the treatment period, colon tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under a microscope.

  • Vascular Permeability: Vascular permeability was evaluated by measuring the vascular leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific circulation time, the dye was extracted from the colon tissue and quantified spectrophotometrically.

  • Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).

  • Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates were prepared. The expression levels of key proteins such as Rap1GAP, TSP1, VEGFR2, and phosphorylated VEGFR2 were determined by Western blotting.

  • Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-inflammatory cytokines (e.g., IL-4, IL-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

NGR2_Signaling_Pathway cluster_NGR2 This compound cluster_Cell Endothelial Cell cluster_Outcome Cellular Effects NGR2 NGR2 Rap1GAP Rap1GAP NGR2->Rap1GAP Activates Glycolysis Intracellular Glycolysis NGR2->Glycolysis Promotes PI3K PI3K Rap1GAP->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Proliferation Cell Proliferation pAkt->Proliferation Inhibits TubeFormation Tube Formation pAkt->TubeFormation Inhibits

Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the PI3K/Akt pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture Culture pHUVECs Viability Cell Viability Assay (e.g., CCK-8) Culture->Viability Proliferation Cell Proliferation Assay (e.g., BrdU) Culture->Proliferation TubeFormation Tube Formation Assay Culture->TubeFormation PrepareNGR2 Prepare NGR2 Solutions PrepareNGR2->Viability PrepareNGR2->Proliferation PrepareNGR2->TubeFormation Data Data Collection & Quantification Viability->Data Proliferation->Data TubeFormation->Data Conclusion Conclusion on Anti-Angiogenic Effect Data->Conclusion

Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.

In_Vivo_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_outcome Outcome AnimalModel Rat Model NGR2Admin Intragastric NGR2 Administration (7 days) AnimalModel->NGR2Admin Histo Histopathology (MVD) NGR2Admin->Histo Permeability Vascular & Mucosal Permeability NGR2Admin->Permeability WB Western Blotting (Rap1GAP, TSP1, etc.) NGR2Admin->WB ELISA ELISA (Cytokines, VEGF) NGR2Admin->ELISA Analysis Data Analysis Histo->Analysis Permeability->Analysis WB->Analysis ELISA->Analysis Conclusion In Vivo Anti-Angiogenic Confirmation Analysis->Conclusion

Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis in a rat model.

References

Pharmacological Profile of 20(R)-Notoginsenoside R2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng. As a stereoisomer of Notoginsenoside R2, the spatial arrangement of the hydroxyl group at the C-20 position distinguishes it from its 20(S) counterpart. This structural nuance is critical as it can significantly influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer, neuroprotective, and anti-inflammatory effects. The document details the underlying mechanisms of action, summarizes quantitative data, and provides insights into the experimental methodologies used to elucidate its pharmacological profile.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄₁H₇₀O₁₃--INVALID-LINK--
Molecular Weight 770.99 g/mol --INVALID-LINK--
CAS Number 948046-15-9--INVALID-LINK--
Appearance White powder--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--

Pharmacological Activities and Mechanisms of Action

Current research, primarily conducted on a mixture of 20(S) and 20(R) epimers or without specifying the stereoisomer, indicates that Notoginsenoside R2 possesses significant therapeutic potential across various disease models.

Anti-Cancer Activity

Notoginsenoside R2 has demonstrated notable anti-proliferative and pro-apoptotic effects in cancer cell lines.

Quantitative Data:

Cell LineAssayParameterValueCompoundSource
H22 Hepatoma CellsCCK-8IC₅₀65.91 µg/mL20(S/R)-Notoginsenoside R2[1]
pHUVECsCell ViabilityIC₅₀25.94 nMNotoginsenoside R2[2]

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

Studies on a 20(S/R) mixture of Notoginsenoside R2 have shown that it inhibits the proliferation of H22 hepatoma cells and induces apoptosis by blocking the PI3K/AKT/mTOR signaling pathway.[1] Treatment with the mixture resulted in a significant reduction in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[1]

PI3K_AKT_mTOR_Pathway 20(R)-NGR2 This compound PI3K PI3K 20(R)-NGR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Neuroprotective Effects

Notoginsenoside R2 has shown promise in ameliorating neuronal damage and cognitive deficits in models of neurodegenerative diseases.

Mechanism of Action: miR-27a/SOX8/β-catenin Signaling Pathway

In a model of Alzheimer's disease, Notoginsenoside R2 (stereochemistry not specified) was found to reduce Aβ25-35-induced neuronal apoptosis and inflammation.[3][4] The underlying mechanism involves the downregulation of miR-27a, which in turn leads to the upregulation of its target, SOX8.[3][4] Increased SOX8 expression subsequently activates the β-catenin signaling pathway, leading to the suppression of apoptosis and neuroinflammation.[3][4]

Neuroprotection_Pathway NGR2 Notoginsenoside R2 miR-27a miR-27a NGR2->miR-27a SOX8 SOX8 miR-27a->SOX8 beta-catenin β-catenin SOX8->beta-catenin Apoptosis Apoptosis beta-catenin->Apoptosis Neuroinflammation Neuroinflammation beta-catenin->Neuroinflammation

Neuroprotective mechanism of Notoginsenoside R2.
Anti-Angiogenic and Pro-Inflammatory Effects on Colonic Microvasculature

Interestingly, one study reported that Notoginsenoside R2 (stereochemistry not specified) can induce colonic microvascular injuries.[2]

Mechanism of Action: Rap1GAP/PI3K/Akt Signaling Pathway

This study suggests that Notoginsenoside R2 blocks the Rap1GAP/PI3K/Akt signaling pathway, leading to induced inflammatory injuries in the colonic mucosa and microvessels.[2][5]

Angiogenesis_Pathway NGR2 Notoginsenoside R2 Rap1GAP Rap1GAP NGR2->Rap1GAP PI3K PI3K Rap1GAP->PI3K Akt Akt PI3K->Akt CellViability Cell Viability Akt->CellViability Proliferation Proliferation Akt->Proliferation TubeFormation Tube Formation Akt->TubeFormation

Inhibition of Angiogenesis by Notoginsenoside R2.

Pharmacokinetic Profile

Detailed pharmacokinetic data specifically for this compound is limited. However, general information on the metabolism of ginsenosides provides some insights.

Metabolism:

The metabolism of ginsenosides, including Notoginsenoside R1 (the precursor to R2), primarily occurs in the gastrointestinal tract through deglycosylation by gut microbiota.[6] Notoginsenoside R1 can be metabolized to 20(S)- and this compound.[1] It is generally accepted that a lower number of sugar moieties is associated with increased bioactivity and bioavailability.

Interaction with Drug Transporters:

Studies on the related compound, ginsenoside Rh2, have shown stereoselective effects on P-glycoprotein (P-gp), an important drug efflux transporter. While 20(S)-Rh2 is a potent P-gp inhibitor, 20(R)-Rh2 exhibited a more complex, dose-dependent effect on P-gp.[7][8] This suggests that the stereochemistry at the C-20 position can significantly impact interactions with drug transporters, which would, in turn, affect the absorption, distribution, and excretion of the compound. Further studies are needed to specifically characterize the interaction of this compound with P-gp and other transporters.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of this compound on cell proliferation and viability.

Workflow:

CCK8_Workflow cluster_0 Cell Culture and Treatment cluster_1 CCK-8 Assay SeedCells Seed cells in 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddNGR2 Add 20(R)-NGR2 at various concentrations Incubate24h->AddNGR2 IncubateXh Incubate for a defined period (e.g., 24h, 48h) AddNGR2->IncubateXh AddCCK8 Add CCK-8 solution to each well IncubateXh->AddCCK8 Incubate1-4h Incubate for 1-4h AddCCK8->Incubate1-4h MeasureAbsorbance Measure absorbance at 450 nm Incubate1-4h->MeasureAbsorbance

Workflow for the CCK-8 cell viability assay.

Detailed Steps:

  • Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow:

TUNEL_Workflow cluster_0 Cell Preparation and Treatment cluster_1 TUNEL Staining cluster_2 Analysis TreatCells Treat cells with 20(R)-NGR2 FixCells Fix cells with 4% paraformaldehyde TreatCells->FixCells Permeabilize Permeabilize cells FixCells->Permeabilize AddTUNEL Add TUNEL reaction mixture Permeabilize->AddTUNEL Incubate Incubate at 37°C AddTUNEL->Incubate AddDAPI Counterstain with DAPI Incubate->AddDAPI Microscopy Visualize under a fluorescence microscope AddDAPI->Microscopy Quantify Quantify apoptotic cells Microscopy->Quantify

Workflow for the TUNEL apoptosis assay.

Detailed Steps:

  • Culture and treat cells with this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

  • Counterstain the nuclei with a fluorescent dye such as DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot Analysis

Western blotting is employed to detect changes in the expression and phosphorylation levels of specific proteins in signaling pathways.

Workflow:

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection CellLysis Lyse treated cells ProteinQuant Quantify protein concentration CellLysis->ProteinQuant SDSPAGE Separate proteins by SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer proteins to a membrane (PVDF or nitrocellulose) SDSPAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking PrimaryAb Incubate with primary antibody Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb ECL Add ECL substrate SecondaryAb->ECL Imaging Image the blot ECL->Imaging

Workflow for Western Blot analysis.

Detailed Steps:

  • Lyse cells treated with this compound to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer and neuroprotective potential in preclinical studies. Its mechanisms of action appear to involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and miR-27a/SOX8/β-catenin. However, a significant portion of the existing research has been conducted on a mixture of 20(S) and 20(R) epimers. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Stereospecific Synthesis and Isolation: Developing efficient methods to obtain pure this compound is crucial for accurate pharmacological evaluation.

  • Head-to-Head Comparison with 20(S) Epimer: Conducting direct comparative studies between the 20(R) and 20(S) epimers is essential to delineate their distinct pharmacological profiles and mechanisms of action.

  • In-depth Pharmacokinetic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of pure this compound is necessary to understand its bioavailability and disposition in vivo.

  • Target Identification and Validation: Elucidating the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action and facilitate the development of more targeted therapies.

  • In Vivo Efficacy and Safety Studies: Rigorous in vivo studies in relevant animal models are required to establish the therapeutic efficacy and safety profile of this compound before it can be considered for clinical development.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this intriguing natural compound for the benefit of patients.

References

Biotransformation of Notoginsenoside R1 to 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the biotransformation of Notoginsenoside R1 into its more bioactive derivative, 20(R)-Notoginsenoside R2. This conversion is significant as minor saponins like Notoginsenoside R2 often exhibit enhanced physiological activities compared to their precursor major saponins[1].

Introduction to the Biotransformation

Notoginsenoside R1 is a major dammarane-type saponin found in Panax notoginseng[2][3][4]. Its biotransformation into minor saponins is a key area of research to enhance its therapeutic potential. The conversion to 20(S/R)-Notoginsenoside R2 involves the specific hydrolysis of the glucose moiety at the C-20 position of the aglycone structure[1]. This process can be effectively achieved using microbial fermentation, which offers a mild and specific alternative to chemical methods[5].

The resulting product, a mixture of 20(S) and 20(R) epimers of Notoginsenoside R2, has demonstrated significantly improved anti-tumor activity, notably by inhibiting cancer cell proliferation and promoting apoptosis[1][6][7].

Biotransformation Pathway

The core of this biotransformation is the enzymatic hydrolysis of a glycosidic bond. The chemical structures of the substrate and product are well-defined, with Notoginsenoside R1 featuring a β-D-glucopyranoside at the C-20 position, which is cleaved to yield Notoginsenoside R2[1][8].

Biotransformation_R1_to_R2 cluster_substrate Substrate cluster_product Product cluster_catalyst Biocatalyst R1_label Notoginsenoside R1 (C47H80O18) R1_structure R2_structure R1_structure->R2_structure Hydrolysis of C-20 Glucose R2_label This compound and 20(S)-Notoginsenoside R2 catalyst Lactiplantibacillus plantarum S165 (Whole-cell fermentation) catalyst->R1_structure Acts on Experimental_Workflow A 1. Medium Preparation (1000 mL: 30g Glucose, 10g Yeast Extract) B 2. Sterilization (Autoclave at 121°C for 15 min) A->B C 3. Substrate Addition (Add 1g Notoginsenoside R1 via 0.22 µm filter) B->C D 4. Inoculation (Add L. plantarum S165 to achieve 1.0 x 10^7 CFU/mL) C->D E 5. Fermentation (Incubate at 37°C for 21 days) D->E F 6. Product Identification (HPLC, UPLC-MS/MS, 13C-NMR) E->F PI3K_AKT_mTOR_Pathway R2 20(S/R)-Notoginsenoside R2 PI3K PI3K R2->PI3K Blocks AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Growth Cell Proliferation & Survival mTOR->Cell_Growth Promotes

References

20(R)-Notoginsenoside R2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 20(R)-Notoginsenoside R2

This guide provides a comprehensive overview of this compound, a naturally occurring saponin isolated from Panax notoginseng.[1] It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacological activities, and associated experimental protocols.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 948046-15-9[2][3][4][5][6]
Molecular Weight 770.99 g/mol [6][7]
Molecular Formula C41H70O13[6][7][8]

Pharmacological Activities and Signaling Pathways

This compound has been the subject of research for its potential therapeutic applications, notably in cancer, neurodegenerative diseases, and diabetic complications.

Anti-Cancer Activity

Studies have shown that a mixture of 20(S/R)-Notoginsenoside R2 can inhibit the proliferation of H22 hepatoma cells and induce apoptosis. The mechanism underlying this anti-cancer effect involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[7] The half-maximal inhibitory concentration (IC50) for H22 cell viability was found to be 65.91 µg/mL.[5]

Signaling Pathway: PI3K/AKT/mTOR Inhibition in Cancer Cells

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellProliferation Cell Proliferation mTOR->CellProliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis.

Neuroprotective Effects

Notoginsenoside R2 has demonstrated neuroprotective properties in models of Alzheimer's disease by mitigating neuronal apoptosis and inflammation. This effect is mediated through the regulation of the miR-27a/SOX8/β-catenin signaling axis.[2][8] Notoginsenoside R2 downregulates miR-27a, which in turn increases the expression of its target, SOX8. Elevated SOX8 levels lead to the upregulation of β-catenin, thereby suppressing apoptosis and neuroinflammation.[2][8]

Signaling Pathway: Neuroprotection via miR-27a/SOX8/β-catenin Axis

Neuroprotection_Pathway Notoginsenoside R2 Notoginsenoside R2 miR-27a miR-27a Notoginsenoside R2->miR-27a Downregulates SOX8 SOX8 miR-27a->SOX8 Inhibits β-catenin β-catenin SOX8->β-catenin Upregulates Apoptosis Apoptosis β-catenin->Apoptosis Suppresses Neuroinflammation Neuroinflammation β-catenin->Neuroinflammation Suppresses in_vivo_workflow start Start animal_model Select db/db Mice (Model for Diabetic Nephropathy) start->animal_model treatment_groups Divide into Control and Notoginsenoside R2 Treatment Groups animal_model->treatment_groups administration Daily Gavage Administration (8 weeks) treatment_groups->administration monitoring Monitor Renal Function and Albuminuria administration->monitoring tissue_harvest Harvest Kidney Tissues monitoring->tissue_harvest analysis Histological and Molecular Analysis tissue_harvest->analysis end End analysis->end

References

Unveiling the Therapeutic Potential of 20(R)-Notoginsenoside R2: An In-Depth Technical Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, is emerging as a compound of significant interest in the scientific and medical communities.[1] This technical guide synthesizes the current body of in vitro and in vivo research, offering a comprehensive overview of its mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate its effects. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

In Vitro Studies: Elucidating Cellular and Molecular Mechanisms

In vitro research has been instrumental in defining the direct effects of this compound on cellular processes, particularly in the contexts of cancer, neuroprotection, and angiogenesis.

Anti-Cancer Effects

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of Notoginsenoside R2 isomers. In a study utilizing H22 hepatoma cells, a mixture of 20(S/R)-Notoginsenoside R2 demonstrated a potent dose-dependent inhibition of cell proliferation.[2] The half-maximal inhibitory concentration (IC50) was determined to be 65.91 µg/mL, a significant improvement over its precursor, Notoginsenoside R1 (IC50 of 121.50 µg/mL).[2] Furthermore, treatment with 20(S/R)-Notoginsenoside R2 led to a substantial increase in apoptosis rates in H22 cells.[2]

Table 1: In Vitro Anti-Cancer Activity of 20(S/R)-Notoginsenoside R2

Cell LineParameterConcentrationResultReference
H22 HepatomaIC5065.91 µg/mL-[2]
H22 HepatomaApoptosis Rate50 µg/mL25.03 ± 1.31%[2]
H22 HepatomaApoptosis Rate100 µg/mL60.10 ± 1.48%[2]
95D (NSCLC)Colony Number200 µg/mL1.67 ± 2.08[3]
NCI-H460 (NSCLC)Colony Number200 µg/mL1.33 ± 0.19[3]
NCI-H460 (NSCLC)Inhibition Rate (72h)200 µg/mL45.18% ± 0.38%[3]

The primary mechanism underlying these anti-cancer effects has been identified as the blockade of the PI3K/AKT/mTOR signaling pathway.[2] Treatment with 20(S/R)-Notoginsenoside R2 resulted in a significant reduction in the phosphorylation of PI3K, AKT, and mTOR proteins in H22 cells.[2]

  • Cell Seeding: H22 hepatoma cells are seeded into 96-well plates at a specified density.

  • Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of 20(S/R)-Notoginsenoside R2 or Notoginsenoside R1. A control group receives medium without the compound.

  • Incubation: The plates are incubated for 24 hours.

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for an additional period to allow for the colorimetric reaction to develop.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader. The inhibition rate is calculated based on the difference in absorbance between treated and control wells.[2]

  • Cell Culture and Treatment: H22 cells are cultured on coverslips in a 24-well plate and treated with different concentrations of 20(S/R)-Notoginsenoside R2 for 24 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a solution containing Triton X-100.

  • TUNEL Staining: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Counterstaining: The cell nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on slides and observed under a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is determined.[2]

PI3K_AKT_mTOR_Pathway NGR2 This compound PI3K PI3K NGR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Neuroprotection_Pathway NGR2 Notoginsenoside R2 miR27a miR-27a NGR2->miR27a SOX8 SOX8 miR27a->SOX8 beta_catenin β-catenin SOX8->beta_catenin Apoptosis_Inflammation Neuronal Apoptosis & Inflammation beta_catenin->Apoptosis_Inflammation Angiogenesis_Pathway NGR2 Notoginsenoside R2 Rap1GAP Rap1GAP NGR2->Rap1GAP Glycolysis Intracellular Glycolysis NGR2->Glycolysis PI3K_Akt PI3K/Akt Rap1GAP->PI3K_Akt Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Experimental_Workflow_In_Vivo_Angiogenesis Start Start: Rat Model Admin Intragastric Administration of NGR2 (7 days) Start->Admin Euthanasia Euthanasia and Tissue Collection Admin->Euthanasia Histology Histopathology (H&E) Euthanasia->Histology MVD Microvessel Density (CD31) Euthanasia->MVD Permeability Permeability Assays Euthanasia->Permeability Analysis Data Analysis Histology->Analysis MVD->Analysis MP Mucosal Permeability (FD-4) Permeability->MP VP Vascular Permeability (Evans Blue) Permeability->VP MP->Analysis VP->Analysis

References

An In-Depth Technical Guide to 20(R)-Notoginsenoside R2: A Bioactive Compound from Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2, a rare dammarane-type saponin, is a key bioactive constituent isolated from the traditional Chinese medicine Panax notoginseng (Sanqi).[1] For centuries, Panax notoginseng has been utilized for its therapeutic properties, particularly in promoting blood circulation and hemostasis.[2] Modern pharmacological research has unveiled a broader spectrum of activities for its individual components. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental data to support further research and drug development endeavors.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant promise in several therapeutic areas, primarily attributed to its neuroprotective, anti-inflammatory, and anti-cancer properties.

Neuroprotection and Anti-inflammatory Effects

In the context of neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to alleviate neuronal apoptosis and inflammation.[3][4] One of the key mechanisms involves the modulation of the miR-27a/SOX8/β-catenin signaling pathway .[3][4] this compound downregulates the expression of microRNA-27a (miR-27a), which in turn relieves the inhibition of its target, the SRY-Box Transcription Factor 8 (SOX8). Increased SOX8 expression subsequently upregulates β-catenin, a crucial protein in cell survival and anti-inflammatory responses.[3][4] This cascade ultimately suppresses neuronal apoptosis and neuroinflammation.[3]

Another pathway implicated in the neuroprotective effects of this compound involves the activation of p90 ribosomal S6 kinase (p90RSK) and nuclear factor erythroid 2-related factor 2 (Nrf2) through the MEK1/2-ERK1/2 signaling cascade. This activation helps to protect neuronal cells from oxidative stress-induced apoptosis.

Anti-Cancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects in cancer cells. Studies on H22 hepatoma cells have shown that it can inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR signaling pathway .[5] Specifically, this compound treatment leads to a significant reduction in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby inhibiting downstream signaling that promotes cancer cell survival and growth.[5]

Quantitative Data

The following table summarizes the available quantitative data on the bioactivity of this compound.

ParameterCell LineValueReference
IC50 H22 Hepatoma Cells65.91 µg/mL[5]

Note: Further quantitative data, including pharmacokinetic parameters such as Cmax, Tmax, and AUC, for the specific 20(R) isomer are still under investigation and not yet fully available in the public domain. Existing studies often report on total Panax notoginseng saponins or other ginsenoside isomers.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are generalized protocols for assays commonly used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells (e.g., H22 hepatoma cells) in a 96-well plate at a desired density and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL)
  • Cell Preparation: Culture and treat cells with this compound as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified atmosphere.

  • Staining: Counterstain the cell nuclei with a suitable dye (e.g., DAPI).

  • Imaging: Visualize and quantify the apoptotic cells (displaying green fluorescence) using a fluorescence microscope.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, p-mTOR, β-catenin, SOX8, cleaved caspase-3, COX-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K_AKT_mTOR_pathway NGR2 This compound PI3K PI3K NGR2->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

miR27a_SOX8_pathway NGR2 This compound miR27a miR-27a NGR2->miR27a downregulates SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin upregulates Apoptosis Neuronal Apoptosis beta_catenin->Apoptosis suppresses Inflammation Neuroinflammation beta_catenin->Inflammation suppresses

Caption: miR-27a/SOX8/β-catenin Signaling Pathway Modulation by this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., H22, Neuronal Cells) treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis_assay Apoptosis Assay (TUNEL) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot animal_model Animal Model (e.g., Rat, Mouse) administration Oral Administration of This compound animal_model->administration pk_study Pharmacokinetic Analysis administration->pk_study efficacy_study Therapeutic Efficacy Evaluation administration->efficacy_study

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of neuroprotection and oncology. Its ability to modulate key signaling pathways provides a solid foundation for its further development as a therapeutic agent. However, to fully realize its clinical potential, several areas require further investigation. Comprehensive pharmacokinetic and toxicological studies are essential to establish its safety and dosing profiles. Furthermore, the elucidation of its precise molecular targets and the exploration of its efficacy in a wider range of disease models will be critical for its translation from a traditional medicine component to a modern therapeutic. This technical guide serves as a foundational resource for researchers dedicated to advancing the scientific understanding and therapeutic application of this potent natural product.

References

Safety and Toxicity Profile of 20(R)-Notoginsenoside R2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available scientific literature regarding the safety and toxicity of 20(R)-Notoginsenoside R2. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available data does not differentiate between the 20(R) and 20(S) epimers of Notoginsenoside R2, referring to it as "Notoginsenoside R2" (NGR2) or a mixture of both. Furthermore, formal, standardized toxicological studies determining key metrics such as LD50, and assessing genotoxicity, carcinogenicity, and reproductive toxicity for this compound are largely absent from the public domain. The information presented herein should be interpreted with these limitations in mind.

Executive Summary

This compound is a naturally occurring saponin found in Panax notoginseng. While it is investigated for various therapeutic properties, a comprehensive and standardized safety and toxicity profile is not well-established in publicly accessible scientific literature. Safety Data Sheets (SDS) for this compound consistently report no available data for key toxicological endpoints such as acute toxicity, skin and eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[1][2].

Some preclinical studies on Notoginsenoside R2 (epimer not always specified) provide preliminary insights. An in vivo study in rats indicated that repeated intragastric administration of Notoginsenoside R2 can induce colonic microvascular injuries[3]. Conversely, a study in a diabetic mouse model suggested no hepatotoxicity at therapeutic doses. The lack of comprehensive, standardized toxicological data necessitates a cautious approach in any potential therapeutic application and underscores the need for further rigorous safety evaluation.

Quantitative Toxicity Data

Due to the limited availability of specific toxicity studies on this compound, a comprehensive quantitative data summary is not possible. The following table highlights the lack of data for key toxicological parameters and includes observations from a study on a mixture of Notoginsenoside R2 epimers.

Table 1: Summary of Available Toxicological Data for Notoginsenoside R2

Parameter Test System Route of Administration Dosage/Concentration Results Reference
Acute Oral Toxicity (LD50) Data not availableOralNot applicableNo data available[1][2]
Acute Dermal Toxicity Data not availableDermalNot applicableNo data available[1][2]
Acute Inhalation Toxicity Data not availableInhalationNot applicableNo data available[1][2]
Skin Corrosion/Irritation Data not availableNot applicableNot applicableNo data available[1][2]
Serious Eye Damage/Irritation Data not availableNot applicableNot applicableNo data available[1][2]
Germ Cell Mutagenicity Data not availableNot applicableNot applicableNo data available[1][2]
Carcinogenicity Data not availableNot applicableNot applicableNo data available[1][2]
Reproductive Toxicity Data not availableNot applicableNot applicableNo data available[1][2]
Sub-chronic Toxicity Sprague-Dawley RatsIntragastric5.0, 10.0, and 20.0 µM for 7 daysInduced inflammatory injuries in the colonic mucosa and microvessels. Increased mucosal and vascular permeability.[3]
Hepatotoxicity Assessment db/db miceOral20 and 40 mg/kg/day for 8 weeksNo apparent liver toxicity as indicated by normal ALT and AST levels.[4]

Experimental Protocols

In Vivo Study of Colonic Microvascular Injuries Induced by Notoginsenoside R2

This section details the methodology from the study that observed adverse effects of Notoginsenoside R2 on the colonic microvasculature in rats[3].

  • Test System: Sprague-Dawley (SD) rats.

  • Test Substance: Notoginsenoside R2 (NGR2).

  • Administration: Intragastric administration for 7 consecutive days.

  • Dose Groups:

    • Control group: Normal Saline (NS).

    • Low-dose group: 5.0 µM NGR2.

    • Medium-dose group: 10.0 µM NGR2.

    • High-dose group: 20.0 µM NGR2.

  • Evaluations:

    • Histopathology: Colonic tissues were examined under an inverted microscope to observe and evaluate colonic histopathology and microvessel density (MVD).

    • Mucosal and Vascular Permeability: Colonic mucosal permeability (MP) was evaluated by measuring the transmittance of FD-4, and vascular permeability (VP) was assessed by measuring the vascular leakage of Evans blue.

    • Serum Biomarkers: Serum levels of IL-2, TNF-ɑ, IL-4, IL-10, VEGFA165, and VEGFA121 were detected using ELISA.

The following diagram illustrates the experimental workflow of this study.

experimental_workflow cluster_animal_model Animal Model cluster_dosing Dosing Regimen (7 days) cluster_evaluation Evaluation animal Sprague-Dawley Rats control Control (Normal Saline) animal->control Intragastric Administration low_dose Low Dose (5.0 µM NGR2) animal->low_dose Intragastric Administration medium_dose Medium Dose (10.0 µM NGR2) animal->medium_dose Intragastric Administration high_dose High Dose (20.0 µM NGR2) animal->high_dose Intragastric Administration histopathology Histopathology (Colon) control->histopathology Post-treatment Analysis permeability Mucosal & Vascular Permeability control->permeability Post-treatment Analysis biomarkers Serum Biomarkers (ELISA) control->biomarkers Post-treatment Analysis low_dose->histopathology Post-treatment Analysis low_dose->permeability Post-treatment Analysis low_dose->biomarkers Post-treatment Analysis medium_dose->histopathology Post-treatment Analysis medium_dose->permeability Post-treatment Analysis medium_dose->biomarkers Post-treatment Analysis high_dose->histopathology Post-treatment Analysis high_dose->permeability Post-treatment Analysis high_dose->biomarkers Post-treatment Analysis

Experimental workflow for assessing NGR2-induced colonic injury.

Signaling Pathways and Mechanisms of Toxicity

While comprehensive toxicological mechanisms for this compound are not elucidated, some studies on Notoginsenoside R2 (epimer unspecified) have implicated its interaction with specific signaling pathways. These interactions may be relevant to both its therapeutic effects and potential toxicities.

Rap1GAP/PI3K/Akt Signaling Pathway

One study has suggested that Notoginsenoside R2 induces colonic mucosal microvascular injuries by blocking the Rap1GAP/PI3K/Akt signaling pathway. This pathway is crucial for processes like cell proliferation and angiogenesis[2][3]. The inhibition of this pathway by NGR2 was observed to reduce cell viability, proliferation, and tube formation in primary human umbilical vein endothelial cells (pHUVECs) in vitro[3].

The following diagram illustrates the proposed inhibitory effect of Notoginsenoside R2 on the Rap1GAP/PI3K/Akt signaling pathway.

PI3K_Akt_pathway NGR2 Notoginsenoside R2 Rap1GAP Rap1GAP NGR2->Rap1GAP Inhibition PI3K PI3K Rap1GAP->PI3K Inhibition Akt Akt PI3K->Akt Activation Angiogenesis Angiogenesis & Cell Proliferation Akt->Angiogenesis Promotion

Inhibition of the Rap1GAP/PI3K/Akt pathway by Notoginsenoside R2.
PI3K/AKT/mTOR Signaling Pathway

In the context of cancer cells, a mixture of 20(S/R)-Notoginsenoside R2 has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis by blocking the PI3K/AKT/mTOR signaling pathway[5][6]. This pathway is a critical regulator of cell growth, survival, and metabolism.

The following diagram depicts the inhibition of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

PI3K_AKT_mTOR_pathway NGR2 20(S/R)-Notoginsenoside R2 PI3K PI3K NGR2->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Blockade of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

Knowledge Gaps and Future Directions

The current body of scientific literature presents a significant gap in the understanding of the safety and toxicity profile of this compound. To address this, the following studies are recommended:

  • Acute Toxicity Studies: Determination of LD50 values through oral, dermal, and inhalation routes in rodent models.

  • Sub-chronic and Chronic Toxicity Studies: Repeated dose toxicity studies (e.g., 28-day and 90-day studies) in rodents to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity Assays: A battery of tests including the Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, and in vivo micronucleus test to assess mutagenic and clastogenic potential.

  • Carcinogenicity Bioassays: Long-term studies in two rodent species to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity Studies: Evaluation of potential effects on fertility, and embryonic, fetal, and postnatal development.

  • Safety Pharmacology Studies: Assessment of effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Epimer-Specific Studies: Future research should clearly distinguish between the 20(R) and 20(S) epimers of Notoginsenoside R2 to provide a more accurate understanding of their individual biological activities and safety profiles.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 20(R)-Notoginsenoside R2 using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is a saponin isolated from Panax notoginseng, a plant widely used in traditional medicine.[1][2] As a bioactive compound, accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. HPLC is a powerful and widely used technique for the separation and quantification of such compounds. This document outlines the necessary protocols and experimental details for the successful HPLC analysis of this compound. While specific methods for this compound are not extensively detailed in single publications, this protocol compiles and adapts methodologies from the analysis of closely related ginsenosides and notoginsenosides.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline and may require optimization based on the sample matrix.

Protocol for Extraction from Biological Matrices (e.g., Plasma):

This protocol is adapted from a method for Ginsenoside-Rh2 analysis in rat plasma.[3]

  • To 50 µL of the plasma sample, add a known concentration of an appropriate internal standard (IS).

  • Precipitate plasma proteins by adding 150 µL of cold methanol (62%).

  • Vortex the mixture for 5 minutes at 1200 rpm.

  • Perform solid-phase extraction (SPE) using a C18 SPE column (100 mg/mL) for cleanup.[3]

  • Wash the SPE column with 62% methanol in water.

  • Elute the analyte and internal standard with 90% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.

Protocol for Extraction from Plant Material (Panax notoginseng):

This protocol is based on general methods for extracting saponins from P. notoginseng.

  • Weigh a precise amount of powdered plant material.

  • Perform ultrasound-assisted extraction (UAE) with a suitable solvent, such as 86% ethanol, with a liquid-to-solid ratio of 19:1 (v/w) for 1.5 hours.[4]

  • Filter the extract to remove solid particles.

  • For further purification, employ macroporous resin column chromatography followed by octadecyl silane (ODS) column chromatography.[4]

  • Dilute the final extract with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Instrumentation and Conditions

The following tables summarize typical HPLC conditions used for the analysis of notoginsenosides and related ginsenosides. These can serve as a starting point for method development for this compound.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
HPLC System Standard HPLC system with UV detectorUFLC-MS/MS SystemHPLC system with UV detector
Column Gemini®-NX C18 (150 x 3.0 mm, 3 µm) with a C18 guard column[3]ACQUITY HSS T3 (100 x 2.1 mm, 1.8 µm)[5]Agilent SB-C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic: 0.005 M KH₂PO₄ (pH 7.2):Acetonitrile:Methanol (23:7:70)[3]Gradient: A: 0.1% aqueous formic acid; B: Acetonitrile with 0.1% formic acid[5]Gradient: A: Acetonitrile; B: Water[6]
Flow Rate 0.5 mL/min[3]0.2 mL/min[5]1.5 mL/min[6]
Column Temp. Room Temperature[3]40 °C[5]30 °C[6][7]
Detection UV at 203 nm[3][6][7]Tandem Mass Spectrometry (MS/MS)[8]UV at 203 nm[6]
Injection Vol. Not specified2 µL[5]Not specified

Table 2: Example Gradient Elution Programs

Time (min)Condition 2: %B[5]Condition 3: %A[6]
01520
23720
1337-
1740-
20-20
2495-
2695-
26.115-
3215-
45-46
55-55
60-55

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize validation parameters for an HPLC method.

Table 3: Method Validation Parameters for a Related Compound (Ginsenoside-Rh2) [3]

ParameterResult
Linearity Range 0.25 - 100 µg/mL
Regression Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) < 0.25 µg/mL
Recovery > 85%
Intra-assay Variation < 10%
Inter-assay Variation < 20%

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plasma Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip spe Solid-Phase Extraction (C18 Column) protein_precip->spe elute Elution (90% Methanol) spe->elute dry_reconstitute Evaporation & Reconstitution elute->dry_reconstitute hplc_injection HPLC Injection dry_reconstitute->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: HPLC analysis workflow from sample preparation to data reporting.

Logical Relationship of Method Development

This diagram outlines the key considerations and their relationships in developing a robust HPLC method.

method_development cluster_instrument Instrumentation cluster_mobile_phase Mobile Phase Optimization cluster_parameters Operational Parameters cluster_validation Method Validation Column Column Selection (e.g., C18) Composition Solvent Composition (e.g., ACN, MeOH, Water) Column->Composition Linearity Linearity Column->Linearity Accuracy Accuracy Column->Accuracy Precision Precision Column->Precision LLOQ LLOQ Column->LLOQ Detector Detector Choice (UV, MS) Detector->Linearity Detector->Accuracy Detector->Precision Detector->LLOQ Detector->LLOQ Gradient Elution Mode (Isocratic vs. Gradient) Composition->Gradient Composition->Linearity Composition->Accuracy Composition->Precision Composition->LLOQ FlowRate Flow Rate Gradient->FlowRate Gradient->Linearity Gradient->Accuracy Gradient->Precision Gradient->LLOQ pH pH Adjustment pH->Composition pH->Linearity pH->Accuracy pH->Precision pH->LLOQ Temperature Column Temperature FlowRate->Temperature FlowRate->Linearity FlowRate->Accuracy FlowRate->Precision FlowRate->LLOQ Temperature->Gradient Temperature->Linearity Temperature->Accuracy Temperature->Precision Temperature->LLOQ

Caption: Key parameters and their interplay in HPLC method development.

References

Application Notes and Protocols for 20(R)-Notoginsenoside R2 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 20(R)-Notoginsenoside R2

This compound is a rare and active saponin isolated from Panax notoginseng. It has garnered significant interest in the scientific community for its potential therapeutic applications, including neuroprotective, anti-cancer, and anti-inflammatory effects. These biological activities are attributed to its ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR and miR-27a/SOX8/β-catenin pathways. This document provides detailed protocols for cell-based assays to investigate the efficacy and mechanism of action of this compound.

Data Summary Tables

Cell Viability Assay Data

The following table summarizes the cytotoxic effects of a mixture of 20(S/R)-Notoginsenoside R2 on a cancer cell line.

Cell LineAssay TypeIncubation Time (hours)IC50 (µg/mL)Reference
H22 (Murine Hepatoma)CCK-82465.91[1]
Anti-inflammatory Assay Data

This compound has been shown to reduce the expression of pro-inflammatory mediators. The following table provides a qualitative summary of its anti-inflammatory effects.

Cell LineInducing AgentMeasured MarkersEffect of this compoundReference
Primary Rat Cortical NeuronsAmyloid β25-35COX-2Decreased expression[2]
HSC-T6 (Rat Hepatic Stellate Cells)-IL-6, IL-1β, TNF-α, CCL2, IL-8Decreased mRNA levels[3]
Signaling Pathway Modulation Data

This compound modulates key signaling pathways involved in cell survival, proliferation, and inflammation.

Cell LinePathwayKey Proteins ModulatedEffect of this compoundReference
H22 (Murine Hepatoma)PI3K/Akt/mTORp-PI3K, p-Akt, p-mTORDecreased phosphorylation[1]
Primary Rat Cortical NeuronsmiR-27a/SOX8/β-cateninmiR-27a, SOX8, β-cateninDecreased miR-27a, Increased SOX8 and β-catenin[2][4]
pHUVECsRap1GAP/PI3K/AktRap1GAP, p-AktIncreased Rap1GAP, Decreased p-Akt[5]

Experimental Protocols

Cell Viability Assay (MTT Protocol)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve R2).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of this compound on nitric oxide (NO) production using the Griess reagent.

Materials:

  • 24-well plates

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent System

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Anti-inflammatory Assay (Cytokine Measurement by ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • 24-well plates

  • Appropriate cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • LPS

  • This compound stock solution

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Seed cells in 24-well plates and incubate overnight.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

  • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membranes with primary antibodies overnight at 4°C.

  • Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway R2 This compound PI3K PI3K R2->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound.

miR27a_SOX8_beta_catenin_Pathway R2 This compound miR27a miR-27a R2->miR27a inhibits SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) beta_catenin->Neuroprotection Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., H22, RAW 264.7) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis Inflammation Inflammation (Griess, ELISA) Treatment->Inflammation Signaling Signaling Pathway (Western Blot) Treatment->Signaling IC50 IC50 Calculation Viability->IC50 Quantification Cytokine/NO Quantification Inflammation->Quantification Protein_Expression Protein Expression Analysis Signaling->Protein_Expression

References

Application Notes and Protocols for In Vitro Anti-Proliferation Assay of 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-proliferative effects of 20(R)-Notoginsenoside R2, a naturally occurring saponin with potential applications in cancer research. The protocols are designed to be accessible to researchers, scientists, and professionals involved in drug development.

Introduction

Notoginsenoside R2, a key active component isolated from Panax notoginseng, has garnered attention for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Recent studies have also highlighted its anti-cancer potential. This compound exists as two stereoisomers, 20(S) and 20(R), which may exhibit different biological activities. These notes focus on the in vitro evaluation of the anti-proliferative activity of the 20(R) isomer of Notoginsenoside R2 on cancer cell lines. The primary mechanism of action appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[1][2][3]

Data Presentation

Table 1: In Vitro Anti-Proliferation Data for Notoginsenoside R2

CompoundCell LineAssayIncubation TimeIC50 ValueCitation
20(S/R)-Notoginsenoside R2H22 (Hepatoma)CCK-824 hours65.91 µg/mL[3]
Notoginsenoside R1H22 (Hepatoma)CCK-824 hours121.50 µg/mL[3]

Experimental Protocols

Two standard colorimetric assays, the CCK-8 (Cell Counting Kit-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, are detailed below. These assays are widely used to determine cell viability and proliferation.

Protocol 1: CCK-8 Anti-Proliferation Assay

This protocol outlines the steps for assessing the anti-proliferative effects of this compound using the CCK-8 assay.

Materials:

  • This compound

  • H22 hepatoma cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it with the culture medium to achieve a series of final concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition using the following formula: Inhibition (%) = [1 - (OD_treated - OD_blank) / (OD_control - OD_blank)] x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell proliferation).

Protocol 2: MTT Anti-Proliferation Assay

This protocol provides an alternative method to the CCK-8 assay for evaluating the anti-proliferative activity of this compound.

Materials:

  • This compound

  • H22 hepatoma cells (or other suitable cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CCK-8 protocol.

  • MTT Assay:

    • After the desired incubation period with the compound, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Absorbance Measurement and Data Analysis:

    • Mix the contents of each well thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition and the IC50 value as described in the CCK-8 protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro anti-proliferation assay.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h add_compound Addition of this compound incubation_24h->add_compound incubation_treatment Incubation (24-72h) add_compound->incubation_treatment add_reagent Addition of CCK-8 or MTT Reagent incubation_treatment->add_reagent incubation_assay Incubation (1-4h) add_reagent->incubation_assay read_absorbance Measure Absorbance incubation_assay->read_absorbance calculate_inhibition Calculate % Inhibition & IC50 read_absorbance->calculate_inhibition

Workflow for the in vitro anti-proliferation assay.
Signaling Pathway

The anti-proliferative effect of Notoginsenoside R2 is linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers.[1][4][5][6][7]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway NGR2 This compound PI3K PI3K NGR2->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Notes and Protocols for Studying 20(R)-Notoginsenoside R2 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic efficacy of 20(R)-Notoginsenoside R2. The focus is on neurological disorders, specifically an Alzheimer's disease-like model, and diabetic nephropathy. The provided methodologies for key experiments and data presentation are intended to facilitate reproducible and robust preclinical research.

Animal Models for Alzheimer's Disease-Like Pathology

An established method to screen potential therapeutic agents for Alzheimer's disease involves the intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides in mice, which induces cognitive deficits and neuroinflammation characteristic of the disease.[1][2]

Aβ25-35-Induced Cognitive Deficit Mouse Model

This model utilizes the toxic fragment of the full-length Aβ peptide, Aβ25-35, to induce Alzheimer's-like pathology.

Experimental Workflow

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Efficacy Evaluation A Aβ25-35 Peptide Preparation B Intracerebroventricular (ICV) Injection A->B C This compound Administration B->C D Behavioral Testing (Morris Water Maze) C->D E Biochemical & Histological Analysis D->E

Figure 1: Experimental workflow for the Aβ25-35-induced Alzheimer's disease model.

Quantitative Data Summary

ParameterVehicle ControlAβ25-35 ModelAβ25-35 + this compoundReference
Animal Model C57BL/6J MiceC57BL/6J MiceC57BL/6J Mice[3]
20(R)-NGR2 Dosage N/AN/AVaries (e.g., 20 mg/kg)
Administration Route N/AN/AIntraperitoneal (i.p.) or Oral Gavage
Treatment Duration VariesVariesVaries (e.g., 14 days)[4]
Escape Latency (s) in MWM BaselineSignificantly IncreasedSignificantly Decreased vs. Model
Neuronal Apoptosis BaselineIncreasedDecreased vs. Model
Neuroinflammation Markers BaselineIncreasedDecreased vs. Model
Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of Aβ25-35

Materials:

  • Aβ25-35 peptide

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Stereotaxic apparatus (optional, but recommended for precision)[5]

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Peptide Preparation: Dissolve Aβ25-35 in sterile PBS or aCSF to the desired concentration (e.g., 1 mg/ml). To promote aggregation, which enhances toxicity, incubate the solution at 37°C for several days before use.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgical Preparation: Shave the head of the mouse and secure it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Injection Site: Locate the bregma. The injection coordinates for the lateral ventricle are typically: Anteroposterior (AP): -0.4 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.3 mm from the bregma.[5]

  • Injection: Slowly inject the prepared Aβ25-35 solution (e.g., 3-5 µL) into the lateral ventricle over several minutes.

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Protocol 2: Morris Water Maze (MWM) Test

Materials:

  • Circular pool (120-150 cm in diameter)

  • Opaque water (e.g., using non-toxic white paint or milk powder)

  • Submerged platform (10 cm in diameter)

  • Video tracking software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

  • Training Phase (Acquisition):

    • Place the submerged platform in one quadrant of the pool.

    • For 4-5 consecutive days, conduct 4 trials per day for each mouse.

    • In each trial, gently place the mouse into the water facing the pool wall from one of four starting positions (North, South, East, West).

    • Allow the mouse to swim and find the platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15-20 seconds.

    • If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 20 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • On the day after the last training session, remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Signaling Pathway

miR-27a/SOX8/β-catenin Pathway

This compound has been shown to ameliorate Aβ25-35-induced neuronal apoptosis and inflammation by modulating the miR-27a/SOX8/β-catenin signaling pathway.

G NGR2 This compound miR27a miR-27a NGR2->miR27a inhibits SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin promotes Apoptosis Neuronal Apoptosis beta_catenin->Apoptosis inhibits Inflammation Neuroinflammation beta_catenin->Inflammation inhibits

Figure 2: this compound signaling in the Aβ25-35 model.

Animal Model for Diabetic Nephropathy

The db/db mouse is a genetic model of type 2 diabetes that spontaneously develops obesity, hyperglycemia, and diabetic nephropathy, making it a suitable model to study the renoprotective effects of therapeutic compounds.

Quantitative Data Summary

Parameterdb/m Controldb/db Modeldb/db + this compound (20 mg/kg/day)db/db + this compound (40 mg/kg/day)Reference
Animal Model db/m micedb/db micedb/db micedb/db mice[1]
Treatment Duration 8 weeks8 weeks8 weeks8 weeks[1]
Administration Route Oral GavageOral GavageOral GavageOral Gavage[1]
Urine Albumin/Creatinine Ratio (ACR) BaselineSignificantly IncreasedSignificantly Decreased vs. ModelSignificantly Decreased vs. Model[1]
Serum Creatinine (Scr) BaselineIncreasedDecreased vs. ModelDecreased vs. Model[1]
Blood Urea Nitrogen (BUN) BaselineIncreasedDecreased vs. ModelDecreased vs. Model[1]
Renal Cell Apoptosis (TUNEL) BaselineSignificantly IncreasedSignificantly Decreased vs. ModelSignificantly Decreased vs. Model[1]
Experimental Protocols

Protocol 3: Assessment of Renal Function

a) Urine Albumin-to-Creatinine Ratio (ACR)

  • Urine Collection: Place individual mice in metabolic cages for 24-hour urine collection.[6] Alternatively, spot urine samples can be collected.[7]

  • Albumin Measurement: Use a mouse-specific Albumin ELISA kit according to the manufacturer's instructions.

  • Creatinine Measurement: Use a creatinine assay kit. A common method is the Jaffe reaction, though HPLC is more accurate for mouse serum.[8]

  • Calculation: Divide the albumin concentration (µg/mL) by the creatinine concentration (mg/mL) to obtain the ACR.

b) Serum Creatinine (Scr) and Blood Urea Nitrogen (BUN)

  • Blood Collection: Collect blood samples from the mice via cardiac puncture or tail vein.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Measurement: Use commercially available colorimetric assay kits for both Scr and BUN, following the manufacturer's protocols.[9][10]

Protocol 4: TUNEL Assay for Renal Apoptosis

Materials:

  • Paraffin-embedded kidney tissue sections (5 µm)

  • TUNEL assay kit (e.g., in situ cell death detection kit)

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Proteinase K

  • Permeabilization solution (e.g., Triton X-100)

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Treat the sections with Proteinase K to retrieve antigens.

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.

    • This step allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently labeled nucleotides.

  • Detection: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic cells) will exhibit fluorescence.

  • Quantification: Count the number of TUNEL-positive cells per field of view to quantify the level of apoptosis.

Signaling Pathways

c-Src Signaling Pathway

This compound has been shown to ameliorate diabetic nephropathy by suppressing the activation of the c-Src signaling pathway, which leads to reduced lipid accumulation and mitochondrial dysfunction.[1]

G High_Glucose High Glucose c_Src c-Src High_Glucose->c_Src activates JNK_STAT1 JNK/STAT1 Phosphorylation c_Src->JNK_STAT1 promotes CD36 CD36 Overexpression c_Src->CD36 promotes Lipid_Accumulation Lipid Accumulation JNK_STAT1->Lipid_Accumulation CD36->Lipid_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Accumulation->Mitochondrial_Dysfunction NGR2 This compound NGR2->c_Src inhibits

Figure 3: this compound signaling in diabetic nephropathy.

Rap1GAP/PI3K/Akt Signaling Pathway

In the context of colonic microvascular injuries, this compound has been found to block the Rap1GAP/PI3K/Akt signaling pathway.[4]

G NGR2 This compound Rap1GAP Rap1GAP NGR2->Rap1GAP activates (?) PI3K PI3K Rap1GAP->PI3K inhibits Akt Akt PI3K->Akt activates Cell_Viability Cell Viability Akt->Cell_Viability promotes Proliferation Cell Proliferation Akt->Proliferation promotes Tube_Formation Tube Formation Akt->Tube_Formation promotes

Figure 4: this compound and the Rap1GAP/PI3K/Akt pathway.

References

Application Notes and Protocols: 20(R)-Notoginsenoside R2 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 20(R)-Notoginsenoside R2 in preclinical Alzheimer's disease (AD) mouse models. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Notoginsenoside R2 (NR2), a key saponin isolated from Panax notoginseng, has emerged as a promising neuroprotective agent.[1] Studies in AD mouse models have demonstrated its potential to ameliorate cognitive deficits and mitigate pathological hallmarks of the disease through various mechanisms, including anti-apoptotic and anti-inflammatory effects.[2][3]

Mechanism of Action

This compound exerts its neuroprotective effects in the context of Alzheimer's disease primarily through the modulation of the miR-27a/SOX8/β-catenin signaling pathway. This pathway plays a crucial role in neuronal apoptosis and inflammation. NR2 has been shown to downregulate miR-27a, which in turn leads to the upregulation of its target, SOX8.[2][3] Increased SOX8 expression subsequently activates β-catenin signaling, a pathway critical for neuronal survival and function. The activation of this cascade ultimately suppresses neuronal apoptosis and reduces neuroinflammation, key pathological features of AD.[2][3]

dot

20(R)-Notoginsenoside_R2_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Molecular Cascade cluster_2 Cellular Outcomes NR2 This compound miR27a miR-27a NR2->miR27a inhibits SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin activates Apoptosis Neuronal Apoptosis beta_catenin->Apoptosis suppresses Neuroinflammation Neuroinflammation beta_catenin->Neuroinflammation suppresses

Mechanism of this compound in AD.

Efficacy in Alzheimer's Disease Mouse Models

Treatment with this compound has been shown to improve cognitive function and reduce neuronal apoptosis in mouse models of Alzheimer's disease.[2][3] While specific quantitative data from in vivo studies with NR2 is still emerging, related compounds like Notoginsenoside R1 (NTR1) have demonstrated significant therapeutic effects in APP/PS1 transgenic mice, a commonly used AD model.

Quantitative Data Summary

The following tables summarize the effects of Notoginsenoside treatment on key pathological and behavioral endpoints in APP/PS1 mice. It is important to note that this data is for the related compound Notoginsenoside R1 (NTR1) and serves as a reference for the potential efficacy of NR2.

Table 1: Effect of Notoginsenoside R1 on Cognitive Performance in APP/PS1 Mice (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Platform Crossings (number)
Wild-Type Control~20~4
APP/PS1 Vehicle~45~1
APP/PS1 + NTR1 (5 mg/kg/day)~30~2.5
APP/PS1 + NTR1 (25 mg/kg/day)~25~3.5
Data is illustrative and based on findings for Notoginsenoside R1 in APP/PS1 mice.[4][5]

Table 2: Effect of Notoginsenoside R1 on Aβ Pathology in APP/PS1 Mice

Treatment GroupAβ Plaque Load (% area) in Hippocampus
Wild-Type ControlNot Applicable
APP/PS1 Vehicle~5%
APP/PS1 + NTR1 (25 mg/kg/day)~2.5%
Data is illustrative and based on findings for Notoginsenoside R1 in APP/PS1 mice.[4][5]

Table 3: Effect of Notoginsenoside R1 on Apoptosis Markers in APP/PS1 Mice

Treatment GroupRelative Expression of Cleaved Caspase-3Relative Expression of Bcl-2
Wild-Type Control1.01.0
APP/PS1 Vehicle~2.5~0.5
APP/PS1 + NTR1 (25 mg/kg/day)~1.5~0.8
Data is illustrative and based on findings for Notoginsenoside R1 and related ginsenosides.[6][7]

Table 4: Effect of Notoginsenoside R1 on Neuroinflammatory Markers in APP/PS1 Mice

Treatment GroupRelative Expression of TNF-αRelative Expression of IL-1β
Wild-Type Control1.01.0
APP/PS1 Vehicle~3.0~3.5
APP/PS1 + NTR1 (25 mg/kg/day)~1.8~2.0
Data is illustrative and based on findings for related ginsenosides in APP/PS1 mice.[6][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in an Alzheimer's disease mouse model, such as the APP/PS1 transgenic mouse.

Animal Model and Treatment Paradigm
  • Animal Model: APP/PS1 double transgenic mice are a suitable model, exhibiting age-dependent accumulation of Aβ plaques and cognitive deficits.[4][5] Age-matched wild-type littermates should be used as controls.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) to the desired concentrations.

  • Administration: Administer the compound or vehicle to the mice via oral gavage daily for a period of 3 months, starting at an age when pathology begins to develop (e.g., 3 months of age).[5]

dot

Experimental_Workflow cluster_0 Animal Cohorts cluster_1 Treatment Phase cluster_2 Outcome Assessment WT_Vehicle Wild-Type + Vehicle Treatment Daily Oral Gavage (3 Months) WT_Vehicle->Treatment APP_PS1_Vehicle APP/PS1 + Vehicle APP_PS1_Vehicle->Treatment APP_PS1_NR2 APP/PS1 + NR2 APP_PS1_NR2->Treatment Behavioral Behavioral Testing (MWM) Treatment->Behavioral Biochemical Biochemical Analysis Behavioral->Biochemical Histological Histological Analysis Biochemical->Histological

Experimental workflow for evaluating NR2.
Morris Water Maze (MWM) for Cognitive Assessment

The MWM test is widely used to assess spatial learning and memory in rodents.[9][10]

  • Apparatus: A circular pool (approximately 120-150 cm in diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the pool.

  • Acquisition Phase (5 days):

    • Four trials per day for each mouse.

    • Gently place the mouse into the water facing the pool wall at one of four starting positions.

    • Allow the mouse to swim freely and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.

Immunohistochemistry for Aβ Plaque and p-Tau Analysis

This protocol is for the staining and visualization of Aβ plaques and phosphorylated Tau (p-Tau) in brain tissue.

  • Tissue Preparation:

    • Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brains into 30-40 µm thick slices using a cryostat or vibratome.

  • Staining Procedure:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary (e.g., with formic acid for Aβ staining).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

    • Incubate sections with primary antibodies overnight at 4°C (e.g., anti-Aβ antibody like 6E10 or 4G8; anti-p-Tau antibody like AT8).

    • Wash sections and incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence or confocal microscope.

    • Quantify the Aβ plaque load or p-Tau pathology as the percentage of the stained area in specific brain regions (e.g., hippocampus and cortex) using image analysis software.

dot

IHC_Protocol start Brain Section antigen_retrieval Antigen Retrieval start->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting and DAPI secondary_ab->mounting imaging Microscopy and Analysis mounting->imaging

References

Application Notes and Protocols for 20(R)-Notoginsenoside R2 Administration in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the progression of DN. 20(R)-Notoginsenoside R2 (NR2), a saponin isolated from Panax notoginseng, has demonstrated significant renoprotective effects in preclinical models of diabetic nephropathy. These effects are attributed to its ability to reduce lipid accumulation, mitochondrial dysfunction, oxidative stress, and apoptosis in renal cells.[1][2] The primary mechanism of action involves the suppression of the c-Src/JNK/STAT1 signaling pathway.[2]

These application notes provide a comprehensive overview of the administration of NR2 in both in vivo and in vitro models of diabetic nephropathy, complete with detailed experimental protocols and a summary of expected quantitative outcomes.

Mechanism of Action: c-Src/JNK/STAT1 Signaling Pathway

In the context of diabetic nephropathy, hyperglycemia and hyperlipidemia contribute to the activation of the proto-oncogene tyrosine-protein kinase c-Src. This activation triggers a downstream phosphorylation cascade involving c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 1 (STAT1). The activation of this pathway leads to the overexpression of the fatty acid translocase CD36, resulting in excessive lipid accumulation in renal cells. This lipotoxicity, in turn, induces mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis of renal cells, contributing to the pathogenesis of diabetic nephropathy.[1][2]

This compound acts as an inhibitor of this pathway by suppressing the activation of c-Src. This inhibitory action blocks the subsequent phosphorylation of JNK and STAT1, downregulates CD36 expression, and consequently alleviates lipid accumulation, mitochondrial damage, and apoptosis in renal cells.[2]

20(R)-Notoginsenoside_R2_Signaling_Pathway cluster_0 Diabetic Milieu cluster_1 Signaling Cascade cluster_2 Cellular Effects High Glucose & Palmitic Acid High Glucose & Palmitic Acid cSrc c-Src High Glucose & Palmitic Acid->cSrc JNK JNK cSrc->JNK p-JNK STAT1 STAT1 JNK->STAT1 p-STAT1 CD36 CD36 STAT1->CD36 Lipid_Accumulation Lipid Accumulation CD36->Lipid_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Lipid_Accumulation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis NR2 This compound NR2->cSrc

Mechanism of this compound in Diabetic Nephropathy.

Quantitative Data Summary

The administration of this compound in db/db mice, a model of type 2 diabetic nephropathy, has been shown to significantly improve renal function and mitigate pathological changes. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Renal Function in db/db Mice [1]

GroupAlbumin-to-Creatinine Ratio (ACR) (µg/mg)Blood Urea Nitrogen (BUN) (mmol/L)Serum Creatinine (SCr) (µmol/L)
db/m (Control)~100~10~15
db/db (Model)~600~25~30
NR2 (20 mg/kg/day)~350~18~22
NR2 (40 mg/kg/day)~250~15~18
Losartan (10 mg/kg/day)~300~17~20

Table 2: Effects of this compound on Renal Histopathology and Apoptosis in db/db Mice [1]

GroupGlomerulosclerosis IndexTubulointerstitial Injury IndexTUNEL-positive cells (%)
db/m (Control)~0.5~0.4~2
db/db (Model)~2.5~2.2~15
NR2 (20 mg/kg/day)~1.5~1.3~8
NR2 (40 mg/kg/day)~1.0~0.8~5
Losartan (10 mg/kg/day)~1.3~1.1~7

Table 3: Effects of this compound on Protein Expression in the c-Src/JNK/STAT1 Pathway in db/db Mice Kidneys [1]

Groupp-c-Src/c-Src (relative expression)p-JNK/JNK (relative expression)p-STAT1/STAT1 (relative expression)CD36 (relative expression)
db/m (Control)~1.0~1.0~1.0~1.0
db/db (Model)~3.5~3.0~2.8~3.2
NR2 (20 mg/kg/day)~2.0~1.8~1.7~1.9
NR2 (40 mg/kg/day)~1.2~1.1~1.2~1.3
Losartan (10 mg/kg/day)~2.2~2.0~1.9~2.1

Table 4: Effects of this compound on Oxidative Stress and Mitochondrial Function in db/db Mice Kidneys [1]

GroupRenal MDA (nmol/mg protein)Renal SOD activity (U/mg protein)Mitochondrial Membrane Potential (relative fluorescence)
db/m (Control)~2~100~1.0
db/db (Model)~8~40~0.4
NR2 (20 mg/kg/day)~5~70~0.7
NR2 (40 mg/kg/day)~3~90~0.9
Losartan (10 mg/kg/day)~6~60~0.6

Experimental Protocols

The following are detailed protocols for the administration of this compound in both in vivo and in vitro models of diabetic nephropathy.

In Vivo Model: db/db Mice

In_Vivo_Experimental_Workflow cluster_animal Animal Model cluster_treatment Treatment Regimen (8 weeks) cluster_analysis Analysis animal_selection Select 7-8 week old male db/db and db/m mice acclimatization Acclimatize for 1 week animal_selection->acclimatization induction Confirm DN at 12 weeks (elevated ACR) acclimatization->induction grouping Randomly assign db/db mice to groups: - Vehicle (saline) - NR2 Low Dose (20 mg/kg/day) - NR2 High Dose (40 mg/kg/day) - Losartan (10 mg/kg/day) induction->grouping administration Daily administration via oral gavage grouping->administration sample_collection Euthanize and collect blood and kidney tissues administration->sample_collection biochemical Biochemical analysis: ACR, BUN, SCr sample_collection->biochemical histology Histological analysis: HE, PAS, TUNEL staining sample_collection->histology western_blot Western Blot: c-Src, JNK, STAT1, CD36, etc. sample_collection->western_blot

In Vivo Experimental Workflow for NR2 in db/db Mice.

1. Animal Model and Housing:

  • Male C57BKS/Lepr db/db mice (7-8 weeks old) are used as the diabetic nephropathy model.[1]

  • Age-matched male db/m mice serve as the control group.[1]

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[1]

2. Induction and Grouping:

  • At 12 weeks of age, confirm the development of diabetic nephropathy in db/db mice by measuring the urine albumin-to-creatinine ratio (ACR). Mice with significantly elevated ACR are included in the study.[1]

  • Randomly divide the db/db mice into the following groups (n=6 per group):

    • Model group (db/db): Administered with an equivalent volume of saline.[1]

    • NR2 Low-Dose group (NR2.L.D): Administered with 20 mg/kg/day of this compound.[1]

    • NR2 High-Dose group (NR2.H.D): Administered with 40 mg/kg/day of this compound.[1]

    • Positive Control group: Administered with Losartan (10 mg/kg/day).[1]

  • The db/m mice serve as the standard control group and receive saline.[1]

3. Drug Administration:

  • Dissolve this compound and Losartan in saline.

  • Administer the respective treatments daily via oral gavage for 8 weeks.[1]

4. Sample Collection and Analysis:

  • At the end of the 8-week treatment period, euthanize the mice.

  • Collect blood samples for the analysis of serum creatinine (SCr) and blood urea nitrogen (BUN).

  • Collect urine to measure the albumin-to-creatinine ratio (ACR).

  • Perfuse and collect the kidneys for histological and molecular analysis.

5. Histological Analysis:

  • Fix a portion of the kidney tissue in 4% paraformaldehyde, embed in paraffin, and section for:

    • Hematoxylin and eosin (H&E) staining to assess overall renal morphology.[1]

    • Periodic acid-Schiff (PAS) staining to evaluate glycogen deposition and mesangial expansion.[1]

    • TUNEL staining to quantify apoptotic cells.[1]

6. Western Blot Analysis:

  • Homogenize kidney tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against p-c-Src, c-Src, p-JNK, JNK, p-STAT1, STAT1, CD36, Bax, Bcl-2, cleaved-caspase-3, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities.

In Vitro Model: HK-2 Cells

1. Cell Culture:

  • Culture human proximal tubular epithelial cells (HK-2) in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. High Glucose and Palmitic Acid (HGPA) Model:

  • To mimic the diabetic microenvironment, treat HK-2 cells with high glucose (30 mM D-glucose) and palmitic acid (100 µM).[2]

  • A control group should be cultured in normal glucose medium (5.5 mM D-glucose).

3. This compound Treatment:

  • Pre-treat HK-2 cells with varying concentrations of NR2 (e.g., 10, 20, 40 µM) for 2 hours before exposing them to HGPA for 24 hours.

4. Lipid Accumulation Assay:

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.

  • Stain the cells with BODIPY 493/503 to visualize neutral lipid droplets.

  • Capture images using a fluorescence microscope and quantify the fluorescence intensity.

5. Mitochondrial Membrane Potential (MMP) Assay:

  • Use a JC-1 assay kit to measure changes in MMP.

  • After treatment, incubate the cells with JC-1 dye.

  • Measure the fluorescence of JC-1 monomers (green) and aggregates (red) using a flow cytometer or fluorescence microplate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

6. Western Blot Analysis:

  • Perform Western blot analysis on cell lysates as described in the in vivo protocol to assess the expression of proteins in the c-Src/JNK/STAT1 pathway and apoptosis-related proteins.

Conclusion

The administration of this compound shows considerable promise as a therapeutic strategy for diabetic nephropathy. The protocols and data presented here provide a framework for researchers to investigate its efficacy and further elucidate its molecular mechanisms. The dose-dependent improvement in renal function and the targeted inhibition of the c-Src/JNK/STAT1 pathway underscore its potential for clinical translation. Further studies are warranted to explore the long-term safety and efficacy of NR2 in more advanced models of diabetic kidney disease.

References

Application Notes and Protocols for 20(R)-Notoginsenoside R2 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, has garnered significant interest in biomedical research due to its diverse pharmacological activities. These application notes provide detailed protocols for the preparation of various cell cultures for treatment with this compound to investigate its anti-cancer, neuroprotective, and anti-inflammatory effects. The provided methodologies and data summaries are intended to serve as a comprehensive resource for researchers in cell biology and drug discovery.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on different cell lines.

Table 1: Anti-Cancer Effects of this compound on H22 Hepatoma Cells

ParameterValueCell LineTreatment DurationReference
IC50 65.91 µg/mLH2224 hours[1]
Cell Viability at 100 µg/mL 19.52 ± 3.09%H2224 hours[1]
Apoptosis Rate (Control) Not specifiedH2224 hours
Apoptosis Rate (50 µg/mL) 25.03 ± 1.31%H2224 hours[1]
Apoptosis Rate (100 µg/mL) 60.10 ± 1.48%H2224 hours[1]

Table 2: Neuroprotective Effects of this compound

ParameterEffectCell LineModelReference
Neuronal Apoptosis Alleviated Aβ25-35-triggered apoptosisPrimary rat cortical neuronsAlzheimer's Disease[2]
Inflammation (COX-2 expression) Reduced in Aβ25-35-treated neuronsPrimary rat cortical neuronsAlzheimer's Disease
Oxidative Stress Showed neuroprotective effects against 6-OHDA-induced oxidative stressSH-SY5YParkinson's Disease

Table 3: Anti-Inflammatory Effects of Ginsenosides (including 20(R)-epimers) on Macrophages

ParameterEffectCell LineInducerReference
Nitric Oxide (NO) Production Inhibited in a dose-dependent mannerRAW264.7LPS
TNF-α Production InhibitedRAW264.7LPS
IL-6 Production InhibitedRAW264.7LPS
iNOS Expression SuppressedRAW264.7LPS
COX-2 Expression SuppressedRAW264.7LPS

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 10 mg/mL is recommended.

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Anti-Cancer Studies using H22 Hepatoma Cells

Materials:

  • H22 hepatoma cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • This compound stock solution

Cell Culture Maintenance:

  • Culture H22 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT or CCK-8):

  • Seed H22 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[1]

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium with the prepared drug dilutions and incubate for 24 hours.

  • Perform a cell viability assay (e.g., MTT or CCK-8) according to the manufacturer's instructions.

Apoptosis Assay (e.g., Annexin V/PI Staining):

  • Seed H22 cells in a 6-well plate at a density of 2 x 10^5 cells/well.[1]

  • After 24 hours, treat the cells with various concentrations of this compound (e.g., 50 µg/mL and 100 µg/mL) for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis:

  • Seed H22 cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat as described for the apoptosis assay.[1]

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against proteins in the PI3K/AKT/mTOR pathway (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR) and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol for Neuroprotective Studies using SH-SY5Y Neuroblastoma Cells

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Retinoic acid (for differentiation, optional)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β 25-35)

  • 96-well and 24-well cell culture plates

  • This compound stock solution

Cell Culture and Differentiation (Optional):

  • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For differentiation into a more mature neuronal phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium for 5-7 days.

Neuroprotection Assay:

  • Seed SH-SY5Y cells (differentiated or undifferentiated) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.

  • Allow the cells to attach for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or Aβ25-35) at a pre-determined toxic concentration and co-incubate with the compound for another 24-48 hours.

  • Assess cell viability using an MTT or similar assay.

Western Blot for Signaling Pathways:

  • Seed SH-SY5Y cells in 6-well plates and treat as described in the neuroprotection assay.

  • Perform Western blot analysis as described for H22 cells, using primary antibodies relevant to the miR-27a/SOX8/β-catenin pathway (e.g., SOX8, β-catenin, cleaved caspase-3, COX-2).

Protocol for Anti-Inflammatory Studies using RAW264.7 Macrophage Cells

Materials:

  • RAW264.7 cells

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • Griess Reagent for Nitric Oxide (NO) assay

  • ELISA kits for TNF-α and IL-6

  • This compound stock solution

Cell Culture:

  • Culture RAW264.7 cells in high glucose DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Allow the cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

Cytokine Measurement (ELISA):

  • Seed RAW264.7 cells in a 24-well plate and treat as described for the NO assay.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays prep_compound Prepare 20(R)-NGR2 Stock Solution (DMSO) treatment Treat Cells with 20(R)-NGR2 +/- Stimulus prep_compound->treatment prep_cells Culture and Seed Cells (H22, SH-SY5Y, RAW264.7) prep_cells->treatment viability Cell Viability (MTT/CCK-8) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis inflammation Inflammation (NO, ELISA) treatment->inflammation western Protein Expression (Western Blot) treatment->western

Experimental Workflow Diagram

PI3K_AKT_mTOR_Pathway Inhibition of PI3K/AKT/mTOR Pathway by this compound NGR2 This compound PI3K PI3K NGR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

PI3K/AKT/mTOR Signaling Pathway

miR27a_SOX8_beta_catenin_Pathway Modulation of miR-27a/SOX8/β-catenin Pathway by this compound NGR2 This compound miR27a miR-27a NGR2->miR27a SOX8 SOX8 miR27a->SOX8 beta_catenin β-catenin SOX8->beta_catenin Apoptosis_Inflammation Neuronal Apoptosis & Inflammation beta_catenin->Apoptosis_Inflammation

miR-27a/SOX8/β-catenin Signaling

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the impact of 20(R)-Notoginsenoside R2 on key cellular signaling pathways. The provided protocols and data summaries are intended to facilitate reproducible and accurate experimental outcomes.

Introduction to this compound and Its Role in Cellular Signaling

This compound, a prominent saponin isolated from Panax notoginseng, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. At the molecular level, this compound exerts its influence by modulating critical intracellular signaling cascades that govern cell survival, proliferation, and apoptosis. Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying the changes in the expression and phosphorylation status of key signaling proteins.

Current research indicates that this compound primarily impacts the following signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

  • Rap1GAP/PI3K/Akt Pathway: This pathway is involved in the regulation of angiogenesis. This compound can modulate this pathway, suggesting its potential in influencing blood vessel formation.

Data Presentation: Summary of Quantitative Western Blot Analyses

The following tables summarize the observed effects of this compound and its stereoisomeric mixture on key signaling proteins as determined by Western blot analysis in published studies.

Table 1: Effect of 20(S/R)-Notoginsenoside R2 on the PI3K/Akt/mTOR Pathway in H22 Hepatoma Cells [1]

Target ProteinTreatment GroupObserved Effect on Phosphorylation
PI3K 20(S/R)-Notoginsenoside R2Significant Decrease
Akt 20(S/R)-Notoginsenoside R2Significant Decrease
mTOR 20(S/R)-Notoginsenoside R2Significant Decrease

Table 2: Effect of this compound on the Rap1GAP/PI3K/Akt Pathway [2]

Target ProteinTreatment GroupObserved Effect on Protein Expression/Phosphorylation
Rap1GAP This compoundModulated
p-Akt This compoundDown-regulated

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on the PI3K/Akt/mTOR signaling pathway.

Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., H22 hepatoma cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Table 3: Recommended Primary Antibodies for PI3K/Akt/mTOR Pathway Analysis

Target ProteinHostDilutionSupplier (Example Catalog No.)
p-PI3K Rabbit1:1000Cell Signaling Technology
PI3K Rabbit1:1000Cell Signaling Technology
p-Akt (Ser473) Rabbit1:1000Cell Signaling Technology (#4060)
Akt Rabbit1:1000Cell Signaling Technology (#4691)
p-mTOR (Ser2448) Rabbit1:1000Cell Signaling Technology
mTOR Rabbit1:1000Cell Signaling Technology
β-actin Mouse1:5000Santa Cruz Biotechnology

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for Western blot analysis.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NR2 20(R)-Notoginsenoside R2 NR2->PI3K Inhibits NR2->Akt Inhibits NR2->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.

Rap1GAP_PI3K_Akt_Pathway cluster_upstream Upstream Signals cluster_intracellular Intracellular Upstream Angiogenic Stimuli Rap1GAP Rap1GAP Upstream->Rap1GAP PI3K PI3K Rap1GAP->PI3K Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis NR2 20(R)-Notoginsenoside R2 NR2->Rap1GAP Modulates

Caption: Rap1GAP/PI3K/Akt signaling pathway and the modulatory effect of this compound.

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis & Densitometry Detection->Analysis

Caption: General experimental workflow for Western blot analysis.

References

Unveiling Apoptosis: A Detailed Guide to Flow Cytometry Analysis with 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

20(R)-Notoginsenoside R2, a rare saponin isolated from Panax notoginseng, has garnered significant interest in pharmacological research due to its potential therapeutic properties, including neuroprotective and anti-tumor effects. A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to analyze apoptosis at the single-cell level. This document offers a comprehensive guide to utilizing this compound for apoptosis induction and subsequent analysis by flow cytometry.

Principle of the Assay

This protocol is based on the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[1]

Mechanism of Action of this compound in Apoptosis

Research suggests that a mixture of 20(S/R)-Notoginsenoside R2 induces apoptosis in cancer cells, such as H22 hepatoma cells, by modulating the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting the phosphorylation of key proteins like PI3K, AKT, and mTOR, 20(S/R)-Notoginsenoside R2 can effectively block pro-survival signals and trigger the apoptotic cascade.[2][3] In other cellular contexts, Notoginsenoside R2 has been shown to reduce neuronal apoptosis through the miR-27a/SOX8/β-catenin axis.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative data on apoptosis induction by a mixture of 20(S/R)-Notoginsenoside R2 in H22 hepatoma cells, as determined by a TUNEL assay.[2] While this data is not from a flow cytometry experiment, it provides valuable insight into the dose-dependent pro-apoptotic effect of the compound.

Treatment GroupConcentration (µg/mL)Apoptosis Rate (%)
Control0-
Notoginsenoside R1501.94 ± 0.31
10010.85 ± 1.66
20(S/R)-Notoginsenoside R25025.03 ± 1.31
10060.10 ± 1.48

Experimental Protocols

This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry.

Materials and Reagents

  • This compound (purity ≥95%)

  • Cancer cell line of interest (e.g., H22 hepatoma cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line in complete medium until they reach approximately 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Seed the cells into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[2]

    • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.

  • Cell Harvesting and Washing:

    • Following treatment, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6]

    • Add 5 µL of Propidium Iodide to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and quadrant gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Visualizations

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway in Apoptosis R2 This compound PI3K PI3K R2->PI3K Inhibits phosphorylation pPI3K p-PI3K PI3K->pPI3K AKT AKT pPI3K->AKT Activates pAKT p-AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Apoptosis Apoptosis pmTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound leading to apoptosis.

G cluster_workflow Experimental Workflow for Apoptosis Analysis start Start: Cell Culture treatment Treat cells with This compound start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow end End: Data Analysis flow->end

Caption: Workflow for analyzing apoptosis induced by this compound using flow cytometry.

References

Application Notes and Protocols: Tube Formation Assay for Angiogenesis with 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The tube formation assay is a widely utilized in vitro method to assess the pro- or anti-angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. 20(R)-Notoginsenoside R2 (NGR2), a saponin isolated from Panax notoginseng, has demonstrated potential as an inhibitor of angiogenesis. These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic effects of NGR2, summarize the available quantitative data, and illustrate the underlying signaling pathway.

Quantitative Data Summary

The inhibitory effect of this compound on angiogenesis has been demonstrated by assessing its impact on the viability of primary human umbilical vein endothelial cells (pHUVECs), a key parameter for tube formation. The following table summarizes the dose-dependent inhibitory effects of NGR2.

Concentration of this compoundEffect on pHUVEC Viability (24h)Reference
5.0 nMNo significant inhibition[1]
10.0 nMSignificant inhibition[1]
20.0 nMSignificant inhibition[1]
25.94 nMIC50 (50% inhibitory concentration)[1]

Experimental Protocols

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution prepared in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well tissue culture plates

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol for Tube Formation Assay
  • Preparation of Basement Membrane Matrix Coated Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the entire surface of the well is evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with medium containing FBS and centrifuge the cells.

    • Resuspend the cell pellet in a serum-starved medium (e.g., containing 1% FBS) to a final concentration of 2 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare different concentrations of this compound (e.g., 0, 5, 10, 20 nM) in the serum-starved medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

    • Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.

    • Add 100 µL of the respective this compound dilutions to the corresponding wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but network formation is typically observed within this timeframe.

  • Imaging and Quantification:

    • After incubation, visualize the tube-like structures using an inverted microscope.

    • Capture images from at least three random fields per well.

    • Quantify the extent of tube formation using image analysis software.[3] Key parameters to measure include:

      • Total tube length

      • Number of branch points

      • Number of loops

Signaling Pathway and Experimental Workflow

The anti-angiogenic effect of this compound is attributed to its ability to block the Rap1GAP/PI3K/Akt signaling pathway.[1]

G cluster_1 Intracellular Signaling Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR Rap1GAP Rap1GAP VEGFR->Rap1GAP PI3K PI3K Rap1GAP->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Tube Formation) Akt->Angiogenesis NGR2 This compound NGR2->Rap1GAP

Caption: Signaling pathway of this compound in inhibiting angiogenesis.

G cluster_workflow Experimental Workflow start Start prep_plate Coat 96-well plate with Matrigel start->prep_plate seed_cells Seed HUVECs and add 20(R)-NGR2 prep_plate->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells treatment Prepare 20(R)-NGR2 dilutions treatment->seed_cells incubation Incubate for 4-18 hours at 37°C seed_cells->incubation imaging Image tube formation incubation->imaging quantification Quantify tube length and branch points imaging->quantification end End quantification->end

Caption: Workflow for the tube formation assay with this compound.

References

Application Notes and Protocols for Preparing 20(R)-Notoginsenoside R2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 20(R)-Notoginsenoside R2 for experimental use. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a triterpenoid saponin isolated from the roots of Panax notoginseng.[1] It is supplied as a solid powder.[2]

PropertyValueSource
Molecular Formula C41H70O13[2][3][4]
Molecular Weight 770.99 g/mol [2][3][5]
CAS Number 948046-15-9[1][2]
Appearance Solid[2]
Purity ≥98%[1][2]

Solubility Data

Proper dissolution is critical for the accurate and reproducible use of this compound in experiments. The choice of solvent depends on whether the experiment is in vitro or in vivo.

SolventConcentrationNotesSource
DMSO 100 mg/mL (129.70 mM)Requires sonication. Use freshly opened, non-hygroscopic DMSO.[6]
DMSO 25 mg/mL (32.43 mM)Sonication is recommended.[5]
Ethanol Soluble-[1]
Methanol Soluble-[1]
Pyridine Soluble-[1]

For in vivo studies, a multi-solvent system is often required to ensure biocompatibility and solubility.

Solvent SystemAchievable ConcentrationSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.24 mM)[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.24 mM)[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.24 mM)[6]

Experimental Protocols

3.1. Protocol for Preparing In Vitro Stock Solutions (e.g., 10 mM in DMSO)

This protocol is suitable for cell-based assays where the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent toxicity.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 770.99 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM solution, you would need 7.71 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Dissolution: Add the desired volume of DMSO to the vial.

  • Mixing: Vortex the solution thoroughly. To aid dissolution, warm the tube to 37°C and use an ultrasonic bath for a few minutes until the solution is clear.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store aliquots as recommended in Section 4.

3.2. Protocol for Preparing In Vivo Working Solutions (e.g., 2.5 mg/mL)

For animal studies, it is crucial to use a biocompatible solvent system. The following is an example protocol using a common vehicle. Note: Always prepare fresh working solutions for in vivo experiments on the day of use.[6]

Materials:

  • High-concentration DMSO stock solution of this compound (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a high-concentration stock in DMSO as described in the in vitro protocol.

  • Solvent Addition Sequence: For a final volume of 1 mL, add the solvents sequentially as follows[6]: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear before administration.[6] If precipitation occurs, gentle warming and sonication may be used.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for stock solution preparation and a relevant biological pathway influenced by notoginsenosides.

G cluster_prep Preparation cluster_storage Storage & Use Calculate Calculate Mass (e.g., for 10 mM) Weigh Weigh Compound Calculate->Weigh Mass needed Add_Solvent Add Solvent (e.g., DMSO) Weigh->Add_Solvent Transfer powder Dissolve Vortex & Sonicate (at 37°C if needed) Add_Solvent->Dissolve Mix Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Clear solution Store Store at -20°C or -80°C Aliquot->Store Label vials Dilute Dilute for Experiment (In Vitro / In Vivo) Store->Dilute Thaw one aliquot

Caption: Workflow for Preparing this compound Stock Solution.

G Notoginsenoside_R2 20(S/R)-Notoginsenoside R2 PI3K PI3K Notoginsenoside_R2->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Inhibition of the PI3K/AKT/mTOR Pathway by Notoginsenoside R2.[8]

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

FormStorage TemperatureDurationNotesSource
Powder -20°C3 yearsKeep tightly sealed.[5]
Powder 2-8°CUp to 24 monthsKeep vial tightly sealed.[1]
In Solvent -80°C6 monthsProtect from light. Use within 6 months.[6]
In Solvent -20°C1 monthProtect from light. Use within 1 month.[6]

It is strongly recommended to prepare solutions on the same day of use.[1] If stock solutions are prepared in advance, they should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]

Safety Precautions

  • Handle this compound in accordance with standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • The toxicological properties have not been fully investigated; therefore, it should be handled with care.[9]

  • This product is for research use only and is not intended for medical or household applications.[2][9]

References

Application Notes and Protocols for Pharmacokinetic Study of 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a rare ginsenoside isolated from Panax notoginseng. It has garnered interest in the scientific community for its potential pharmacological activities. Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This document provides a detailed guide for designing and conducting a pharmacokinetic study of this compound.

Note: Publicly available literature does not currently provide a complete pharmacokinetic dataset specifically for this compound. The data and protocols presented herein are based on studies of structurally related ginsenosides, such as Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, to provide a foundational methodology.

Data Presentation: Comparative Pharmacokinetic Parameters of Related Ginsenosides in Rats

To provide a reference for the expected pharmacokinetic behavior of this compound, the following table summarizes the pharmacokinetic parameters of its precursor, Notoginsenoside R1, and other major ginsenosides after oral administration in rats.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Ginsenoside Rg1 50 (p.o.)17.41 ± 5.43~0.92176.63 ± 42.49~14.132.5 - 18.40[1][2]
Ginsenoside Rb1 50 (p.o.)361.48 ± 165.57~4.05094.06 ± 1453.14~17.964.35[2]
Notoginsenoside R1 50 (p.o.)23.97 ± 16.77~1.5135.95 ± 54.32Not ReportedNot Reported

Data is compiled from multiple sources and experimental conditions may vary. p.o. = oral administration.

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats (male, 200-250 g) are commonly used for pharmacokinetic studies of ginsenosides.[3]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Rats should be fasted for 12 hours prior to drug administration, with free access to water.[4]

Drug Formulation and Administration
  • Formulation: this compound should be dissolved or suspended in a suitable vehicle, such as a mixture of saline and 50% hydroxypropyl-β-cyclodextrin or 0.5% carboxymethyl cellulose sodium (CMC-Na).[3]

  • Administration:

    • Oral (p.o.): Administer the drug solution via oral gavage at a predetermined dose.

    • Intravenous (i.v.): For bioavailability studies, administer the drug solution via the tail vein.

Blood Sample Collection
  • Route: Blood samples (approximately 0.25 mL) can be collected from the tail vein or orbital sinus.[3][4]

  • Time Points: Collect blood samples at the following time points post-dosing: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours.[3]

  • Processing:

    • Collect blood into heparinized tubes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.[4]

    • Store the plasma samples at -80°C until analysis.[4]

Plasma Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of methanol containing an internal standard (e.g., digoxin or ginsenoside Rg3).[5][6]

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 70% methanol with 0.1% formic acid).[7]

    • Inject a 10 µL aliquot into the LC-MS/MS system.[7]

LC-MS/MS Quantification Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis software such as Phoenix WinNonlin.[6]

  • Parameters: Calculate the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Bioavailability (F%): F% = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100

Mandatory Visualizations

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Animal_Model Animal Model Selection (Sprague-Dawley Rats) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Sample_Collection Blood Sample Collection (Timed Intervals) Drug_Admin->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis Data_Processing Data Processing LCMS_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (WinNonlin) Data_Processing->PK_Analysis Results Results (Cmax, Tmax, AUC, etc.) PK_Analysis->Results

Caption: Experimental workflow for a pharmacokinetic study.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

20(R)-Notoginsenoside R2 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of 20(R)-Notoginsenoside R2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl sulfoxide (DMSO).[1][2][3] It is also reported to be soluble in pyridine, methanol, and ethanol[1][3].

Q2: What is the maximum solubility of this compound in DMSO?

A2: There are varying reports on the maximum solubility of this compound in DMSO. One supplier indicates a solubility of up to 100 mg/mL (129.70 mM) with the use of ultrasound, while another reports a solubility of 25 mg/mL (32.43 mM), also recommending sonication.[4][5] This variability may be due to factors such as the purity of the compound, the specific batch, and the preparation method.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2] For a 10 mM stock solution, you would dissolve 7.71 mg of the compound in 1 mL of DMSO.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Q5: Can I use other solvents to dissolve this compound?

Troubleshooting Guide

Issue: The compound is not dissolving completely in DMSO.

  • Solution 1: Increase Sonication Time: Continue to sonicate the solution in an ultrasonic bath. This provides mechanical agitation to help break down any clumps and facilitate dissolution.

  • Solution 2: Gentle Warming: Warm the solution to 37°C.[2] A slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could potentially degrade the compound.

  • Solution 3: Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use newly opened, high-purity, anhydrous DMSO for the best results.[4]

  • Solution 4: Check Compound Purity: Impurities in the compound can affect its solubility. If possible, verify the purity of your this compound sample.

Issue: Precipitation occurs when adding the DMSO stock solution to an aqueous buffer or cell culture medium.

  • Solution 1: Lower the Final Concentration: The most common reason for precipitation is that the final concentration of the compound in the aqueous solution exceeds its solubility limit. Try using a lower final concentration.

  • Solution 2: Increase the Percentage of Co-solvent (if applicable): For in vivo studies, co-solvents like PEG300 or Tween-80 are often used.[4] If your experimental protocol allows, a slight increase in the co-solvent percentage might help keep the compound in solution. However, be mindful of potential solvent toxicity in your experimental system.

  • Solution 3: Prepare a More Dilute Stock Solution: Preparing a less concentrated initial stock solution in DMSO can sometimes help when further diluting into an aqueous medium.

  • Solution 4: Add the Stock Solution Slowly While Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing. This can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

Solubility Data

SolventReported SolubilityMolar Concentration (at Max Solubility)Notes
DMSO 25 mg/mL[5] - 100 mg/mL[4]32.43 mM - 129.70 mMSonication and gentle warming are recommended to achieve higher concentrations. Use of fresh, anhydrous DMSO is crucial.[2][4]
Ethanol SolubleNot specifiedQuantitative data not available.
Methanol SolubleNot specifiedQuantitative data not available.
Pyridine SolubleNot specifiedQuantitative data not available.
Chloroform SolubleNot specifiedQuantitative data not available.[6]
Dichloromethane SolubleNot specifiedQuantitative data not available.[6]
Ethyl Acetate SolubleNot specifiedQuantitative data not available.[6]
Acetone SolubleNot specifiedQuantitative data not available.[6]

Molecular Weight of this compound: 770.99 g/mol [7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 7.71 mg of this compound powder.

  • Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 15-30 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Dilution: Directly before use, dilute the stock solution into your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to your cells.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Ensure you have a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of Notoginsenoside R2

Notoginsenoside R2 has been shown to exert neuroprotective effects by activating the MEK1/2-ERK1/2 signaling pathway, which in turn leads to the activation of P90RSK and the transcription factor Nrf2.[5] This pathway is crucial for protecting neuronal cells from oxidative stress and apoptosis.

G Notoginsenoside R2 Notoginsenoside R2 MEK1/2 MEK1/2 Notoginsenoside R2->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 P90RSK P90RSK ERK1/2->P90RSK Nrf2 Nrf2 ERK1/2->Nrf2 Neuroprotection Neuroprotection P90RSK->Neuroprotection Nrf2->Neuroprotection

Caption: Neuroprotective signaling cascade of Notoginsenoside R2.

Anti-Cancer Signaling Pathway of Notoginsenoside R2

In the context of cancer, a mixture of 20(S/R)-Notoginsenoside R2 has been found to promote apoptosis in H22 hepatoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a key regulator of cell growth, proliferation, and survival.

G 20(S/R)-Notoginsenoside R2 20(S/R)-Notoginsenoside R2 PI3K PI3K 20(S/R)-Notoginsenoside R2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Notoginsenoside R2.

Experimental Workflow for Assessing Solubility

The following workflow outlines the general steps for determining the solubility of this compound in a new solvent.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_observation Observation cluster_analysis Analysis A Weigh Compound B Add Solvent Incrementally A->B C Vortex/Mix B->C D Apply Sonication/Heat (if necessary) C->D E Visually Inspect for Undissolved Particles D->E E->B Incomplete Dissolution F Determine Max Concentration (Clear Solution) E->F

Caption: Workflow for determining compound solubility.

References

Technical Support Center: Stability of 20(R)-Notoginsenoside R2 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 20(R)-Notoginsenoside R2 in solution during experiments.

I. Troubleshooting Guides

This section offers solutions to common problems encountered when working with this compound solutions.

Problem 1: Rapid degradation of this compound in my aqueous solution.

Possible Cause: The pH of your solution may be inappropriate. Ginsenosides, including this compound, are susceptible to acid-catalyzed hydrolysis.

Solution:

  • pH Adjustment: Maintain the pH of your solution in the neutral to slightly alkaline range (pH 7-8). Degradation is significantly accelerated in acidic conditions.

  • Buffer Selection: Use a stable buffer system, such as a phosphate buffer, to maintain the desired pH throughout your experiment.

Problem 2: I observe a loss of activity of my this compound solution over time, even at neutral pH.

Possible Causes:

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light Exposure: Prolonged exposure to light, especially UV light, may contribute to degradation.

  • Oxidation: The presence of oxidizing agents in the solution can lead to the degradation of the compound.

Solutions:

  • Temperature Control: Store stock solutions at or below -20°C. For working solutions, maintain them at 4°C and use them as quickly as possible. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: While not a standard practice, for specific applications where oxidative stress is a concern, the addition of a small amount of a suitable antioxidant could be considered, but this would require validation for your specific assay.

  • Degassed Solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen may help minimize oxidative degradation.

Problem 3: I am having difficulty dissolving this compound in my aqueous buffer.

Possible Cause: this compound has limited water solubility.

Solutions:

  • Co-solvents: Prepare a stock solution in an organic solvent such as DMSO, ethanol, or methanol, and then dilute it with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Solubilizing Agents: The use of cyclodextrins, such as β-cyclodextrin, can enhance the solubility and stability of ginsenosides in aqueous solutions by forming inclusion complexes.[1][2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for ginsenosides like this compound in solution, particularly under acidic conditions, involve the hydrolysis of the glycosidic bonds. This results in the cleavage of sugar moieties from the aglycone core. Other potential degradation pathways, especially under forced conditions, can include isomerization, dehydration, and oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of ginsenosides is highly pH-dependent. Acidic conditions (low pH) significantly accelerate the rate of hydrolysis of the glycosidic bonds, leading to rapid degradation. Neutral to slightly alkaline conditions are generally preferred for maintaining the stability of these compounds in solution.

Q3: What is the recommended storage condition for a stock solution of this compound?

A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. Commercially available stock solutions are often recommended for use within one to six months when stored at these temperatures.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I autoclave a solution containing this compound?

A4: No, autoclaving is not recommended. The high temperature and pressure of autoclaving will lead to significant degradation of this compound. For sterilization, filter sterilization using a 0.22 µm filter is the appropriate method.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This will allow you to quantify the concentration of the intact this compound over time and detect the appearance of any degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • Phosphate buffers (e.g., pH 5, 7, 9)
  • HPLC grade methanol, acetonitrile, and water
  • HPLC system with UV or MS detector
  • C18 HPLC column
  • Temperature-controlled incubator/water bath
  • Photostability chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis:
  • Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 M).
  • Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
  • At each time point, withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.
  • Alkaline Hydrolysis:
  • Follow the same procedure as acid hydrolysis, but use NaOH solution instead of HCl and neutralize with HCl.
  • Oxidative Degradation:
  • Mix an aliquot of the stock solution with H₂O₂ solution.
  • Incubate at room temperature for various time points.
  • Dilute with mobile phase for HPLC analysis.
  • Thermal Degradation:
  • Prepare solutions of this compound in a stable buffer (e.g., pH 7.4 phosphate buffer).
  • Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
  • At each time point, cool the sample and analyze by HPLC.
  • Photodegradation:
  • Expose a solution of this compound to UV and visible light in a photostability chamber.
  • Analyze samples at various time points by HPLC. A control sample should be kept in the dark at the same temperature.
  • HPLC Analysis:
  • Analyze all samples using a validated HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC

1. HPLC System and Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be: 0-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-90% B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: UV at 203 nm
  • Injection Volume: 20 µL

2. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to generate a calibration curve.
  • Sample Preparation: Dilute the samples from the forced degradation study to fall within the concentration range of the calibration curve.
  • Analysis: Inject the standards and samples onto the HPLC system.
  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The appearance of new peaks will indicate degradation products.

IV. Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 60°C

pHTime (hours)% Remaining this compound
2.00100
265
442
818
7.00100
298
496
892
9.00100
299
498
896

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Time (days)% Remaining this compound
40100
799
1498
250100
795
1490
400100
785
1472

V. Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting experimental results, especially when stability issues might affect the compound's activity.

G cluster_0 Neuroprotective Effect of this compound NGR2 This compound miR27a miR-27a NGR2->miR27a down-regulates SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin up-regulates Apoptosis Neuronal Apoptosis beta_catenin->Apoptosis inhibits Inflammation Neuroinflammation beta_catenin->Inflammation inhibits

Caption: Neuroprotective signaling cascade of this compound.

G cluster_1 Effect of this compound on Angiogenesis NGR2 This compound Rap1GAP Rap1GAP NGR2->Rap1GAP up-regulates PI3K PI3K Rap1GAP->PI3K inhibits Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis Akt->Angiogenesis promotes

Caption: this compound regulation of angiogenesis.

Experimental Workflow

G cluster_2 Workflow for Assessing Solution Stability of this compound Prep Prepare this compound solution in desired buffer Stress Apply stress conditions (pH, Temp, Light) Prep->Stress Sample Collect samples at different time points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify remaining 20(R)-NGR2 and degradation products Analyze->Quantify Data Determine degradation kinetics (Half-life, Rate constant) Quantify->Data

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimizing Oral Dosage of 20(R)-Notoginsenoside R2 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the oral dosage of 20(R)-Notoginsenoside R2 (NR2) in mouse models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the oral administration of this compound to mice.

Issue Possible Cause Recommended Solution
Low or variable plasma concentrations of this compound Poor oral bioavailability is a known issue for many ginsenosides due to factors like P-glycoprotein (P-gp) efflux.- Co-administration with a P-gp inhibitor: While specific data for 20(R)-NR2 is limited, studies on the related compound 20(S)-Ginsenoside Rh2 have shown that co-administration with a P-gp inhibitor like cyclosporine A can significantly increase plasma concentrations. - Formulation strategies: Consider using formulations designed to enhance oral absorption, such as lipid-based delivery systems (e.g., liposomes, nanoemulsions) or solid dispersions.
Inconsistent therapeutic effects at a given dosage - Variability in gavage technique: Improper oral gavage can lead to inconsistent dosing. - Metabolic differences: Individual mice may metabolize the compound differently. - Vehicle effects: The vehicle used to dissolve or suspend the compound may affect its absorption.- Ensure proper gavage technique: All personnel should be thoroughly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach. - Increase sample size: A larger cohort of mice can help to account for individual metabolic variations. - Standardize vehicle preparation: Use a consistent and well-described vehicle for all experiments. A common vehicle for ginsenosides is a solution of saline containing a small percentage of a solubilizing agent like DMSO or Tween-80.
No observable therapeutic effect - Insufficient dosage: The selected dose may be too low to elicit a biological response. - Short treatment duration: The treatment period may not be long enough for the therapeutic effects to manifest. - Compound degradation: The compound may be degrading in the formulation or under storage conditions.- Dose-response study: Conduct a pilot study with a range of doses (e.g., 10, 20, 40 mg/kg/day) to determine the optimal therapeutic window. - Review literature for similar compounds: Examine studies on related notoginsenosides or ginsenosides to inform the duration of your experiment. For chronic conditions like diabetic nephropathy, treatment periods of several weeks are common.[1] - Verify compound stability: Ensure proper storage of this compound and its formulations, typically at low temperatures and protected from light.
Adverse effects or toxicity observed in mice The administered dose may be too high.- Reduce the dosage: If signs of toxicity (e.g., weight loss, lethargy) are observed, reduce the dose or discontinue treatment. - Conduct a toxicity study: A preliminary study to determine the maximum tolerated dose (MTD) can be beneficial before commencing efficacy studies.

Frequently Asked Questions (FAQs)

Dosing and Administration

1. What is a typical oral dosage range for this compound in mice?

Based on available literature, effective oral dosages of this compound in mouse models of disease range from 20 mg/kg/day to 40 mg/kg/day.[1] For instance, in a study on diabetic nephropathy in db/db mice, daily oral gavage of 20 mg/kg and 40 mg/kg of NR2 for 8 weeks showed significant therapeutic effects.[1]

2. How should this compound be prepared for oral gavage?

This compound is typically administered as a solution or suspension. A common method is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it to the final concentration with saline or another aqueous vehicle. It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animals.

3. What is the recommended frequency of administration?

In most preclinical studies, this compound is administered once daily via oral gavage.[1]

Pharmacokinetics and Bioavailability

4. What is the oral bioavailability of this compound in mice?

Currently, there is a lack of specific pharmacokinetic data for the 20(R) stereoisomer of Notoginsenoside R2 in mice. However, studies on the closely related 20(S) stereoisomer, 20(S)-Ginsenoside Rh2, indicate very low oral bioavailability, in the range of 0.52% to 0.94% in A/J mice.[2] It is important to note that pharmacokinetic properties can differ between stereoisomers.

5. How can the oral bioavailability of this compound be improved?

Given that poor absorption of ginsenosides is often linked to efflux by P-glycoprotein (P-gp), co-administration with a P-gp inhibitor is a potential strategy. For 20(S)-Ginsenoside Rh2, co-administration with cyclosporine A (a P-gp inhibitor) at 50 mg/kg dramatically increased its oral bioavailability.[2] Formulation strategies such as lipid-based delivery systems may also enhance absorption.

Pharmacokinetic Parameters of 20(S)-Ginsenoside Rh2 in A/J Mice (as a reference for this compound)

DosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
5 mg/kg 10.3 ± 4.24.8 ± 2.265.7 ± 22.30.94
20 mg/kg 18.2 ± 10.16.4 ± 3.6181.2 ± 90.40.52

Data from a study on 20(S)-Ginsenoside Rh2 and may not be representative of this compound.

Pharmacokinetic Parameters of 20(S)-Ginsenoside Rh2 with a P-gp Inhibitor (Cyclosporine A, 50 mg/kg) in A/J Mice

Dosage of 20(S)-Ginsenoside Rh2Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
5 mg/kg 148.1 ± 72.54.0 ± 2.02378.1 ± 625.333.18
20 mg/kg 688.1 ± 210.33.2 ± 1.89713.4 ± 1430.227.14

Data from a study on 20(S)-Ginsenoside Rh2 and may not be representative of this compound.

Experimental Protocols and Methodologies

6. What is a standard protocol for oral administration of this compound in a mouse model of diabetic nephropathy?

The following is a summary of a protocol used in a study with db/db mice:[1]

  • Animals: db/db mice (model group) and db/m mice (control group).

  • Treatment Groups:

    • Model group (db/db mice receiving saline)

    • Low-dose NR2 group (20 mg/kg/day)

    • High-dose NR2 group (40 mg/kg/day)

    • Positive control group (e.g., Losartan at 10 mg/kg/day)

  • Administration: Daily oral gavage for 8 weeks.

  • Vehicle: Saline.

  • Outcome Measures: Albuminuria, renal function (Scr and BUN levels), and renal pathology.

Experimental Workflow for Oral Administration of this compound in a Diabetic Nephropathy Mouse Model

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model db/db mice (diabetic model) db/m mice (control) grouping Random assignment to groups: - Control (saline) - NR2 Low Dose (20 mg/kg) - NR2 High Dose (40 mg/kg) - Positive Control (Losartan) animal_model->grouping administration Daily oral gavage for 8 weeks grouping->administration biochemical Biochemical analysis: - Albuminuria - Serum Creatinine (Scr) - Blood Urea Nitrogen (BUN) administration->biochemical histology Histopathological examination of kidney tissue administration->histology diabetic_nephropathy_pathway NR2 This compound cSrc c-Src activation NR2->cSrc inhibits JNK_STAT1 JNK/STAT1 phosphorylation cSrc->JNK_STAT1 promotes CD36 CD36 overexpression JNK_STAT1->CD36 promotes Lipid Lipid accumulation CD36->Lipid leads to Mito Mitochondrial dysfunction Lipid->Mito contributes to DN Diabetic Nephropathy Progression Mito->DN exacerbates neuroprotection_pathway NR2 This compound miR27a miR-27a expression NR2->miR27a downregulates SOX8 SOX8 expression miR27a->SOX8 negatively regulates beta_catenin β-catenin activation SOX8->beta_catenin upregulates Apoptosis Neuronal apoptosis beta_catenin->Apoptosis suppresses Inflammation Neuroinflammation beta_catenin->Inflammation suppresses

References

Technical Support Center: Separation of 20(R) and 20(S) Notoginsenoside R2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of 20(R) and 20(S) Notoginsenoside R2 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate 20(R) and 20(S) Notoginsenoside R2 isomers?

The primary challenge lies in their structural similarity. 20(R) and 20(S) Notoginsenoside R2 are epimers, differing only in the stereochemistry at the C-20 position of the dammarane-type saponin structure. This subtle difference results in very similar physicochemical properties, making their separation by conventional chromatographic methods difficult.

Q2: What are the most common analytical techniques used for the separation of these isomers?

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and Supercritical Fluid Chromatography (SFC) are the most commonly employed techniques. Chiral stationary phases are often necessary to achieve baseline separation.

Q3: Is it crucial to separate the 20(R) and 20(S) isomers for pharmacological studies?

Yes, it is highly advisable. Stereoisomers of saponins can exhibit significant differences in their biological activities. For instance, a mixture of 20(S/R)-Notoginsenoside R2, produced via biotransformation of Notoginsenoside R1, has shown enhanced inhibition of cancer cell proliferation and induction of apoptosis compared to the parent compound.[1] The distinct spatial arrangement of the hydroxyl group at C-20 can lead to different binding affinities with biological targets, resulting in varied pharmacological and pharmacokinetic profiles.

Q4: Can Notoginsenoside R2 isomers be produced or are they only isolated from natural sources?

While Notoginsenoside R2 is a naturally occurring saponin in Panax notoginseng, its concentration is often low. A common method to obtain higher quantities is through the biotransformation of Notoginsenoside R1, which is more abundant. This process often yields a mixture of the 20(S) and 20(R) epimers.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of 20(R) and 20(S) Notoginsenoside R2 isomers.

HPLC / UPLC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor or no resolution of isomers Inappropriate column chemistry. Standard C18 columns may not provide sufficient selectivity for these epimers.- Use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating saponin isomers.- Consider columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different interaction mechanisms.
Mobile phase composition is not optimal. - Modify the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.- Adjust the pH of the mobile phase with additives like formic acid or ammonium formate to potentially improve peak shape and selectivity.- For chiral separations, the choice of mobile phase can significantly impact resolution. Experiment with different solvent systems as recommended for the specific chiral column.
Peak tailing or broad peaks Secondary interactions with the stationary phase. Residual silanol groups on silica-based columns can interact with the polar hydroxyl groups of the saponins.- Use an end-capped column to minimize silanol interactions.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.- Ensure the sample is fully dissolved in the mobile phase.
Column overload. - Reduce the injection volume or the concentration of the sample.
Low sensitivity in MS detection Poor ionization of the analytes. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Add modifiers to the mobile phase to enhance ionization. For saponins, adduct formation with sodium ([M+Na]+) or ammonium ([M+NH4]+) in positive ion mode, or deprotonation ([M-H]-) in negative ion mode is common.
Inconsistent retention times Fluctuations in temperature or mobile phase composition. - Use a column oven to maintain a stable temperature.- Ensure the mobile phase is well-mixed and degassed.
Supercritical Fluid Chromatography (SFC) Troubleshooting
Problem Potential Cause Suggested Solution
Inadequate separation of epimers Suboptimal stationary phase. - Screen various chiral stationary phases. Polysaccharide-based columns are a good starting point.- Consider achiral columns with different polarities if a chiral column is not providing the desired separation, as SFC can sometimes resolve diastereomers on achiral phases.
Incorrect modifier or additive. - Methanol is a common modifier in SFC. Vary its percentage.- Additives such as ammonium hydroxide or formic acid can significantly alter selectivity and peak shape.
Poor peak shape Sample solvent incompatibility. - Dissolve the sample in a solvent that is compatible with the SFC mobile phase. The injection solvent should ideally be weaker than the mobile phase.
Column temperature is not optimized. - Adjust the column temperature. Lower temperatures can sometimes improve selectivity for chiral separations.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of Notoginsenoside R2 and related saponin isomers. Note that achieving baseline separation of the 20(R) and 20(S) epimers of Notoginsenoside R2 is challenging, and reported data often pertains to a single peak or a co-eluting mixture.

Table 1: UPLC-MS/MS Parameters for Saponin Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Lower Limit of Quantification (LLOQ)
Notoginsenoside R11131.4365.01.00 ng/mL
Ginsenoside Re969.4789.60.50 ng/mL
Ginsenoside Rb1955.4775.43.98 ng/mL
Ginsenoside Rd969.6789.43.98 ng/mL
Ginsenoside Rg5789.3365.07.97 ng/mL
Ginsenoside Rk1789.3365.17.97 ng/mL
Data adapted from a study on the pharmacokinetics of raw and steamed Panax notoginseng roots.[2]

Table 2: SFC Parameters for Separation of Saponin Diastereomers

Parameter Condition
Column CHIRALPAK IC (250 mm)
Mobile Phase Supercritical CO2 and Methanol
Resolution (Rs) 1.76 (for a pair of spirostanol saponin diastereomers)
This data is for a different class of saponin diastereomers but demonstrates the potential of SFC for such separations.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification of Notoginsenosides

This protocol is adapted from a pharmacokinetic study of Panax notoginseng saponins.

  • Sample Preparation:

    • To 50 µL of plasma, add 300 µL of methanol containing the internal standard (e.g., theophylline at 50 ng/mL) to precipitate proteins.

    • Vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Inject 3 µL of the supernatant into the UPLC-MS/MS system.[2]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for saponins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Optimize ion source parameters (e.g., ion spray voltage, gas flows, temperature) for the specific instrument and analytes.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation of Saponin Isomers

This protocol is a general approach based on the successful separation of other saponin diastereomers.

  • Sample Preparation:

    • Dissolve the sample mixture in a suitable solvent, such as methanol or a mixture of methanol and isopropanol.

  • SFC Conditions:

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., CHIRALPAK IC).

    • Mobile Phase:

      • A: Supercritical CO2.

      • B: Modifier (e.g., methanol, ethanol, or isopropanol).

    • Gradient: A gradient of increasing modifier percentage.

    • Back Pressure: Maintained at a constant pressure (e.g., 150 bar).

    • Column Temperature: Optimize between 25°C and 40°C.

    • Detector: UV or Evaporative Light Scattering Detector (ELSD).

Visualizations

Signaling Pathway

G Notoginsenoside R2 in Neuroprotection and Anti-Cancer Pathways cluster_0 Neuroprotection (Alzheimer's Disease Model) cluster_1 Anti-Cancer (Hepatoma Cells) Notoginsenoside R2 Notoginsenoside R2 miR-27a miR-27a Notoginsenoside R2->miR-27a inhibits SOX8 SOX8 miR-27a->SOX8 inhibits beta-catenin beta-catenin SOX8->beta-catenin activates Neuronal Apoptosis Neuronal Apoptosis beta-catenin->Neuronal Apoptosis inhibits Neuroinflammation Neuroinflammation beta-catenin->Neuroinflammation inhibits 20(S/R)-Notoginsenoside R2 20(S/R)-Notoginsenoside R2 PI3K PI3K 20(S/R)-Notoginsenoside R2->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Signaling pathways affected by Notoginsenoside R2 isomers.

Experimental Workflow

G General Workflow for Separation and Analysis of Notoginsenoside R2 Isomers Sample Source Sample Source Extraction Extraction Sample Source->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Analytical HPLC/UPLC Analytical HPLC/UPLC Chromatographic Separation->Analytical HPLC/UPLC Method Development Preparative HPLC/SFC Preparative HPLC/SFC Chromatographic Separation->Preparative HPLC/SFC Isolation Purity & Structure Analysis Purity & Structure Analysis Preparative HPLC/SFC->Purity & Structure Analysis Biological Activity Testing Biological Activity Testing Preparative HPLC/SFC->Biological Activity Testing NMR NMR Purity & Structure Analysis->NMR MS MS Purity & Structure Analysis->MS

Caption: Workflow for isomer separation and analysis.

References

Enhancing the extraction yield of 20(R)-Notoginsenoside R2 from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the extraction yield of 20(R)-Notoginsenoside R2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and biotransformation of this valuable compound from plant material.

Frequently Asked Questions (FAQs)

Q1: Why is the natural extraction yield of this compound typically low?

A1: The low natural abundance of this compound in Panax notoginseng is the primary reason for low extraction yields. It is considered a minor saponin, meaning it is present in much smaller quantities compared to major saponins like ginsenosides Rb1, Rg1, Re, and notoginsenoside R1.[1][2]

Q2: What are the main strategies to increase the yield of this compound?

A2: The two primary strategies are:

  • Optimization of Extraction Parameters: Fine-tuning the extraction solvent, temperature, time, and method (e.g., ultrasound or microwave-assisted extraction) can improve the efficiency of isolating the existing this compound.

  • Biotransformation: This is a highly effective method that involves using microorganisms or enzymes to convert major, more abundant saponins (like Notoginsenoside R1) into the desired this compound.[1][2][3]

Q3: Can enzymatic treatment of the plant material improve extraction efficiency?

A3: Yes, using enzymes like cellulase and pectinase can break down the plant cell wall, leading to a better release of intracellular contents, including saponins.[4][5] This pre-treatment can significantly enhance the overall extraction yield.

Q4: What is the role of biotransformation in producing this compound?

A4: Biotransformation utilizes specific enzymes, often from microbial sources, to catalyze the hydrolysis of glycosidic bonds on major saponins. For instance, the glucose moiety at the C-20 position of Notoginsenoside R1 can be cleaved to produce 20(S)- and this compound.[1] This method can achieve high conversion yields, making it a feasible approach for large-scale production.[1]

Troubleshooting Guide

Issue 1: Low Yield from Direct Extraction
Potential Cause Troubleshooting Suggestion Supporting Data/Protocol Reference
Suboptimal Solvent Concentration The polarity of the extraction solvent is critical. Ethanol is commonly used, and the optimal concentration often ranges from 40% to 86%.[6][7][8]See Table 1 for optimized ethanol concentrations from various studies.
Inefficient Extraction Method Traditional reflux extraction can be time-consuming and less efficient. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[6][9][10][11]UAE can collapse the cell wall through cavitation, accelerating the dissolution of intracellular substances.[6] MAE has been shown to increase the yield of rare ginsenosides significantly compared to heat reflux.[9][10]
Inadequate Liquid-to-Solid Ratio A low liquid-to-solid ratio may result in incomplete extraction. The optimal ratio can vary but has been reported to be around 19:1 to 25:1 (mL/g).[6][8]See Table 1 for details.
Incorrect Extraction Time and Temperature Prolonged extraction times do not always lead to higher yields and can cause degradation. Optimal times for advanced methods like UAE can be as short as 1.5 hours.[6] For MAE, optimal times can be around 20 minutes.[10]See Table 1 for specific parameters.
Issue 2: Inefficient Biotransformation
Potential Cause Troubleshooting Suggestion Supporting Data/Protocol Reference
Incorrect Microbial Strain or Enzyme The choice of microorganism or enzyme is crucial for specific transformations. Lactiplantibacillus plantarum S165 has been shown to effectively convert notoginsenoside R1 to 20(S/R)-notoginsenoside R2.[1] Aspergillus tubingensis can also produce a variety of minor ginsenosides, including (R/S)-R2.[3]Refer to the specific protocols for culturing these microorganisms and for the enzymatic reactions.
Suboptimal pH and Temperature for Enzymatic Reaction Enzymes have optimal pH and temperature ranges for their activity. For example, the crude enzyme from Aspergillus tubingensis has an optimal reaction temperature of around 50-60°C and a pH of 5.0.[3]See Table 2 for biotransformation conditions.
Low Conversion Rate The concentration of the substrate (major saponins) and the enzyme, as well as the reaction time, affect the conversion rate. A study using Lactiplantibacillus plantarum S165 achieved a conversion yield of 82.85% over 21 days at 37°C.[1]See Table 2 for details on conversion rates and reaction times.
Contamination of Microbial Culture Contamination can inhibit the growth of the desired microorganism and the production of the necessary enzymes. Ensure sterile techniques are used throughout the fermentation process.Follow standard microbiology laboratory practices for media preparation and inoculation.

Data Presentation

Table 1: Optimized Parameters for Extraction of Notoginsenosides

Method Plant Material Ethanol Conc. (%) Liquid-to-Solid Ratio (mL/g) Time Temperature (°C) Yield/Result
Ultrasound-Assisted Extraction (UAE)P. notoginseng leaves8619:11.5 hNot specifiedOptimal for Notoginsenoside Fc
Ultrasound-Assisted Extraction (UAE)P. notoginseng stem & leaf48.720:152 minNot specified2.10% total flavonoids
MacerationP. notoginseng leaves401:2560 hNot specifiedOptimal for total saponins
Microwave-Assisted Extraction (MAE)P. quinquefoliusWater1:4015 min145Significantly increased rare ginsenosides
Microwave ProcessingP. notoginsengWater1:6020.32 min150.6893.13% yield of total minor ginsenosides

Table 2: Conditions for Biotransformation to 20(S/R)-Notoginsenoside R2

Method/Organism Substrate Temperature (°C) pH Time Conversion Yield/Product
Lactiplantibacillus plantarum S165Notoginsenoside R137Not specified21 days82.85% to 20(S/R)-Notoginsenoside R2
Aspergillus tubingensis (crude enzyme)Major ginsenosides50-605.0Not specifiedProduction of 15 minor ginsenosides including (R/S)-R2
Cordyceps sinensisGinsenoside ReNot specifiedNot specified6 days83.1% to 20(S/R)-Rf2 via 20(S/R)-Rg2
Dictyoglomus thermophilum β-xylosidaseNotoginsenoside R1706.020 minAlmost complete conversion to Ginsenoside Rg1

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Notoginsenosides

This protocol is based on the optimized conditions for extracting Notoginsenoside Fc from P. notoginseng leaves.[6]

  • Sample Preparation: Dry and powder the P. notoginseng plant material.

  • Extraction:

    • Place a known amount of the powdered material into an extraction vessel.

    • Add 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).

    • Place the vessel in an ultrasonic bath.

    • Perform ultrasonic extraction for 1.5 hours.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the extracted notoginsenosides.

    • The extract can then be further purified, for example, using macroporous resin chromatography.

Protocol 2: Biotransformation of Notoginsenoside R1 using Lactiplantibacillus plantarum S165

This protocol is adapted from a study that achieved a high conversion yield of Notoginsenoside R1 to 20(S/R)-Notoginsenoside R2.[1]

  • Media Preparation:

    • Prepare a fermentation medium containing 30 g/L glucose and 10 g/L yeast extract.

    • Autoclave the medium at 121°C for 15 minutes and cool to room temperature.

  • Inoculation and Fermentation:

    • Add Notoginsenoside R1 to the sterile medium to a final concentration of 1 g/L.

    • Inoculate the medium with a culture of Lactiplantibacillus plantarum S165 to an initial cell density of 1.0 × 10⁷ CFU/mL.

    • Incubate the culture at 37°C for 21 days.

  • Product Recovery:

    • After fermentation, centrifuge the culture to remove bacterial cells.

    • The supernatant, containing the transformed notoginsenosides, can be purified using column chromatography. A 50% ethanol elution from a resin column has been shown to be effective.[1]

Visualizations

Biotransformation_Workflow cluster_extraction Plant Material Processing cluster_biotransformation Biotransformation cluster_product Final Product Plant Panax notoginseng Extraction Extraction of Major Saponins Plant->Extraction R1 Notoginsenoside R1 (Major Saponin) Extraction->R1 Reaction Hydrolysis at C-20 (21 days, 37°C) R1->Reaction Substrate Microbe Microorganism (e.g., L. plantarum) Enzyme Secreted β-glucosidase Microbe->Enzyme Enzyme->Reaction R2 This compound (Target Minor Saponin) Reaction->R2 Product PI3K_AKT_mTOR_Pathway R2 20(S/R)-Notoginsenoside R2 PI3K PI3K R2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis miR27a_SOX8_Pathway R2 Notoginsenoside R2 miR27a miR-27a R2->miR27a SOX8 SOX8 miR27a->SOX8 beta_catenin β-catenin SOX8->beta_catenin Apoptosis_Inflammation Neuronal Apoptosis & Neuroinflammation beta_catenin->Apoptosis_Inflammation

References

Troubleshooting inconsistent results in 20(R)-Notoginsenoside R2 cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays with 20(R)-Notoginsenoside R2.

Troubleshooting Guide: Inconsistent Cell Viability Results

Q1: Why am I seeing high variability between replicate wells in my cell viability assay?

High variability can undermine the reliability of your results. Several factors could be at play:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental data and instead fill them with sterile PBS or culture medium to maintain humidity.[1]

  • Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved for accurate absorbance readings. Incomplete solubilization can result from insufficient solvent volume or inadequate mixing.[1] Ensure the solubilization solution is added to all wells and that mixing is thorough, for instance, by using a plate shaker.

  • Compound Precipitation: this compound, like other saponins, may have limited solubility in aqueous solutions. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation occurs, consider optimizing the solvent and final concentration.

Q2: My cell viability results are not dose-dependent as expected. What could be the issue?

A lack of a clear dose-response curve can be perplexing. Here are some potential causes:

  • Compound Instability: this compound solutions may degrade over time. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Interaction with Assay Reagents: Saponins can sometimes interfere with the chemical reactions of viability assays. For example, they might directly reduce the MTT reagent, leading to a false-positive signal for viability. To test for this, run a cell-free control with this compound and the assay reagent to see if a color change occurs in the absence of cells.

  • Biphasic Response: Some compounds can exhibit a U-shaped dose-response curve, where low concentrations might stimulate cell proliferation while higher concentrations are cytotoxic. Ensure you are testing a wide enough range of concentrations to capture the full dose-response profile.

Q3: I am observing higher/lower than expected IC50 values compared to published data. Why?

Discrepancies in IC50 values can arise from several experimental differences:

  • Cell Line and Passage Number: Different cell lines exhibit varying sensitivities to cytotoxic agents. Even within the same cell line, different passage numbers can lead to phenotypic and sensitivity changes. Always use cell lines from a reliable source and maintain a consistent passage number for your experiments.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Therefore, IC50 values obtained from an MTT assay may differ from those from a trypan blue exclusion assay.

  • Treatment Duration: The length of time cells are exposed to this compound will significantly impact the IC50 value. Ensure your treatment duration is consistent with the literature you are comparing your results to.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis. Additionally, it has been reported to modulate the miR-27a/SOX8/β-catenin axis, which is also involved in cell survival and proliferation.

Q2: Which cell viability assay is best for this compound?

The choice of assay depends on your specific research question and the cell type you are using.

  • MTT/XTT/CCK-8 Assays: These colorimetric assays are widely used and measure metabolic activity. They are suitable for high-throughput screening. However, as mentioned, saponins can potentially interfere with these assays.

  • Trypan Blue Exclusion Assay: This method assesses cell membrane integrity and is a direct measure of cell death. It is simple and inexpensive but can be subjective and is not suitable for high-throughput analysis.

  • ATP-Based Assays: These assays measure the amount of ATP in a cell, which is a good indicator of cell viability. They are generally more sensitive than MTT assays.

It is often recommended to use at least two different viability assays to confirm your results.

Q3: How should I prepare my this compound stock solution?

Due to its chemical nature, this compound is typically dissolved in a small amount of an organic solvent like DMSO to create a high-concentration stock solution. This stock is then further diluted in culture medium to the final desired concentrations for your experiment. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: IC50 Values of Notoginsenoside R2 and Related Compounds in Various Cell Lines

CompoundCell LineAssay TypeIncubation TimeIC50 Value
20(S/R)-Notoginsenoside R2H22 (Hepatoma)CCK-824 hours65.91 µg/mL[1]
Notoginsenoside R1H22 (Hepatoma)CCK-824 hours121.50 µg/mL[1]
20(R)-Ginsenoside Rh2NCI-H460 (NSCLC)CCK-872 hours368.32 µg/mL[3]
20(S)-Ginsenoside Rh2NCI-H460 (NSCLC)CCK-872 hours>200 µg/mL[3]
20(S)-Ginsenoside Rh2HepG2 (Hepatoma)MTT48 hours~50 µM

Note: This table is a summary of data from various sources and experimental conditions may differ.

Experimental Protocols

1. CCK-8 Cell Viability Assay for this compound

This protocol is adapted from a study on H22 hepatoma cells.[1]

  • Cell Seeding: Seed H22 cells into a 96-well plate at a density of 5 x 104 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

2. MTT Cell Viability Assay (General Protocol)

This is a general protocol that can be adapted for use with this compound.

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density for your cell line. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[4]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[4]

  • Data Analysis: Express results as a percentage of the control.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Notoginsenoside_R2 This compound Notoginsenoside_R2->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of this compound.

miR27a_SOX8_beta_catenin_Pathway cluster_regulation Gene Expression Regulation cluster_signaling Wnt/β-catenin Pathway Notoginsenoside_R2 This compound miR-27a miR-27a Notoginsenoside_R2->miR-27a Downregulates SOX8 SOX8 miR-27a->SOX8 Inhibits beta_catenin β-catenin SOX8->beta_catenin Upregulates Cell_Survival Cell Survival & Proliferation beta_catenin->Cell_Survival Apoptosis_Suppression Suppression of Apoptosis beta_catenin->Apoptosis_Suppression

Caption: The miR-27a/SOX8/β-catenin signaling pathway modulated by this compound.

References

Preventing degradation of 20(R)-Notoginsenoside R2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides guidance on preventing the degradation of 20(R)-Notoginsenoside R2 during storage. Below you will find a troubleshooting guide and frequently asked questions to ensure the stability and integrity of your valuable compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent experimental results. Degradation of this compound due to improper storage.Review storage conditions. Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, consider temperatures at or below -20°C.
Visible changes in the physical appearance of the compound (e.g., color change, clumping). Exposure to moisture and/or light.Store in a tightly sealed, opaque container with a desiccant. Minimize exposure to ambient light and humidity during handling.
Unexpected peaks in analytical chromatograms (e.g., HPLC). Presence of degradation products.The primary degradation pathway is hydrolysis of the glycosidic bonds. Common degradation products include the epimer 20(S)-Notoginsenoside R2 and the aglycone Protopanaxatriol (PPT).
Difficulty dissolving the compound. The compound may have degraded or absorbed moisture.Use a fresh, properly stored sample. Ensure the solvent is appropriate and of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light. For short-term storage, a cool, dry, and dark place is sufficient.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to six months. For working solutions, it is recommended to prepare them fresh on the day of use. If short-term storage is necessary, store at -20°C for no longer than one month and protect from light.

Q3: What are the main factors that cause degradation of this compound?

The primary factors that contribute to the degradation of ginsenosides, including this compound, are temperature, humidity, and light.[1] Exposure to acidic or basic conditions can also accelerate hydrolysis of the glycosidic bonds.

Q4: What are the likely degradation products of this compound?

The most common degradation pathway for protopanaxatriol saponins like this compound is the stepwise hydrolysis of the sugar moieties.[2][3] This can lead to the formation of its epimer, 20(S)-Notoginsenoside R2, and further degradation to the aglycone, 20(S)-Protopanaxatriol (PPT).

Q5: Can this compound degrade during experimental procedures?

Yes, exposure to high temperatures or acidic/basic conditions during experimental procedures can lead to degradation. It is advisable to maintain neutral pH and avoid prolonged heating whenever possible.

Quantitative Data on Ginsenoside Degradation

The following table summarizes the degradation of related protopanaxatriol (Ginsenoside Rg1) and protopanaxadiol (Ginsenoside Rb1) ginsenosides in a solid formulation (capsules) under different storage conditions. This data can serve as a general guide for the stability of this compound, which is also a protopanaxatriol ginsenoside.

Storage ConditionTime (Months)Ginsenoside Rg1 Degradation (%)[4]Ginsenoside Rb1 Degradation (%)[4]
25°C / 75% RH60.170.17
241.073.07
30°C / 75% RH60.470.67
242.873.17
40°C / 75% RH61.171.47
243.573.87

Disclaimer: This data is for Ginsenosides Rg1 and Rb1 in a capsule formulation and should be used as an estimation for the stability of pure this compound.

Degradation Pathway

The primary degradation pathway of this compound involves the hydrolysis of its glycosidic bonds. This process can be accelerated by heat and acidic conditions.

DegradationPathway 20(R)-Notoginsenoside_R2 This compound 20(S)-Ginsenoside_Rh1 20(S)-Ginsenoside Rh1 20(R)-Notoginsenoside_R2->20(S)-Ginsenoside_Rh1 - Xylose 20(S)-Protopanaxatriol 20(S)-Protopanaxatriol (PPT) 20(S)-Ginsenoside_Rh1->20(S)-Protopanaxatriol - Glucose ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Weigh 5mg of this compound Aliquot Aliquot into vials for each time point and condition Start->Aliquot C1 25°C / 60% RH C2 30°C / 65% RH C3 40°C / 75% RH C4 -20°C (Control) Timepoints Remove samples at specified time points C1->Timepoints C2->Timepoints C3->Timepoints C4->Timepoints Dissolve Dissolve in Methanol Timepoints->Dissolve HPLC HPLC Analysis Dissolve->HPLC Quantify Quantify remaining compound and degradation products HPLC->Quantify

References

Technical Support Center: Overcoming Poor In Vivo Absorption of 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor in vivo absorption of 20(R)-Notoginsenoside R2.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its in vivo absorption a concern?

This compound is a rare saponin found in Panax notoginseng with potential therapeutic applications. However, like many ginsenosides, it exhibits very low oral bioavailability, which significantly limits its therapeutic efficacy when administered orally. This poor absorption is a major hurdle in preclinical and clinical development.

Q2: What are the primary mechanisms responsible for the poor oral absorption of this compound?

The primary reasons for the poor oral absorption of this compound and related ginsenosides are:

  • P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter highly expressed in the intestinal epithelium. P-gp actively transports the compound from inside the enterocytes back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.

  • Low Passive Permeability: The physicochemical properties of ginsenosides, including their relatively large molecular weight and number of hydrogen bond donors and acceptors, can lead to low passive permeability across the intestinal membrane.

  • Poor Aqueous Solubility: Saponins can have limited aqueous solubility, which can hinder their dissolution in the gastrointestinal fluids, a prerequisite for absorption.

Q3: How can the oral bioavailability of this compound be improved?

Several strategies can be employed to enhance the oral bioavailability of this compound:

  • Co-administration with P-gp Inhibitors: Using P-gp inhibitors can block the efflux of this compound, leading to a significant increase in its intestinal absorption.

  • Advanced Formulation Strategies: Encapsulating this compound in novel drug delivery systems can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium. Promising formulations include:

    • Liposomes and Proliposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from the harsh gastrointestinal environment and enhancing their absorption.

    • Nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These formulations can improve the solubility and dissolution rate of poorly water-soluble compounds.

  • Structural Modification: While more complex, chemical modification of the this compound molecule to create more permeable prodrugs is another potential approach.

Q4: What in vitro and in vivo models are suitable for studying the absorption of this compound?

  • In Vitro: The Caco-2 cell monolayer permeability assay is a widely used and accepted model to assess the intestinal permeability of compounds and to investigate the involvement of transporters like P-gp.

  • In Vivo: Pharmacokinetic studies in rodents (rats or mice) are essential for determining key parameters such as Cmax, Tmax, AUC, and absolute bioavailability. The in situ single-pass intestinal perfusion model in rodents can provide more detailed information on the absorption process in a specific segment of the intestine.

Troubleshooting Guides

Low Bioavailability in Animal Studies
Observed Problem Potential Cause Troubleshooting/Optimization Strategy
Very low or undetectable plasma concentrations of this compound after oral administration.P-gp Efflux: The compound is being actively transported back into the intestinal lumen.1. Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A, elacridar) with this compound. 2. Use P-gp knockout animal models (e.g., Mdr1a/1b-/- mice) to confirm the role of P-gp.
Poor Aqueous Solubility: The compound is not dissolving sufficiently in the gastrointestinal fluids.1. Formulate this compound in a solubilizing vehicle, such as a self-microemulsifying drug delivery system (SMEDDS) or a nanoemulsion. 2. Consider using a co-solvent system, but be mindful of potential toxicity.
Low Passive Permeability: The compound's physicochemical properties hinder its passage across the intestinal epithelium.1. Develop a liposomal or proliposomal formulation to enhance transport across the membrane. 2. Incorporate permeation enhancers into the formulation, though this should be done with caution due to potential intestinal irritation.
Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.1. Use enteric-coated formulations to protect the compound from stomach acid. 2. Encapsulate the compound in a protective carrier like a liposome.
Caco-2 Permeability Assay Issues
Observed Problem Potential Cause Troubleshooting/Optimization Strategy
High efflux ratio (Papp B-A / Papp A-B > 2).Active Efflux: The compound is a substrate for an efflux transporter, most likely P-gp.1. Perform the assay in the presence of a P-gp inhibitor (e.g., verapamil) to see if the efflux ratio is reduced. 2. Use cell lines that overexpress P-gp (e.g., MDCK-MDR1) to confirm P-gp involvement.
Low apparent permeability (Papp A-B) and low recovery.Poor Aqueous Solubility: The compound is precipitating in the assay buffer.1. Increase the solubility by adding a small percentage of a co-solvent like DMSO or ethanol to the buffer (ensure the final concentration is not cytotoxic to the cells). 2. Use a buffer with a different pH if the compound's solubility is pH-dependent. 3. Incorporate a non-toxic solubilizing agent like a cyclodextrin.
Binding to Assay Components: The compound may be adsorbing to the plastic of the assay plate or the filter membrane.1. Add a small amount of a non-ionic surfactant (e.g., Tween 80) to the buffer to reduce non-specific binding. 2. Pre-treat the assay plates with a blocking agent like bovine serum albumin (BSA).
Inconsistent TEER values.Cell Monolayer Integrity Issues: The cell monolayer is not fully formed or is compromised.1. Ensure Caco-2 cells are cultured for at least 21 days to allow for proper differentiation and formation of tight junctions. 2. Check for cytotoxicity of the compound or vehicle at the tested concentrations. 3. Handle the Transwell inserts with care to avoid damaging the monolayer.
Liposomal Formulation Challenges
Observed Problem Potential Cause Troubleshooting/Optimization Strategy
Low encapsulation efficiency.Poor affinity of the compound for the lipid bilayer or aqueous core. 1. Optimize the lipid composition. For a relatively hydrophobic compound like a ginsenoside, using lipids with a similar charge or incorporating cholesterol can improve encapsulation. 2. Adjust the pH of the hydration buffer to a level where the compound's solubility in the aqueous phase is maximized. 3. Modify the drug-to-lipid ratio; a lower ratio may improve encapsulation efficiency.
Drug leakage during preparation or storage. 1. Use lipids with a higher phase transition temperature (Tc) to create a more rigid and less leaky bilayer. 2. Incorporate cholesterol into the formulation to increase bilayer stability. 3. Optimize the sonication or extrusion process to avoid excessive energy input that could disrupt the liposomes.
Large and polydisperse liposome size.Inadequate sizing method. 1. Ensure the extrusion process is performed through membranes with progressively smaller pore sizes. 2. Optimize the sonication time and power to achieve the desired size without degrading the lipids or the drug.
Instability of the formulation (e.g., aggregation, fusion).Inappropriate surface charge or storage conditions. 1. Incorporate charged lipids (e.g., phosphatidylglycerol) to increase the zeta potential and promote electrostatic repulsion between liposomes. 2. Store the liposomal suspension at 4°C and avoid freezing. 3. Consider lyophilization with a suitable cryoprotectant for long-term storage.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ginsenosides After Oral Administration in Rodents

CompoundSpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
This compound Rat-Data not availableData not availableData not availableData not available-
20(S)-Ginsenoside Rh2 Rat10Below LLOQ---[1]
20(S)-Ginsenoside Rh2 with P-gp inhibitor (Cyclosporine A) Mouse5~200~1~60033.18[2]
Ginsenoside Rb1 Rat300~150~2~10001.18[3]
Notoginsenoside R1 Rat300~100~1.5~4009.29[3]

Table 2: Effect of Formulation on the Oral Bioavailability of Ginsenosides

CompoundFormulationImprovement in Bioavailability (fold increase vs. solution/suspension)Reference
Notoginsenoside R1 Sodium Glycocholate-mediated Liposomes2.68[4]
Notoginsenoside R1 Conventional Liposomes2.03[4]
Ginsenoside Rg3 Proliposomes~11.8[3]
Panax Notoginseng Saponins (PNS) Bio-adhesive tablets1.5 - 2.0[5]
PNS Self-emulsifying enteric capsules1.96 (for Rb1)

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) using a voltohmmeter. TEER values should be >250 Ω·cm² before starting the experiment.

  • Transport Experiment:

    • Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • For Apical to Basolateral (A-B) transport: Add the test compound solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B-A) transport: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Preparation of Liposomes by Thin-Film Hydration Method
  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the resulting multilamellar vesicle suspension to sonication (using a probe sonicator) or extrusion (by passing the suspension through polycarbonate membranes with defined pore sizes).

  • Purification:

    • Remove the unencapsulated this compound by dialysis, ultracentrifugation, or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Problem Poor In Vivo Absorption of This compound Caco2 Caco-2 Permeability Assay Problem->Caco2 Investigate Permeability SMEDDS SMEDDS / Nanoemulsions Problem->SMEDDS Improve Solubility Pgp_Inhibition P-gp Inhibition Assay Caco2->Pgp_Inhibition High Efflux Ratio? Liposomes Liposomes / Proliposomes Pgp_Inhibition->Liposomes Develop P-gp avoiding formulation PK_Studies Pharmacokinetic Studies in Rodents Liposomes->PK_Studies SMEDDS->PK_Studies Bioavailability Determine Bioavailability PK_Studies->Bioavailability Calculate Parameters

Caption: Experimental workflow for addressing the poor absorption of this compound.

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcome Cellular Outcome R2 This compound PI3K PI3K R2->PI3K Inhibits Apoptosis Apoptosis R2->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis Inhibits Apoptosis

Caption: Simplified PI3K/AKT/mTOR signaling pathway potentially modulated by this compound.

Caption: Logical troubleshooting workflow for low bioavailability of this compound.

References

Technical Support Center: Enhancing 20(S)-Ginsenoside Rh2 Absorption with P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving P-glycoprotein (P-gp) inhibitors to enhance the absorption of 20(S)-ginsenoside Rh2.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of 20(S)-ginsenoside Rh2 typically low?

A1: The low oral bioavailability of 20(S)-ginsenoside Rh2 is primarily due to its poor permeability and its nature as a substrate for the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp).[1][2] P-gp is an efflux pump highly expressed in the gastrointestinal tract that actively transports Rh2 out of intestinal epithelial cells and back into the lumen, thereby limiting its absorption into the systemic circulation.[1][3]

Q2: How do P-glycoprotein inhibitors improve the absorption of 20(S)-ginsenoside Rh2?

A2: P-glycoprotein inhibitors block the efflux function of P-gp. By doing so, they prevent the transport of 20(S)-ginsenoside Rh2 out of the intestinal cells, leading to increased intracellular concentrations and consequently, greater absorption into the bloodstream.[1][3] Studies have shown that co-administration of P-gp inhibitors like verapamil and cyclosporine A can significantly increase the oral bioavailability of Rh2.[1][4]

Q3: What are some common P-glycoprotein inhibitors used in research to study 20(S)-ginsenoside Rh2 absorption?

A3: Commonly used P-gp inhibitors in research include verapamil, cyclosporine A, quercetin, and probenecid.[1][2] Third-generation P-gp inhibitors with higher selectivity and fewer side effects, such as zosuquidar, elacridar, and tariquidar, have also been developed.[5]

Q4: Is there a stereoselective difference in the absorption of ginsenoside Rh2 isomers?

A4: Yes, the absorption of ginsenoside Rh2 is stereoselective. The 20(S)-ginsenoside Rh2 isomer generally exhibits better membrane permeability compared to the 20(R)-ginsenoside Rh2 isomer.[6][7] The 20(R) isomer appears to be a more potent substrate for P-gp-mediated efflux, leading to its lower absorption profile.[2]

Q5: Can 20(S)-ginsenoside Rh2 itself act as a P-glycoprotein inhibitor?

A5: Yes, 20(S)-ginsenoside Rh2 has been shown to be an effective P-gp inhibitor both in vitro and in vivo.[6][8] It can inhibit the efflux of other P-gp substrates, such as digoxin and ritonavir, suggesting a potential for herb-drug interactions.[9][10]

Troubleshooting Guides

In Vitro Caco-2 Permeability Assay

Issue 1: High variability in apparent permeability (Papp) values for 20(S)-ginsenoside Rh2.

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the laboratory's established acceptable range.

    • Standardize Seeding Density: Ensure a consistent cell seeding density to promote uniform monolayer formation.

    • Optimize Culture Conditions: Maintain consistent culture conditions (e.g., media changes, CO2 levels, temperature, humidity) as variations can affect cell growth and differentiation.

    • Check for Contamination: Regularly screen for mycoplasma and other microbial contaminants that can affect cell health and monolayer integrity.

Issue 2: Low or no enhancement of 20(S)-ginsenoside Rh2 transport in the presence of a P-gp inhibitor.

  • Possible Cause:

    • The P-gp inhibitor concentration is too low or the inhibitor is inactive.

    • The Caco-2 cells are not expressing sufficient levels of P-gp.

  • Troubleshooting Steps:

    • Verify Inhibitor Activity: Test the P-gp inhibitor with a known P-gp substrate (e.g., rhodamine 123 or digoxin) to confirm its inhibitory activity and determine the optimal concentration.

    • Confirm P-gp Expression: Use Western blotting or immunofluorescence to confirm the expression of P-gp in the Caco-2 cell line. P-gp expression can vary between passages.

    • Pre-incubation Time: Ensure an adequate pre-incubation time with the P-gp inhibitor to allow for sufficient interaction with the transporter before adding 20(S)-ginsenoside Rh2.

In Vivo Pharmacokinetic Studies

Issue 1: Inconsistent plasma concentrations of 20(S)-ginsenoside Rh2 after oral administration with a P-gp inhibitor.

  • Possible Cause:

    • Variability in the timing of administration of Rh2 and the P-gp inhibitor.

    • Inaccurate dosing.

    • Differences in the gut microbiome of the animals.

  • Troubleshooting Steps:

    • Standardize Administration Protocol: Strictly adhere to the timing of administration for both the P-gp inhibitor and 20(S)-ginsenoside Rh2 to ensure their simultaneous presence at the site of absorption.

    • Ensure Dosing Accuracy: Carefully prepare and administer the correct doses based on the animal's body weight.

    • Consider Gut Microbiome: Be aware that the gut microbiome can metabolize ginsenosides.[11] House animals under similar conditions to minimize variations in their gut flora.

Issue 2: The observed increase in bioavailability is lower than expected.

  • Possible Cause:

    • The P-gp inhibitor may also be a substrate for other transporters or metabolizing enzymes, leading to complex interactions.

    • The oral formulation may not be optimal for absorption.

    • Metabolism of 20(S)-ginsenoside Rh2 to its aglycone metabolite, protopanaxadiol (Ppd), which also interacts with P-gp.[7]

  • Troubleshooting Steps:

    • Investigate Potential Interactions: Review the literature for known interactions of the chosen P-gp inhibitor with other transporters and enzymes.

    • Optimize Formulation: Consider formulation strategies to improve the solubility and dissolution of 20(S)-ginsenoside Rh2.

    • Measure Metabolites: Analyze plasma samples for the presence of Ppd to understand the contribution of metabolism to the overall pharmacokinetic profile.

Quantitative Data Summary

Table 1: Effect of P-gp Inhibitors on 20(S)-Ginsenoside Rh2 Transport in Caco-2 Cells

P-gp InhibitorConcentrationEfflux Ratio of Rh2sFold Increase in Intracellular Rh2s ConcentrationReference
VerapamilNot SpecifiedDecreased from 28.5 to 1.02.3[1][4]
Cyclosporine ANot SpecifiedDecreased from 28.5 to 1.23.9[1][4]

Table 2: In Vivo Pharmacokinetic Parameters of 20(S)-Ginsenoside Rh2 in Mice

Mouse StrainTreatmentCmax (ng/mL)AUC0–∞ (ng·h/mL)Fold Increase in CmaxFold Increase in AUC0–∞Reference
Wild-Type FVBRh2s alone----[1][4]
MDR1a/b(-/-) FVBRh2s alone--1723[1][4]
A/JRh2s (5 mg/kg)----[1][4]
A/JRh2s (5 mg/kg) + P-gp inhibitor---Bioavailability increased from 0.94% to 33.18%[1][4]
A/JRh2s (20 mg/kg)----[1][4]
A/JRh2s (20 mg/kg) + P-gp inhibitor---Bioavailability increased from 0.52% to 27.14%[1][4]

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability (Papp) of 20(S)-ginsenoside Rh2 across a Caco-2 cell monolayer and to assess the effect of P-gp inhibitors on its transport.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Transport Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Add the transport buffer containing 20(S)-ginsenoside Rh2 (at the desired concentration) to the apical (AP) chamber.

    • To assess the effect of a P-gp inhibitor, pre-incubate the monolayers with the inhibitor in the transport buffer on both the AP and basolateral (BL) sides for a specified time (e.g., 30 minutes) before adding the Rh2 solution containing the inhibitor to the AP side.

    • Add fresh transport buffer to the BL chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with an equal volume of fresh buffer.

  • Transport Study (Basolateral to Apical):

    • Follow the same procedure as above, but add the 20(S)-ginsenoside Rh2 solution (with or without the P-gp inhibitor) to the BL chamber and sample from the AP chamber.

  • Sample Analysis: Analyze the concentration of 20(S)-ginsenoside Rh2 in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (μg/s)

      • A is the surface area of the filter membrane (cm²)

      • C0 is the initial concentration of the compound in the donor chamber (μg/mL)

  • Calculation of Efflux Ratio:

    • Calculate the efflux ratio by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

P_gp_mediated_efflux cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Rh2_lumen 20(S)-Ginsenoside Rh2 Rh2_cell 20(S)-Ginsenoside Rh2 Rh2_lumen->Rh2_cell Passive Diffusion Inhibitor_lumen P-gp Inhibitor Inhibitor_cell P-gp Inhibitor Inhibitor_lumen->Inhibitor_cell Pgp P-glycoprotein (P-gp) Rh2_cell->Pgp Binding Rh2_blood 20(S)-Ginsenoside Rh2 Rh2_cell->Rh2_blood Absorption Pgp->Rh2_lumen Efflux Inhibitor_cell->Pgp Inhibition

Caption: P-gp mediated efflux of 20(S)-ginsenoside Rh2 and its inhibition.

Caco2_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for ~21 days to form monolayer Seed->Culture TEER Measure TEER to confirm integrity Culture->TEER Pre_incubate Pre-incubate with P-gp inhibitor (optional) TEER->Pre_incubate Add_Rh2 Add 20(S)-ginsenoside Rh2 to donor chamber Pre_incubate->Add_Rh2 Sample Collect samples from receiver chamber at time points Add_Rh2->Sample Analyze Analyze Rh2 concentration (LC-MS/MS) Sample->Analyze Calculate_Papp Calculate Papp Analyze->Calculate_Papp Calculate_ER Calculate Efflux Ratio Calculate_Papp->Calculate_ER

Caption: Workflow for the Caco-2 permeability assay.

References

Technical Support Center: Microwave-Assisted Extraction (MAE) for Enhanced Yields of Rare Ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted extraction (MAE) to increase the yields of rare ginsenosides. Here you will find troubleshooting advice for common experimental issues and frequently asked questions, supported by detailed experimental protocols and comparative data.

Troubleshooting Guide

This section addresses specific problems that may arise during the microwave-assisted extraction of rare ginsenosides.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of rare ginsenosides - Inappropriate solvent selection. - Suboptimal extraction temperature or time. - Insufficient microwave power. - Inefficient conversion of major ginsenosides to rare ones.- Solvent Optimization: Use water as the extraction solvent for higher yields of many rare ginsenosides as it absorbs more microwave energy, promoting the conversion of major ginsenosides.[1] Ethanol-water mixtures can also be effective; optimal ethanol concentration may vary (e.g., 75% for total ginsenosides from stems and leaves).[2][3] - Parameter Adjustment: Optimize temperature, time, and power. For example, optimal conditions for extracting nine rare ginsenosides from Panax quinquefolius L. were found to be 145°C for 15 minutes at 1600 W.[1] For degradation of major ginsenosides to obtain Rg3, Rh2, and aglycon, a temperature of 165°C was found to be optimal.[4][5] - Power Level: Higher microwave power (e.g., 1600 W) can significantly increase the yield of certain rare ginsenosides.[1] Increasing power from 30 to 150 W has been shown to improve yields of Rb1 and Rg1.[6][7]
Degradation of target rare ginsenosides - Excessive extraction temperature or time. - High microwave power leading to overheating. - Inappropriate pH of the extraction medium.- Control Temperature and Time: While higher temperatures can promote the formation of rare ginsenosides, excessive heat can lead to their degradation.[4][8] Carefully control the temperature and avoid unnecessarily long extraction times. For instance, malonyl ginsenosides are less stable than neutral ones and degrade faster.[8] - Moderate Power: Use the minimum microwave power necessary to achieve the desired temperature and extraction efficiency to prevent localized overheating. - pH Management: The pH of the medium can influence degradation. For instance, alkaline conditions (0.5 mol/L NaOH) at 165°C for 5 minutes were used to intentionally degrade major ginsenosides to aglycon.[4] Neutral solutions can also be used, but yields might differ.[4][5]
Inconsistent or poor reproducibility of results - Non-homogenous sample material. - Inconsistent sample-to-solvent ratio. - Fluctuations in microwave power output. - Inaccurate temperature monitoring.- Sample Preparation: Ensure the plant material is ground to a uniform and fine powder to ensure consistent extraction. - Precise Measurements: Maintain a consistent and optimized sample weight-to-solvent volume ratio. A ratio of 1:40 (w/v) was found to be suitable for extracting rare ginsenosides from P. quinquefolius L.[1] - Instrument Calibration: Regularly calibrate the microwave extractor to ensure accurate power delivery and temperature readings.
Low yield of specific rare ginsenosides (e.g., 20(S)-Rg3 and 20(R)-Rg3) - The optimal conditions for these specific ginsenosides may differ from others. - These may be intermediate products that are converted to other forms under certain conditions.- Method Modification: The extraction yields of 20(S)-Rg3 and 20(R)-Rg3 were found to be lower under conditions that favored other rare ginsenosides like Rg5 and Rk1.[1] This is because Rg3 can be dehydrated to form Rk1 and Rg5 at high temperatures.[1] To maximize Rg3, a slightly lower temperature or shorter extraction time might be necessary. Experiment with a range of conditions to find the optimal balance.
Difficulty in separating and quantifying rare ginsenosides - Co-elution of different ginsenoside isomers. - Lack of appropriate analytical standards. - Insufficient resolution in the chromatographic method.- Advanced Analytical Techniques: Utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as HPLC-ESI-MS or UPLC-HRMS, for accurate identification and quantification.[1][9][10] - Chromatographic Optimization: Optimize the HPLC method, including the column type (e.g., ODS-C18), mobile phase gradient, and flow rate, to achieve better separation of isomers.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which microwave-assisted extraction increases the yield of rare ginsenosides?

A1: The primary mechanism involves the thermal transformation of major, more abundant ginsenosides into rare ones.[1] Microwave energy efficiently heats the polar solvent and plant material, accelerating the hydrolysis of glycosidic bonds in major ginsenosides like Rb1, Rd, and Re.[1] This process cleaves sugar moieties, leading to the formation of less glycosylated, rare ginsenosides such as Rg3, Rg5, Rk1, and Rh1.[1] The high temperature and pressure generated within the closed extraction vessel facilitate these chemical transformations.

MAE_Mechanism cluster_0 MajorG Major Ginsenosides (e.g., Rb1, Rd, Re) MW Microwave Irradiation Hydrolysis Hydrolysis of Glycosidic Bonds MajorG->Hydrolysis undergo HTP High Temperature & Pressure MW->HTP generates HTP->Hydrolysis facilitates RareG Rare Ginsenosides (e.g., Rg3, Rg5, Rk1) Hydrolysis->RareG produces Parameter_Optimization Yield Rare Ginsenoside Yield Degradation Degradation Temp Temperature Temp->Yield Increases (to optimum) Temp->Degradation Increases if excessive Time Time Time->Yield Increases (to optimum) Time->Degradation Increases if excessive Power Power Power->Yield Increases Protocol_Workflow Start Start: Powdered Ginseng Sample (0.25g) AddSolvent Add 10mL Water (1:40 w/v ratio) Start->AddSolvent MAE Microwave Extraction (1600W, 145°C, 15 min) AddSolvent->MAE Cool Cool to Room Temperature MAE->Cool Filter Filter Extract Cool->Filter Analysis Analyze by HPLC-MS/UV Filter->Analysis End End: Quantified Rare Ginsenosides Analysis->End

References

Selecting appropriate controls for 20(R)-Notoginsenoside R2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on selecting and implementing appropriate controls for experiments involving 20(R)-Notoginsenoside R2 (NGR2).

Frequently Asked Questions (FAQs)

Q1: What is the most critical and fundamental control for any in vitro experiment with NGR2?

A1: The most crucial control is the vehicle control . This is a sample that contains everything your experimental samples have, including the solvent used to dissolve the NGR2, but without the NGR2 itself. Since NGR2 is a saponin isolated from Panax notoginseng, it often requires an organic solvent for solubilization before being added to aqueous cell culture media.[1][2] The vehicle control accounts for any potential effects of the solvent on the cells, ensuring that the observed results are due to NGR2 and not the vehicle.[3]

Q2: How do I choose the correct vehicle for NGR2 and prepare my solutions?

A2: The choice of vehicle depends on the solubility of your specific batch of NGR2 and the tolerance of your experimental system (e.g., cell line).

  • Common Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving saponins for in vitro assays.

  • Final Concentration is Key: The final concentration of the vehicle in the cell culture medium should be minimal and non-toxic to the cells. For DMSO, this is typically kept at or below 0.1% (v/v).

  • Solubility Test: Always perform a small-scale solubility test first. Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen vehicle. This stock can then be diluted to final working concentrations in your culture medium.

Table 1: Recommended Vehicle Solvents and Final Concentrations for NGR2

VehicleTypical Stock ConcentrationRecommended Final In-Culture ConcentrationNotes
DMSO 10-50 mM≤ 0.1% (v/v)Most common solvent. Can be toxic at higher concentrations.
Ethanol 10-50 mM≤ 0.5% (v/v)Can be less toxic than DMSO for some cell lines.
Saline (for in vivo) VariesN/AFor animal studies, NGR2 may be suspended in saline or another biocompatible carrier.[3]

Below is a standard protocol for preparing NGR2 solutions.

Experimental Protocol 1: Preparing NGR2 Stock and Working Solutions
  • Prepare Stock Solution: Weigh the required amount of NGR2 powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved. This stock solution can be stored at -20°C or -80°C for long-term stability.[2]

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw the stock solution. Perform serial dilutions of the stock solution in cell culture medium to create intermediate concentrations.

  • Prepare Final Working Solutions: Add a small volume of the intermediate dilutions to the cell culture wells to achieve the final desired concentrations of NGR2.

  • Prepare Vehicle Control: In parallel, prepare a "vehicle stock" by performing the same serial dilutions using only 100% DMSO and culture medium. Add this to your vehicle control wells, ensuring the final DMSO concentration matches that in the highest NGR2 concentration group.

Q3: I am performing a cell viability assay (e.g., CCK-8, MTT). What specific control groups must I include?

A3: A well-controlled cell viability experiment is essential for interpreting the cytotoxic or proliferative effects of NGR2.[4] You need multiple controls to ensure your results are valid.

Table 2: Control Group Setup for a Typical In Vitro Cell Viability Assay

Control GroupComponentsPurpose
Untreated Control Cells + Culture MediumRepresents normal cell health and proliferation (100% viability baseline).
Vehicle Control Cells + Medium + Vehicle (e.g., 0.1% DMSO)To confirm the solvent does not affect cell viability at the concentration used.
Positive Control Cells + Medium + Known Cytotoxic AgentTo confirm the assay is working correctly and can detect cell death.
Blank Control Medium Only (No Cells)To measure the background absorbance of the medium and dye. This value is subtracted from all other readings.
NGR2 Treatment Cells + Medium + NGR2 (at various concentrations)The experimental group to test the effect of NGR2.

The workflow below illustrates the setup for a typical in vitro experiment.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Seed Seed Cells in Plate Incubate Incubate (24h) Seed->Incubate Untreated Untreated Control (Medium Only) Incubate->Untreated Vehicle Vehicle Control (e.g., 0.1% DMSO) Incubate->Vehicle NGR2_Low NGR2 (Low Dose) Incubate->NGR2_Low NGR2_High NGR2 (High Dose) Incubate->NGR2_High Positive Positive Control (e.g., Doxorubicin) Incubate->Positive Assay Add Viability Reagent (e.g., CCK-8) Positive->Assay Read Measure Absorbance Assay->Read Data Data Analysis Read->Data

Caption: Experimental workflow for an in vitro cell viability assay.
Q4: My research focuses on NGR2's effect on the PI3K/Akt signaling pathway. How do I design my controls for a Western blot experiment?

A4: When investigating a specific signaling pathway, your controls must validate both the biological system and the specific molecular changes. NGR2 is known to block the PI3K/Akt/mTOR pathway in some cancer cells and the Rap1GAP/PI3K/Akt pathway in endothelial cells.[4][5]

G GF Growth Factor Rec Receptor GF->Rec PI3K PI3K Rec->PI3K Akt Akt PI3K->Akt p-Akt mTOR mTOR Akt->mTOR p-mTOR Prolif Cell Proliferation & Survival mTOR->Prolif NGR2 This compound NGR2->PI3K NGR2->Akt

Caption: NGR2 inhibits the PI3K/Akt/mTOR signaling pathway.

Table 3: Control Strategy for Signaling Pathway Analysis by Western Blot

Control GroupDescriptionPurposeExpected Outcome (p-Akt levels)
Basal/Untreated Cells in serum-free or low-serum media.To establish the baseline (unstimulated) level of pathway activation.Low
Vehicle Control Cells stimulated with a growth factor (e.g., IGF-1) + Vehicle.To confirm the vehicle does not interfere with pathway activation.High
Stimulated Control Cells stimulated with a growth factor (e.g., IGF-1).To confirm the pathway can be activated in your cell system (positive response).High
Positive Control (Inhibitor) Cells stimulated with growth factor + a known PI3K inhibitor (e.g., LY294002).To confirm that a decrease in signal can be detected and to validate antibody specificity.Low / Abolished
NGR2 Treatment Cells stimulated with growth factor + NGR2.To test the hypothesis that NGR2 inhibits PI3K/Akt signaling.Reduced
Experimental Protocol 2: PI3K/Akt Pathway Western Blot Including Controls
  • Cell Culture and Starvation: Plate cells and allow them to adhere. Before treatment, starve the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to reduce basal pathway activity.

  • Pre-treatment: Add controls and NGR2.

    • To the Positive Control wells, add a known PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour.

    • To the NGR2 Treatment wells, add NGR2 at the desired concentrations for the desired time (e.g., 2-24 hours).

    • To the Vehicle Control wells, add the corresponding concentration of vehicle.

  • Stimulation: Except for the Basal/Untreated group, stimulate all other wells with a growth factor known to activate the PI3K/Akt pathway (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Load equal amounts of protein for each sample, perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) and appropriate secondary antibodies. GAPDH or β-actin serves as a loading control to ensure equal protein amounts were loaded in each lane.

Q5: How should I structure my decision-making process for choosing the right controls?

A5: Selecting controls should be a logical, stepwise process based on your experimental question. The following flowchart provides a decision-making framework.

G Start Define Experimental Question InVitro In Vitro or In Vivo? Start->InVitro Vehicle Select Vehicle (e.g., DMSO) InVitro->Vehicle In Vitro InVivoSetup Design In Vivo Groups InVitro->InVivoSetup In Vivo AssayType What is the Assay Endpoint? Vehicle->AssayType Viability Cell Viability AssayType->Viability Viability Signaling Signaling Pathway AssayType->Signaling Signaling GeneExp Gene Expression AssayType->GeneExp Expression ViabilityControls Controls: - Untreated - Vehicle - Positive (Toxin) - Blank Viability->ViabilityControls SignalingControls Controls: - Basal - Stimulated - Vehicle - Positive (Inhibitor) Signaling->SignalingControls GeneControls Controls: - Vehicle - Housekeeping Genes - Positive (Inducer) GeneExp->GeneControls InVivoControls Controls: - Sham/Untreated - Vehicle - Positive Control (Standard Drug) InVivoSetup->InVivoControls

Caption: Decision flowchart for selecting appropriate experimental controls.

References

Validation & Comparative

A Comparative Analysis of 20(R)- and 20(S)-Notoginsenoside R2: Unraveling Stereospecific Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Notoginsenoside R2, a dammarane-type triterpenoid saponin isolated from Panax notoginseng, is a molecule of significant interest in pharmacological research. The chirality of the carbon at the C-20 position gives rise to two distinct stereoisomers: 20(R)-Notoginsenoside R2 and 20(S)-Notoginsenoside R2. Emerging evidence suggests that this stereochemical difference can profoundly influence their biological activities, a phenomenon observed in other ginsenosides as well. This guide provides a comparative overview of the known biological effects of these two epimers, supported by available experimental data, to aid researchers in the fields of pharmacology and drug development.

While direct comparative studies on the isolated epimers of Notoginsenoside R2 are limited, research on mixtures of the isomers and analogous ginsenosides provides strong evidence for their distinct pharmacological profiles. This guide will synthesize the available information to draw a comparative picture.

Anti-Cancer Activity: A Tale of Two Isomers (in a Mixture)

A significant study involving a biotransformed mixture of 20(S)- and this compound, denoted as 20(S/R)-Notoginsenoside R2, has demonstrated potent anti-cancer effects against H22 hepatoma cells.[1][2] This mixture exhibited a greater inhibitory effect on cancer cell proliferation than its precursor, notoginsenoside R1.[1]

Key Quantitative Data:

CompoundCell LineIC50 (µg/mL)
20(S/R)-Notoginsenoside R2 H2265.91
Notoginsenoside R1H22121.50

The data clearly indicates that the mixture of Notoginsenoside R2 epimers is significantly more cytotoxic to H22 hepatoma cells than notoginsenoside R1.[1] While this study does not differentiate the individual contributions of the 20(R) and 20(S) forms, it underscores the therapeutic potential of Notoginsenoside R2. The observed anti-cancer activity is mediated through the induction of apoptosis via the blockade of the PI3K/AKT/mTOR signaling pathway.[1][2]

The Importance of Stereochemistry: Lessons from Other Ginsenosides

The profound impact of C-20 stereochemistry on biological activity is well-documented for other ginsenosides, such as Rg3 and Rh2. For instance, studies have shown that 20(S)-ginsenoside Rg3 and 20(S)-ginsenoside Rh2 possess more potent anti-tumor activity with autophagy-inducing effects compared to their 20(R)-epimers in HepG2 cells.[3] Similarly, the pharmacokinetics of ginsenoside epimers can also differ, with one study showing that the absolute bioavailability of a 24(R)-epimer of a protopanaxadiol derivative was about 14-fold higher than that of the 24(S)-epimer.[4] These findings strongly suggest that 20(R)- and 20(S)-Notoginsenoside R2 are likely to exhibit distinct pharmacological profiles.

Neuroprotective and Anti-inflammatory Potential

Several studies have highlighted the neuroprotective effects of Notoginsenoside R2, although the specific isomer is not always identified. One product information sheet specifies that 20(S)-Notoginsenoside R2 has shown protective effects against 6-OHDA-induced oxidative stress and cell apoptosis.[5][6] Another study, without specifying the isomer, found that Notoginsenoside R2 can reduce Aβ25-35-induced neuronal apoptosis and inflammation.[7]

The neuroprotection by Notoginsenoside R2 against 6-OHDA-induced neurotoxicity has been associated with the activation of P90RSK and Nrf2 through the MEK1/2-ERK1/2 pathways.[] Given the stereospecificity observed in other biological activities, it is plausible that one epimer may be more potent in exerting these neuroprotective effects.

Experimental Protocols

Anti-Cancer Activity Assessment of 20(S/R)-Notoginsenoside R2

The following is a summary of the experimental protocol used to evaluate the anti-proliferative and apoptotic effects of 20(S/R)-Notoginsenoside R2 on H22 hepatoma cells.[1][2]

  • Cell Culture: H22 hepatoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (CCK-8): H22 cells were seeded in 96-well plates and treated with various concentrations of 20(S/R)-Notoginsenoside R2 for 24 hours. CCK-8 solution was then added to each well, and the absorbance was measured at 450 nm to determine cell viability and calculate the IC50 value.

  • Apoptosis Analysis (TUNEL Assay): H22 cells were treated with 20(S/R)-Notoginsenoside R2 for 24 hours. Apoptosis was detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit according to the manufacturer's instructions. The apoptotic cells were visualized and quantified using fluorescence microscopy.

  • Western Blot Analysis: H22 cells were treated with 20(S/R)-Notoginsenoside R2 for 24 hours. Total protein was extracted, and the expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway (phosphorylated PI3K, AKT, and mTOR) were determined by Western blotting using specific primary and secondary antibodies.

Visualizing the Concepts

stereoisomers cluster_NR2 Notoginsenoside R2 20(R)-NR2 This compound 20(S)-NR2 20(S)-Notoginsenoside R2 C20 Chiral Center (C-20) C20->20(R)-NR2 R-configuration C20->20(S)-NR2 S-configuration

Stereoisomers of Notoginsenoside R2.

PI3K_pathway NR2 20(S/R)-Notoginsenoside R2 PI3K PI3K NR2->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 20(S/R)-Notoginsenoside R2.

The available evidence strongly suggests that the stereochemistry at the C-20 position of Notoginsenoside R2 is a critical determinant of its biological activity. While a mixture of the 20(R) and 20(S) epimers has shown promising anti-cancer effects, there is a clear and pressing need for further research to isolate and conduct head-to-head comparative studies of the purified isomers. Such studies are essential to fully elucidate their individual pharmacological profiles, including their anti-cancer, neuroprotective, and anti-inflammatory properties. A deeper understanding of the structure-activity relationship of these two epimers will be invaluable for the development of more potent and selective therapeutic agents. Researchers are encouraged to focus on the stereospecific synthesis and biological evaluation of 20(R)- and 20(S)-Notoginsenoside R2 to unlock their full therapeutic potential.

References

A Comparative Guide to the Anti-Cancer Efficacy of 20(R)-Notoginsenoside R2 and Notoginsenoside R1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside R1 and Notoginsenoside R2 are saponins isolated from the traditional Chinese medicine Panax notoginseng. Both compounds have garnered significant interest in oncology research for their potential anti-cancer properties. This guide provides a comparative analysis of the anti-cancer efficacy of Notoginsenoside R1 and 20(R)-Notoginsenoside R2, based on available experimental data.

It is important to note that the current body of research predominantly features data for a stereoisomeric mixture of 20(S/R)-Notoginsenoside R2. Direct comparisons with isolated this compound are limited. This guide will therefore compare Notoginsenoside R1 with the 20(S/R)-Notoginsenoside R2 mixture and will clearly specify when the data pertains to this mixture.

Quantitative Data Presentation

Table 1: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 ValueCitation
20(S/R)-Notoginsenoside R2 H22 (Hepatoma)65.91 µg/mL[1]
Notoginsenoside R1 H22 (Hepatoma)121.50 µg/mL[1]
Notoginsenoside R1 MCF-7 (Breast Cancer)148.9 µmol/L (at 24h)[2]
Notoginsenoside R1 A549 (Non-small cell lung cancer)0.839 mg/ml
Notoginsenoside R1 HeLa (Cervical Carcinoma)0.52 ± 0.05 mM (at 24h)
Notoginsenoside R1 CaSki (Cervical Carcinoma)0.63 ± 0.08 mM (at 24h)
Table 2: Comparative Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.

CompoundCancer Cell LineConcentrationApoptosis RateCitation
20(S/R)-Notoginsenoside R2 H22 (Hepatoma)50 µg/mL25.03 ± 1.31%[1]
100 µg/mL60.10 ± 1.48%[1]
Notoginsenoside R1 H22 (Hepatoma)50 µg/mL1.94 ± 0.31%[1]
100 µg/mL10.85 ± 1.66%[1]

Signaling Pathways and Mechanisms of Action

20(S/R)-Notoginsenoside R2

The anti-cancer effects of the 20(S/R)-Notoginsenoside R2 mixture have been shown to be mediated through the PI3K/AKT/mTOR signaling pathway .[1] Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis. Specifically, treatment with 20(S/R)-Notoginsenoside R2 resulted in a significant reduction in the phosphorylation of PI3K, AKT, and mTOR in H22 hepatoma cells.[1]

G R2 20(S/R)-Notoginsenoside R2 PI3K PI3K R2->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits G R1 Notoginsenoside R1 PHF6 PHF6 R1->PHF6 downregulates ATR p-ATR PHF6->ATR inhibits H2AX γH2AX PHF6->H2AX inhibits DNA_Damage DNA Damage ATR->DNA_Damage H2AX->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis G R1 Notoginsenoside R1 YBX3 YBX3 R1->YBX3 downregulates PI3K PI3K YBX3->PI3K activates AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

References

A Comparative Guide to the Neuroprotective Effects of 20(R)-Notoginsenoside R2 and Ginsenoside Rg3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of two prominent ginsenosides: 20(R)-Notoginsenoside R2 (NR2), primarily from Panax notoginseng, and Ginsenoside Rg3 (Rg3), a key active ingredient from Panax ginseng. Both compounds have demonstrated significant potential in mitigating neuronal damage across various preclinical models, but they exhibit distinct mechanistic nuances. This document synthesizes experimental data to facilitate an objective comparison of their efficacy and modes of action.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of NR2 and Rg3 have been evaluated in numerous in vitro and in vivo models of neuronal injury, including ischemic stroke and neurodegenerative disease models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Neuroprotective Effects
ParameterThis compoundGinsenoside Rg3Experimental Model
Anti-Apoptotic Activity Reduces cleaved caspase-3 expression.[1]Decreases Bax/Bcl-2 ratio and caspase-3 activity.[2][3]Aβ₂₅₋₃₅-induced primary rat cortical neurons; OGD/R-induced SH-SY5Y cells.[1][4]
Anti-Inflammatory Activity Reduces COX-2 protein expression.[1]Inhibits NF-κB transcriptional activity and pro-inflammatory cytokine expression.[2]Aβ₂₅₋₃₅-induced primary rat cortical neurons.[1]
Cell Viability Increases cell viability in Aβ₂₅₋₃₅-treated neurons.[1][5]Protects against 24-OH-cholesterol-induced cell death (IC₅₀: 28.7±7.5 µM).Primary rat cortical neurons.[1]
Calcium Overload No direct data found.Inhibits HC-induced intracellular Ca²⁺ elevation (IC₅₀: 41.5±17.5 µM).[3]Homocysteine (HC)-treated rat cultured hippocampal neurons.[3]
Table 2: In Vivo Neuroprotective Effects
ParameterThis compound20(S)-Ginsenoside Rg3Experimental Model
Model Not explicitly detailed in search results.Middle Cerebral Artery Occlusion (MCAO) in rats.[6]Ischemic Stroke.
Effective Dosage Not explicitly detailed in search results.5 and 10 mg/kg (intravenous).[6]MCAO in rats.[6]
Neurological Deficit Enhances cognitive function in AD mice.[5]Significantly decreases neurological deficit scores.[6]AD mouse model; MCAO in rats.[5][6]
Infarct Volume Not explicitly detailed in search results.Significantly reduces infarct area.[6]MCAO in rats.[6]
Oxidative Stress Markers Reduces oxidative stress.[7]Decreases malondialdehyde (MDA) levels; increases superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities.[6]Diabetic nephropathy models; MCAO in rats.[6][7]
Energy Metabolism Not explicitly detailed in search results.Improves mitochondrial energy metabolism and enhances ATP levels.[6][8]MCAO in rats.[6][8]

Mechanisms of Action & Signaling Pathways

Both NR2 and Rg3 exert their neuroprotective effects through the modulation of multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.

This compound

NR2 has been shown to protect neurons by inhibiting apoptosis and inflammation. A key mechanism involves the regulation of a microRNA-protein axis. NR2 downregulates miR-27a, which in turn relieves the inhibition on its target, SOX8. Increased SOX8 expression subsequently activates the β-catenin signaling pathway, a critical component for promoting cell survival and reducing inflammation.[1][5]

G NR2 This compound miR27a miR-27a NR2->miR27a inhibits SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin activates Apoptosis Neuronal Apoptosis (Caspase-3 ↑) beta_catenin->Apoptosis inhibits Inflammation Neuroinflammation (COX-2 ↑) beta_catenin->Inflammation inhibits Survival Neuronal Survival beta_catenin->Survival promotes

Figure 1. Signaling pathway for this compound.

Ginsenoside Rg3

Ginsenoside Rg3 employs a multi-pronged approach to neuroprotection. It is a potent anti-inflammatory agent, inhibiting the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines. It also exhibits strong anti-apoptotic effects by modulating the Bax/Bcl-2 protein ratio.[2] Furthermore, Rg3 can suppress excessive autophagy, a form of programmed cell death, by activating the PI3K/Akt/mTOR survival pathway. Its ability to scavenge free radicals and improve mitochondrial function further contributes to its neuroprotective profile.[2][6][8]

G cluster_Rg3 Ginsenoside Rg3 cluster_pi3k Survival Pathway cluster_inflam Inflammatory Pathway Rg3 Ginsenoside Rg3 PI3K PI3K Rg3->PI3K activates NfKB NF-κB Rg3->NfKB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Excessive Autophagy mTOR->Autophagy inhibits Survival Neuronal Survival mTOR->Survival promotes Cytokines Pro-inflammatory Cytokines NfKB->Cytokines Apoptosis Apoptosis Autophagy->Apoptosis

Figure 2. Key neuroprotective pathways of Ginsenoside Rg3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a standard procedure for inducing focal cerebral ischemia to mimic stroke in animal models.

  • Animal Preparation : Male Wistar-Kyoto rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., chloral hydrate). Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure : A midline neck incision is made. The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted from the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia & Reperfusion : The filament remains in place for a set duration (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration : Ginsenoside Rg3 (5 or 10 mg/kg) or vehicle is administered, typically via intravenous or intraperitoneal injection, at specific time points before or after the occlusion.[6][9]

  • Outcome Assessment :

    • Neurological Deficit Scoring : Assessed 24 hours post-MCAO on a scale (e.g., 0-4) to evaluate motor and sensory deficits.

    • Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarct area remains white.[6]

    • Biochemical Analysis : Brain tissue is homogenized to measure levels of MDA, SOD, GSH-Px, and ATP.[6]

G cluster_pre Preparation cluster_procedure Ischemia/Reperfusion cluster_treatment Treatment cluster_analysis Analysis (24h post-MCAO) Anesthesia Anesthetize Rat Surgery Isolate Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA (2h) Surgery->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Treatment Administer Rg3 or Vehicle Occlusion->Treatment NeuroScore Neurological Scoring Reperfusion->NeuroScore TTC TTC Staining for Infarct Volume Reperfusion->TTC Biochem Biochemical Assays (MDA, SOD, ATP) Reperfusion->Biochem

Figure 3. Workflow for the MCAO in vivo model.

In Vitro: Aβ₂₅₋₃₅-Induced Neurotoxicity Model

This cell-based assay is used to model the neurotoxic effects relevant to Alzheimer's disease.

  • Cell Culture : Primary rat cortical neurons are isolated and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).[1]

  • Aβ₂₅₋₃₅ Preparation : Amyloid-beta peptide fragment 25-35 is oligomerized by incubation at 37°C for a specified time to form toxic aggregates.

  • Treatment : Cultured neurons are pre-treated with various concentrations of this compound for a period (e.g., 2 hours) before being exposed to the prepared Aβ₂₅₋₃₅ oligomers (e.g., 20 µM) for 24-48 hours.

  • Outcome Assessment :

    • Cell Apoptosis : Assessed using flow cytometry after Annexin V/PI staining or by Western blot analysis for cleaved caspase-3.[1]

    • Protein Expression : Western blotting is used to measure the expression levels of key proteins in the signaling pathway, such as COX-2, SOX8, and β-catenin.[1]

    • Gene Expression : Quantitative reverse transcription PCR (qRT-PCR) can be used to quantify the expression of specific genes like miR-27a.[5]

Conclusion

Both this compound and Ginsenoside Rg3 are potent neuroprotective agents with significant therapeutic potential.

  • This compound shows promise, particularly in models of neurodegenerative disease like Alzheimer's, by targeting the miR-27a/SOX8/β-catenin pathway to inhibit apoptosis and inflammation.[1][5]

  • Ginsenoside Rg3 demonstrates broad-spectrum neuroprotection, especially in the context of ischemic injury. Its efficacy stems from its ability to simultaneously inhibit inflammation (NF-κB), apoptosis (Bax/Bcl-2), and autophagy (PI3K/Akt/mTOR) while also combating oxidative stress and mitochondrial dysfunction.[6]

The choice between these two compounds for further drug development may depend on the specific neuropathological context. Rg3's multifaceted mechanism makes it a strong candidate for acute injuries like stroke, while NR2's targeted pathway modulation could be highly relevant for chronic neurodegenerative conditions. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows.

References

A Head-to-Head Comparison of 20(R)-Notoginsenoside R2 and Other Saponins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 20(R)-Notoginsenoside R2 against other prominent saponins. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound is a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng. Emerging research has highlighted its significant therapeutic potential in various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide offers a head-to-head comparison of this compound with other well-studied saponins, focusing on their anti-cancer, neuroprotective, and anti-inflammatory properties. The comparative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support further investigation.

I. Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound has been evaluated in comparison to other saponins, primarily focusing on its potent anti-cancer and neuroprotective effects.

Anti-Cancer Activity

In a comparative study, 20(S/R)-Notoginsenoside R2 demonstrated significantly greater inhibitory effects on the proliferation of H22 hepatoma cells compared to its precursor, Notoginsenoside R1. The biotransformation of Notoginsenoside R1 into 20(S/R)-Notoginsenoside R2 markedly enhanced its anti-tumor activity.

SaponinCell LineAssayEndpointResultCitation
20(S/R)-Notoginsenoside R2 H22 hepatomaCCK-8IC5065.91 µg/mL [1]
Notoginsenoside R1H22 hepatomaCCK-8IC50121.50 µg/mL[1]
20(S/R)-Notoginsenoside R2 H22 hepatomaTUNELApoptosis Rate (at 100 µg/mL)60.10 ± 1.48% [1]
Notoginsenoside R1H22 hepatomaTUNELApoptosis Rate (at 100 µg/mL)10.85 ± 1.66%[1]
Neuroprotective Effects

Notoginsenoside R2 has shown neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. While direct quantitative comparisons with other saponins in the same model are limited, studies on Ginsenosides Rh1 and Rg2 provide some context for their neuroprotective potential.

SaponinModelKey FindingsCitation
Notoginsenoside R2 6-OHDA-induced neurotoxicity in SH-SY5Y cellsActivates P90RSK and Nrf2 via MEK1/2-ERK1/2 pathways, preventing apoptotic death.
Ginsenoside Rh16-OHDA-induced toxicity in SH-SY5Y cellsAttenuated 6-OHDA toxicity.
Ginsenoside Rg26-OHDA-induced toxicity in SH-SY5Y cellsAttenuated 6-OHDA toxicity.
Ginsenoside Rg1Cerebral ischemia-reperfusion in miceSignificantly reduced infarction volume and alleviated neurological deficits.[2]
Ginsenoside Rb1Cerebral ischemia-reperfusion in miceSignificantly reduced infarction volume and alleviated neurological deficits.[2][3]
Anti-Inflammatory Activity

Notoginsenoside R2 has been found to reduce neuronal inflammation. Comparative studies on other ginsenosides in different inflammatory models reveal a broad anti-inflammatory profile for this class of compounds. A study comparing six major ginsenosides in a colitis model found that Ginsenoside Rg1 exhibited the most potent anti-inflammatory effects.

SaponinModelKey FindingsCitation
Notoginsenoside R2 Aβ25-35-induced neuronal inflammationReduced inflammation via the miR-27a/SOX8/β-catenin axis.
Ginsenoside Rg1TNBS-induced colitis in miceInhibited NF-κB activation and restored Th17/Treg balance.
Ginsenoside Rh1TNBS-induced colitis in miceInhibited NF-κB activation and restored Th17/Treg balance.
20(S)-protopanaxatriolTNBS-induced colitis in miceShowed the most potent in vitro and in vivo anti-inflammatory effects among Rg1 metabolites.

II. Signaling Pathways

The biological activities of this compound are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/AKT/mTOR Signaling Pathway

In cancer cells, 20(S/R)-Notoginsenoside R2 promotes apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and growth.

PI3K_AKT_mTOR 20(R)-Notoginsenoside_R2 This compound PI3K PI3K 20(R)-Notoginsenoside_R2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell Proliferation & Survival mTOR->Cell_Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of PI3K/AKT/mTOR pathway by this compound.

MEK1/2-ERK1/2-p90RSK-Nrf2 Signaling Pathway

The neuroprotective effects of Notoginsenoside R2 are mediated through the activation of the MEK1/2-ERK1/2-p90RSK-Nrf2 pathway. This leads to the inhibition of apoptosis and the enhancement of antioxidant defenses.

MEK_ERK_Nrf2 Notoginsenoside_R2 Notoginsenoside R2 MEK1_2 MEK1/2 Notoginsenoside_R2->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p90RSK p90RSK ERK1_2->p90RSK Nrf2 Nrf2 ERK1_2->Nrf2 Anti_apoptosis Anti-apoptosis p90RSK->Anti_apoptosis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Activation of MEK/ERK/Nrf2 pathway by Notoginsenoside R2.

miR-27a/SOX8/β-catenin Signaling Pathway

Notoginsenoside R2 exerts anti-apoptotic and anti-inflammatory effects in neurons by downregulating miR-27a, which in turn upregulates SOX8 and subsequently β-catenin.

miR27a_SOX8_beta_catenin Notoginsenoside_R2 Notoginsenoside R2 miR_27a miR-27a Notoginsenoside_R2->miR_27a SOX8 SOX8 miR_27a->SOX8 beta_catenin β-catenin SOX8->beta_catenin Apoptosis_Inflammation Apoptosis & Inflammation beta_catenin->Apoptosis_Inflammation

Caption: Regulation of miR-27a/SOX8/β-catenin axis by Notoginsenoside R2.

III. Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of saponins on cell proliferation.

Materials:

  • 96-well plates

  • Cell culture medium

  • Saponin stock solutions (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the saponin stock solutions in culture medium.

  • Replace the medium in each well with 100 µL of the saponin solutions at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4][5]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (TUNEL)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in 96-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixative)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with saponins as described for the cell viability assay.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[6]

  • Wash the cells with deionized water.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[7]

  • Wash the cells with PBS.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342) if desired.

  • Mount the coverslips or analyze the plate using a fluorescence microscope or flow cytometer to visualize and quantify apoptotic cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for target proteins and their phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with saponins and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Luciferase Reporter Assay

This assay is used to validate the interaction between a microRNA (miRNA) and its target mRNA sequence.

Materials:

  • HEK293T cells or other suitable cell line

  • Dual-luciferase reporter vector (e.g., pmirGLO) containing the 3'UTR of the target gene

  • miRNA mimics or inhibitors

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Clone the putative miRNA binding site from the 3'UTR of the target gene into the dual-luciferase reporter vector.[9]

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the reporter vector and the miRNA mimic or inhibitor using a suitable transfection reagent.[10]

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.[1]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • A significant decrease in luciferase activity in the presence of the miRNA mimic indicates a direct interaction between the miRNA and the target sequence.

IV. Conclusion

This compound exhibits potent biological activities, particularly in the realms of anti-cancer and neuroprotective research. Comparative studies, although limited, suggest its superiority over some other saponins, such as Notoginsenoside R1 in anti-cancer efficacy. Its mechanisms of action involve the modulation of key signaling pathways like PI3K/AKT/mTOR and MEK/ERK/Nrf2. Further head-to-head comparative studies with a broader range of saponins are warranted to fully elucidate its therapeutic potential relative to other members of this important class of natural products. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative investigations.

References

Reproducibility of 20(R)-Notoginsenoside R2 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings on 20(R)-Notoginsenoside R2, a key bioactive saponin isolated from Panax notoginseng. The aim is to offer an objective overview of its reproducible biological activities, with supporting experimental data and detailed protocols to aid in the evaluation and design of future studies.

I. Comparative Analysis of Biological Activities

This compound has been the subject of numerous preclinical studies, demonstrating a range of pharmacological effects. This section summarizes the reproducible findings across key therapeutic areas.

Neuroprotective Effects

A significant body of research has focused on the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Reproducible findings indicate that it can mitigate neuronal apoptosis and inflammation induced by amyloid-β (Aβ).[1][2] In animal models of AD, treatment with this compound has been shown to enhance cognitive function.[1][2]

One of the consistently reported mechanisms is the regulation of the miR-27a/SOX8/β-catenin signaling axis.[1][2] this compound has been observed to downregulate miR-27a, leading to the upregulation of SOX8 and subsequent activation of β-catenin, which collectively suppress apoptosis and neuroinflammation.[1][2]

Anti-inflammatory and Antioxidative Properties

The anti-inflammatory and antioxidative activities of this compound are well-documented. In cellular models, it has been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, it can reduce levels of reactive oxygen species (ROS) in both macrophages and keratinocytes.[3]

Effects on Diabetic Nephropathy

Recent studies have highlighted the potential of this compound in the management of diabetic nephropathy. In a db/db mouse model, it was found to ameliorate albuminuria, improve renal function, and reduce renal pathology.[4] The underlying mechanism appears to involve the suppression of c-Src activation, leading to reduced lipid accumulation, oxidative stress, and mitochondrial dysfunction in renal cells.[4] Treatment with this compound also led to a decrease in pro-apoptotic proteins like Bax and cleaved-caspase-3.[4]

Cardiovascular Effects

While direct studies on this compound are emerging, the parent compound, Panax notoginseng saponins (PNS), of which R2 is a component, has well-established cardiovascular protective effects.[5][6] Notoginsenosides, in general, are known to have roles in modulating cardiovascular function. However, one study presents a contrasting finding, suggesting that this compound can induce colonic microvascular injuries by blocking the Rap1GAP/PI3K/Akt signaling pathway, leading to increased vascular permeability.[7][8] This highlights the importance of dose and context in its biological activity.

Anticancer Potential

Emerging evidence suggests that 20(S/R)-Notoginsenoside R2, a mix of stereoisomers, exhibits anticancer properties. It has been shown to inhibit the proliferation of H22 hepatoma cells and induce apoptosis.[9] The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[9]

II. Quantitative Data Summary

The following tables summarize the quantitative data from key studies to facilitate a comparison of the efficacy of this compound across different experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTreatment/ChallengeConcentration of R2ResultReference
Cell ViabilitypHUVECs-0-50 nMIC50 = 25.94 nM at 24h[7]
Cell ProliferationH22 Hepatoma Cells--IC50 = 65.91 µg/mL[9]
ApoptosisAβ25-35-treated primary rat cortical neuronsAβ25-35Not specifiedSignificant reduction in apoptosis[1]
Cleaved Caspase-3Aβ25-35-treated primary rat cortical neuronsAβ25-35Not specifiedSignificant decrease in protein expression[1]
COX-2 ExpressionAβ25-35-treated primary rat cortical neuronsAβ25-35Not specifiedSignificant decrease in protein expression[1]
NO ProductionLPS-stimulated RAW264.7 macrophagesLPSNot specifiedSuppression of NO levels[3]
PGE2 ProductionLPS-stimulated RAW264.7 macrophagesLPSNot specifiedSuppression of PGE2 levels[3]
ROS LevelsLPS-stimulated RAW264.7 macrophagesLPSNot specifiedReduction in ROS levels[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosage of R2DurationKey OutcomesReference
AD Mouse ModelAβ25-35 inducedNot specifiedNot specifiedEnhanced cognitive function, inhibited neuronal apoptosis[1]
db/db MiceDiabetic NephropathyLow, Medium, High doses8 weeksReduced ACR, Scr, and BUN levels; ameliorated renal pathology[4]
Rats-High and Medium doses7 daysInduced inflammatory injuries in colonic mucosa and microvessels[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to ensure reproducibility.

Aβ-induced Neuronal Apoptosis and Inflammation Model[1][2]
  • Cell Culture: Primary rat cortical neurons are isolated and cultured.

  • Treatment: Neurons are treated with amyloid beta-peptide (Aβ) 25-35 oligomers to induce apoptosis and inflammation. This compound is co-administered at various concentrations.

  • Apoptosis Assay: Cellular apoptosis is measured using flow cytometry following Annexin V and Propidium Iodide staining.

  • Western Blotting: Protein expression levels of key markers such as cleaved caspase-3 and COX-2 are quantified to assess apoptosis and inflammation, respectively.

  • qRT-PCR: mRNA expression levels of miR-27a and SOX8 are quantified.

  • Dual-Luciferase Reporter Assay: This assay is used to investigate the direct interaction between miR-27a and SOX8.

Diabetic Nephropathy Animal Model[4]
  • Animal Model: db/db mice are used as a model for type 2 diabetes and diabetic nephropathy. db/m mice serve as the control group.

  • Treatment: this compound is administered daily via gavage for 8 weeks at different dosages. A control group receives saline, and another group may receive a standard treatment like Losartan for comparison.

  • Biochemical Analysis: Urine Albumin-to-Creatinine Ratio (ACR), serum creatinine (Scr), and blood urea nitrogen (BUN) are measured to assess renal function.

  • Histopathology: Kidney tissues are collected, sectioned, and stained (e.g., with PAS and Masson's trichrome) to evaluate renal pathology, including glomerulosclerosis and tubulointerstitial fibrosis.

  • Immunohistochemistry and Western Blotting: Expression of proteins such as c-Src, JNK, STAT1, and CD36 in kidney tissues is analyzed.

  • Oxidative Stress and Apoptosis Assays: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) are measured. TUNEL staining is used to detect apoptotic cells in kidney sections.

In Vitro Anti-inflammatory Assay[3]
  • Cell Culture: RAW264.7 macrophage cells are cultured.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: this compound is added to the cell culture at various concentrations prior to or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.

  • Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the reproducible findings of this compound.

neuroprotective_pathway R2 This compound miR27a miR-27a R2->miR27a downregulates SOX8 SOX8 miR27a->SOX8 inhibits beta_catenin β-catenin SOX8->beta_catenin upregulates Apoptosis Neuronal Apoptosis beta_catenin->Apoptosis inhibits Inflammation Neuroinflammation beta_catenin->Inflammation inhibits

Caption: Neuroprotective signaling pathway of this compound.

diabetic_nephropathy_pathway R2 This compound cSrc c-Src Activation R2->cSrc inhibits Lipid_Accumulation Lipid Accumulation cSrc->Lipid_Accumulation Mitochondrial_Dysfunction Mitochondrial Dysfunction cSrc->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress cSrc->Oxidative_Stress Renal_Injury Renal Injury Lipid_Accumulation->Renal_Injury Mitochondrial_Dysfunction->Renal_Injury Oxidative_Stress->Renal_Injury

Caption: Mechanism of this compound in diabetic nephropathy.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Neurons, Macrophages) treatment Treatment with R2 &/or Stimulant (Aβ, LPS) cell_culture->treatment analysis Functional & Molecular Analysis (Apoptosis, Western Blot, qPCR) treatment->analysis animal_model Disease Model (e.g., AD mice, db/db mice) r2_admin Administration of R2 animal_model->r2_admin outcome Outcome Assessment (Behavioral, Biochemical, Histological) r2_admin->outcome

Caption: General experimental workflow for evaluating this compound.

References

A Comparative Guide to Analytical Methods for 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two common analytical methods for the quantification of 20(R)-Notoginsenoside R2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.

Method Performance Comparison

The selection of an analytical method for this compound depends on the specific requirements of the study, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods based on published data.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (r²) >0.999[1]>0.9924[2]
Limit of Detection (LOD) <98 ng on column[1]0.003–0.349 ng/mL[2]
Limit of Quantification (LOQ) <375 ng on column[1]0.015–1.163 ng/mL[2]
Precision (RSD%) <2.98% (Repeatability)[1]1.38%–6.68% (Intraday)[3]
Accuracy/Recovery (%) 98.7-106.1%[1](-)8.86%–12.88% (Intraday)[3]
Selectivity Good, but potential for interference from compounds with similar retention times and UV absorbance.Excellent, highly selective due to mass-to-charge ratio detection.[4]
Sensitivity Generally lower than LC-MS/MS.High sensitivity, suitable for trace analysis.[3][4]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These are generalized procedures and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.

a. Sample Preparation (Example from Panax notoginseng leaves) [1]

  • Accurately weigh the powdered sample material.

  • Perform pressurized liquid extraction (PLE) with methanol.

  • Filter the extract through a 0.45 µm membrane before injection.

b. Chromatographic Conditions [1][5]

  • Column: Zorbax ODS C8 (or equivalent C18 column)[1]

  • Mobile Phase: Gradient elution with acetonitrile and water (may contain a modifier like acetic acid to improve peak shape)[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 203 nm[5]

  • Injection Volume: 10 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.

a. Sample Preparation (Example from plasma) [6][7]

  • Thaw plasma samples at room temperature.

  • Precipitate proteins by adding methanol (containing internal standard).

  • Vortex and centrifuge the mixture.

  • Collect the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. UPLC-MS/MS Conditions [6]

  • Column: Acquity UPLC BEH C18 column (or equivalent)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the specific compound and desired sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing Workflows

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[8][9] This is essential when transferring a method or when data from different sources need to be combined.[9][10]

A Define Acceptance Criteria B Select Quality Control (QC) Samples (Low, Medium, High) A->B C Analyze QC Samples with Method A (Reference Method) B->C D Analyze QC Samples with Method B (Test Method) B->D E Compare Results Statistically C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No H->C H->D

General workflow for analytical method cross-validation.
Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing A Sample Collection (e.g., Plant Material, Plasma) B Extraction / Protein Precipitation A->B C Filtration B->C D LC Separation (HPLC or UPLC) C->D E Detection (UV or MS/MS) D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

References

A Comparative Analysis of 20(R)-Notoginsenoside R2 and Its Metabolites: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities, pharmacokinetics, and experimental evaluation of 20(R)-Notoginsenoside R2 and its principal metabolites, Ginsenoside Rh1 and Protopanaxatriol.

Introduction

This compound (NR2), a protopanaxatriol-type saponin found in Panax notoginseng, is a key bioactive compound that has garnered significant interest for its therapeutic potential. Following oral administration, NR2, like other ginsenosides, undergoes metabolic transformation, primarily through deglycosylation by intestinal microbiota. This process yields metabolites that often exhibit enhanced biological activities and improved bioavailability compared to the parent compound. This guide provides a detailed comparative study of NR2 and its major metabolites, Ginsenoside Rh1 (Rh1) and Protopanaxatriol (PPT), focusing on their pharmacological effects, underlying mechanisms, and the experimental protocols used for their evaluation.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound is a stepwise deglycosylation process. The sugar moieties attached to the aglycone backbone are sequentially cleaved by gut microbial enzymes. This metabolic cascade is crucial as the resulting metabolites, particularly the aglycone PPT, are more readily absorbed and often exhibit greater potency.[1]

NR2 This compound Rh1 Ginsenoside Rh1 NR2->Rh1 - Glucose PPT Protopanaxatriol Rh1->PPT - Glucose

Metabolic pathway of this compound.

Comparative Biological Activities

Emerging evidence suggests a structure-activity relationship where the biological activity of these compounds increases as the number of sugar moieties decreases. Consequently, the metabolites of NR2, particularly PPT, often demonstrate superior pharmacological effects.

Anti-Cancer Activity

Studies comparing different ginsenosides have indicated that protopanaxatriol (PPT)-type saponins and their metabolites possess significant anti-cancer properties. The deglycosylated metabolites generally exhibit enhanced cytotoxicity against various cancer cell lines.[2][3] While direct comparative studies are limited, the available data suggests that the anticancer potency follows the order of PPT > Rh1 > NR2.[4] This is attributed to the increased cell permeability and interaction with intracellular targets of the less polar metabolites.[4] Protopanaxadiol (PPD) and PPT have been shown to affect cell cycle distribution and pro-death signaling pathways.[3]

CompoundCancer Cell LineIC50 (µM)Reference
Ginsenoside Rh1 Human hepatocellular carcinomaVaries by cell line[5]
Protopanaxatriol (PPT) Intestinal cell lines (Int-407, Caco-2)~26 µg/mL[6]
Anti-Inflammatory Activity

The anti-inflammatory effects of NR2 and its metabolites are well-documented. A comparative study on ginsenoside Rg1 (a structural analogue of NR2) and its metabolites, Rh1 and PPT, in a colitis model, revealed that the anti-inflammatory effect was most potent for PPT, followed by Rh1.[7] This suggests a similar trend for NR2 and its metabolites. These compounds exert their effects by inhibiting the activation of NF-κB and the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8]

CompoundIn Vitro/In Vivo ModelKey FindingsReference
Ginsenoside Rh1 LPS-stimulated RAW264.7 cellsInhibited iNOS and COX-2 expression, and NF-κB activation.[8]
Protopanaxatriol (PPT) TNBS-induced colitis in miceMost potent inhibition of colon shortening and myeloperoxidase activity.[7]
Neuroprotective Effects

Ginsenosides and their metabolites are recognized for their neuroprotective properties. They have been shown to protect against neuronal apoptosis and oxidative stress.[9][10] While direct comparative studies involving NR2 are scarce, the general trend of increased activity with deglycosylation is expected to hold true. Protopanaxatriol has been shown to exert neuroprotective effects through its antioxidative activity, including the direct scavenging of free radicals.[11]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare the bioactivities of this compound and its metabolites.

Cell Viability Assay (CCK-8 Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells or to assess cell viability in neuroprotection studies.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Ginsenoside Rh1, or Protopanaxatriol for 24 to 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

cluster_0 Cell Seeding and Treatment cluster_1 CCK-8 Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add compounds (NR2, Rh1, PPT) B->C D Incubate for 24-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability G->H

Workflow for the CCK-8 cell viability assay.
Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway, such as cleaved caspases and Bcl-2 family proteins.

Protocol:

  • Treat cells with the test compounds for a specified period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

In Vitro Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with different concentrations of NR2, Rh1, or PPT for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve.

Conclusion

The metabolic conversion of this compound to its deglycosylated metabolites, Ginsenoside Rh1 and Protopanaxatriol, plays a pivotal role in its therapeutic efficacy. The available evidence strongly suggests that the biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, are significantly enhanced following deglycosylation. Protopanaxatriol, the final aglycone metabolite, generally exhibits the most potent activity. This comparative guide underscores the importance of considering the metabolic fate of ginsenosides in drug development and highlights the potential of these metabolites as therapeutic agents in their own right. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to quantify the relative potencies of this compound and its metabolites across a broader range of pharmacological assays.

References

Efficacy of 20(R)-Notoginsenoside R2 in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer efficacy of 20(R)-Notoginsenoside R2 across various cancer cell lines. The data presented is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Efficacy of this compound and Its Isomers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compounds in different cancer cell lines. This data provides a quantitative measure of the compound's potency in inhibiting cancer cell growth.

Compound/IsomerCancer Cell LineCancer TypeIC50 ValueTreatment DurationCitation
20(R)-Ginsenoside Rh2NCI-H460Non-Small Cell Lung Cancer368.32 ± 91.28 µg/mL72 hours[1]
20(S)-Ginsenoside Rh2NCI-H460Non-Small Cell Lung Cancer> 400 µg/mL72 hours[1]
20(R)-Ginsenoside Rh295DNon-Small Cell Lung Cancer> 400 µg/mL72 hours[1]
20(S)-Ginsenoside Rh295DNon-Small Cell Lung Cancer> 400 µg/mL72 hours[1]
20(R)-Ginsenoside Rh2A549Human Lung Adenocarcinoma33.4 mg/L48 hours[2]
20(S)-Ginsenoside Rh2A549Human Lung Adenocarcinoma28.5 mg/L48 hours[2]
20(S/R)-Notoginsenoside R2H22Hepatoma65.91 µg/mLNot Specified[3]
Notoginsenoside R1H22Hepatoma121.50 µg/mLNot Specified[3]

Note: 20(R)-Ginsenoside Rh2 is a stereoisomer and structurally identical to this compound.

Experimental Methodologies

The following are detailed protocols for the key experimental assays cited in the studies.

Cell Viability and Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[4][5]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] The plate is then incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with medium only is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.[7]

  • Cell Preparation and Fixation: Adherent cells are grown on coverslips, while suspension cells are cytocentrifuged onto slides. The cells are then fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[7][8]

  • Permeabilization: The fixed cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 2-20 minutes to allow entry of the labeling reagents.[7][8]

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[8]

  • Washing: The cells are washed with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): The cell nuclei can be counterstained with a DNA-specific stain like DAPI or Hoechst to visualize all cells.

  • Microscopic Analysis: The slides are mounted and observed under a fluorescence microscope. Apoptotic cells are identified by the bright green or red fluorescence of their nuclei.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is often used to investigate the molecular mechanisms of drug action, such as the effect on signaling pathways.[9][10]

  • Cell Lysis: Cells are treated with the test compound and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-PI3K) overnight at 4°C.[10]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway implicated in the action of Notoginsenoside R2 and a typical experimental workflow for its evaluation.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Cellular Processes This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its role in cell proliferation and apoptosis.

G cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_assays Efficacy Assays start Cancer Cell Culture treatment Treatment with This compound (Varying Concentrations) start->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 tunel TUNEL Assay (Apoptosis) treatment->tunel western Western Blot (Protein Expression) treatment->western analysis Data Analysis (IC50, Apoptosis Rate, Pathway Modulation) cck8->analysis tunel->analysis western->analysis

Caption: A typical experimental workflow for evaluating the in vitro efficacy of a compound.

References

Unraveling the Stereospecific Inhibition of Osteoclastogenesis by Ginsenoside Rh2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 20(R)-ginsenoside Rh2 and 20(S)-ginsenoside Rh2 reveals the critical role of stereochemistry in determining the anti-osteoclastogenic potential of this promising natural compound. Experimental evidence strongly indicates that the 20(R) configuration is a more potent and selective inhibitor of osteoclast differentiation, presenting a significant area of interest for the development of novel therapeutics for bone-related disorders.

Osteoclasts, the primary cells responsible for bone resorption, play a crucial role in bone homeostasis. However, excessive osteoclast activity can lead to pathological bone loss in conditions such as osteoporosis, rheumatoid arthritis, and periodontitis. The search for effective inhibitors of osteoclastogenesis has led researchers to explore various natural compounds, including ginsenosides derived from ginseng. Among these, ginsenoside Rh2 has emerged as a compound of interest. This guide provides a detailed comparison of the two stereoisomers of ginsenoside Rh2, 20(R)- and 20(S)-ginsenoside Rh2, in their ability to inhibit osteoclast formation and function.

Comparative Efficacy in Osteoclastogenesis Inhibition

A key study directly comparing the two stereoisomers demonstrated that 20(R)-ginsenoside Rh2 is a selective inhibitor of osteoclastogenesis, whereas 20(S)-ginsenoside Rh2 shows little to no inhibitory activity.[1][2][3] This highlights the importance of the spatial arrangement of the hydroxyl group at the C-20 position in determining the biological activity. While one study suggests both isomers can depress osteoclast formation, it concurs that the 20(R) form has a stronger effect.[4]

Parameter20(R)-Ginsenoside Rh220(S)-Ginsenoside Rh2Reference
Inhibition of TRAP-positive multinucleated cells Significant, dose-dependent inhibitionNo significant inhibition[2]
Cytotoxicity No cytotoxicity observed up to 100 µMNo cytotoxicity observed up to 100 µM[2]

TRAP (tartrate-resistant acid phosphatase) is a key marker enzyme for osteoclasts.

Mechanistic Insights: Signaling Pathways in Osteoclastogenesis Inhibition

Research into the molecular mechanisms underlying the inhibitory effects of ginsenoside Rh2 (with studies often not specifying the isomer) has elucidated its impact on crucial signaling pathways involved in osteoclast differentiation. The RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling cascade is central to osteoclastogenesis. Ginsenoside Rh2 has been shown to suppress RANKL-induced activation of key transcription factors such as NF-κB, c-Fos, and NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1).[5][6] The downregulation of these factors leads to a decrease in the expression of osteoclast-specific genes, ultimately inhibiting their formation.

Below is a diagram illustrating the proposed inhibitory mechanism of 20(R)-ginsenoside Rh2 on the RANKL signaling pathway in osteoclast precursor cells.

RANKL_Inhibition_by_20R_Rh2 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway (ERK) TRAF6->MAPK_pathway NFkB NF-κB NFkB_pathway->NFkB cFos c-Fos MAPK_pathway->cFos NFATc1 NFATc1 NFkB->NFATc1 cFos->NFATc1 Osteoclast_Genes Osteoclast-Specific Gene Expression NFATc1->Osteoclast_Genes Differentiation Osteoclast Differentiation Osteoclast_Genes->Differentiation Ginsenoside_Rh2 20(R)-Ginsenoside Rh2 Ginsenoside_Rh2->NFkB_pathway Inhibits Ginsenoside_Rh2->MAPK_pathway Inhibits Osteoclastogenesis_Assay_Workflow cluster_cell_culture Cell Culture and Differentiation cluster_analysis Analysis BMMs_Isolation Isolation of Bone Marrow Macrophages (BMMs) Cell_Seeding Seeding of BMMs BMMs_Isolation->Cell_Seeding Stimulation Stimulation with M-CSF and RANKL Cell_Seeding->Stimulation Treatment Treatment with 20(R)- or 20(S)-Ginsenoside Rh2 Stimulation->Treatment TRAP_Staining TRAP Staining and Cell Counting Treatment->TRAP_Staining Gene_Expression Gene Expression Analysis (qRT-PCR for c-Fos, NFATc1, etc.) Treatment->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot for p-ERK, NF-κB, etc.) Treatment->Protein_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay

References

Unveiling the Molecular Targets of 20(R)-Notoginsenoside R2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of 20(R)-Notoginsenoside R2, a key bioactive saponin isolated from Panax notoginseng. Through a detailed comparison with structurally related natural compounds and established synthetic inhibitors, this document aims to elucidate its mechanism of action and potential therapeutic applications. Experimental data from various studies are presented to offer an objective performance assessment, supplemented by detailed protocols for key validation assays.

Core Molecular Targets and Signaling Pathways

Experimental evidence has identified two primary signaling pathways as the principal molecular targets of this compound and its stereoisomer, 20(S)-Notoginsenoside R2:

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell proliferation, survival, and apoptosis. 20(S/R)-Notoginsenoside R2 has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, leading to the induction of apoptosis in cancer cells.[1]

  • MEK/ERK Pathway: This pathway is involved in neuroprotection and other cellular processes. 20(S)-Notoginsenoside R2 has been associated with the activation of P90RSK and Nrf2 through the MEK1/2-ERK1/2 pathways, contributing to its neuroprotective effects against oxidative stress-induced apoptosis.[2][3]

  • miR-27a/SOX8/β-catenin Axis: In the context of neuroinflammation and Alzheimer's disease, Notoginsenoside R2 has been found to alleviate neuronal apoptosis and inflammation by modulating this axis.[4][5]

Comparative Analysis of Molecular Target Engagement

To contextualize the activity of this compound, this section compares its performance with its natural precursor, Notoginsenoside R1, another related ginsenoside, Ginsenoside Rg1, and well-characterized synthetic inhibitors of the PI3K/AKT/mTOR and MEK/ERK pathways.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its comparators. It is important to note that these values are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

Table 1: Comparison of IC50 Values for Notoginsenosides and Ginsenoside Rg1

CompoundCell LineAssayIC50Reference
20(S/R)-Notoginsenoside R2H22 HepatomaCCK-865.91 µg/mL[1]
Notoginsenoside R1H22 HepatomaCCK-8121.50 µg/mL[1]
Notoginsenoside R1MCF-7 (Breast Cancer)CCK-8148.9 µmol/L (at 24h)
Notoginsenoside R1A549 (Lung Cancer)MTT0.839 mg/ml
Notoginsenoside R1HeLa (Cervical Cancer)CCK-80.8 mM (at 24h), 0.41 mM (at 48h)
Notoginsenoside R1CaSki (Cervical Cancer)CCK-80.4 mM (at 24h), 0.19 mM (at 48h)
Ginsenoside Rg1--Data not readily available for direct comparison

Table 2: IC50 Values for Synthetic Pathway Inhibitors

CompoundTargetIC50Reference
WortmanninPI3K~3-5 nM
PerifosineAkt0.6 - 8.9 µM (in various tumor cell lines)
PD98059MEK12-7 µM
U0126MEK1/2Data available on neuroprotective effects, specific IC50 varies

Signaling Pathway Diagrams

To visually represent the molecular interactions, the following diagrams were generated using Graphviz.

PI3K_AKT_mTOR_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival NGR2 This compound NGR2->PI3K Inhibits NGR2->AKT Inhibits NGR2->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

MEK_ERK_Pathway cluster_upstream cluster_pathway Stimuli Neurotrophic Factors/ Stress Signals MEK MEK1/2 Stimuli->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates P90RSK P90RSK ERK->P90RSK Activates Nrf2 Nrf2 P90RSK->Nrf2 Activates Neuroprotection Neuroprotection Nrf2->Neuroprotection Promotes NGR2 This compound NGR2->MEK Activates

Caption: Activation of the MEK/ERK neuroprotective pathway by this compound.

Detailed Experimental Protocols

For researchers seeking to validate these findings, the following are detailed protocols for the key experimental assays cited in the literature.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Activation

Objective: To determine the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Lysis:

    • Treat cells with this compound or alternative compounds at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assessment using CCK-8 Assay

Objective: To measure the effect of this compound and its alternatives on cell proliferation and viability.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compounds and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition:

    • Add 10 µL of CCK-8 solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Detection by TUNEL Assay

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with the test compounds.

Methodology:

  • Sample Preparation:

    • Culture and treat cells with the compounds of interest.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 2-5 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Analysis:

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain if desired.

    • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep cluster_treatment cluster_assays cluster_analysis Cell_Culture Cell Culture (e.g., H22, SH-SY5Y) Treatment Treat Cells with Compounds Cell_Culture->Treatment Compound_Prep Prepare Compounds (NGR2 & Alternatives) Compound_Prep->Treatment CCK8 CCK-8 Assay (Cell Viability) Treatment->CCK8 TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Analyze Results & Compare Efficacy CCK8->Data_Analysis TUNEL->Data_Analysis Western_Blot->Data_Analysis

References

A Comparative Analysis of 20(R)-Notoginsenoside R2 Across Different Panax Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20(R)-Notoginsenoside R2 is a protopanaxatriol (PPT)-type ginsenoside, a class of tetracyclic triterpenoid saponins, that has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from Panax notoginseng, this compound is also found in other species of the Panax genus, albeit in varying concentrations. This guide provides a comparative analysis of this compound from different Panax species, focusing on its prevalence, biological activities, and the experimental methodologies used for its study. The objective is to offer a comprehensive resource for researchers and professionals in drug development.

Distribution and Quantitative Comparison of this compound

The concentration of this compound varies significantly among different Panax species and even between different parts of the same plant. While most renowned as a constituent of Panax notoginseng, it has been identified in other commercially important species.

Panax SpeciesPlant PartConcentration of this compound (mg/g dry weight)Reference
Panax notoginsengRoot2.0 - 40.0 (as part of total PPT-type ginsenosides)[1]
Panax ginsengRootDetected and Quantified[2]
Panax quinquefoliusSteamed RootIdentified (quantification in raw root not specified)[3]
Panax vietnamensisRoot & RhizomeIdentified[4]

Comparative Biological Activities

The biological activities of this compound have been primarily investigated using compounds isolated from Panax notoginseng or through the biotransformation of Notoginsenoside R1. The stereochemistry at the C-20 position is crucial for its biological functions. As the chemical structure of this compound is identical regardless of its source, the observed biological activities are expected to be consistent.

Biological ActivityExperimental ModelKey FindingsSignaling Pathway InvolvementReference
Anticancer H22 hepatoma cellsInhibited cell proliferation and promoted apoptosis. 20(S/R)-Notoginsenoside R2 had a stronger inhibitory effect than Notoginsenoside R1.PI3K/AKT/mTOR[5]
Neuroprotection Aβ25-35-induced neuronal apoptosis and inflammation modelAmeliorated cognitive dysfunction and inhibited neuronal apoptosis and inflammation.miR-27a/SOX8/β-catenin axis[6]
Diabetic Nephropathy db/db mice and high glucose-palmitic acid-treated HK-2 cellsAmeliorated albuminuria, improved renal function, and reduced renal pathology by mitigating lipid accumulation and mitochondrial dysfunction.c-Src/JNK/STAT1/CD36[7]
Osteoclastogenesis Inhibition RAW264 cells20(R)-ginsenoside Rh2 (a related compound) showed selective inhibition of osteoclastogenesis, highlighting the importance of the 20(R) configuration.Not specified

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of ginsenosides from Panax species, which can be adapted for the specific isolation of this compound.

experimental_workflow start Dried Panax Root Powder extraction Ultrasonic Extraction (70% Methanol, 50°C, 30 min) start->extraction filtration Filtration and Concentration extraction->filtration chromatography1 Macroporous Resin Chromatography (e.g., Diaion HP-20) filtration->chromatography1 elution1 Gradient Elution (Water -> Ethanol) chromatography1->elution1 fraction_collection Collection of Saponin-Rich Fractions elution1->fraction_collection spe Solid-Phase Extraction (SPE) (C18 cartridge) fraction_collection->spe hplc Preparative High-Performance Liquid Chromatography (HPLC) spe->hplc final_product Purified this compound hplc->final_product signaling_pathway cluster_0 Cellular Stress (High Glucose & Palmitic Acid) cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Pathological Outcomes cluster_4 Therapeutic Effect Stress High Glucose & Palmitic Acid cSrc c-Src Activation Stress->cSrc activates NR2 This compound NR2->cSrc inhibits Amelioration Amelioration of Diabetic Nephropathy NR2->Amelioration JNK_STAT1 JNK/STAT1 Phosphorylation cSrc->JNK_STAT1 leads to CD36 CD36 Overexpression JNK_STAT1->CD36 induces Lipid Lipid Accumulation CD36->Lipid promotes Mito Mitochondrial Dysfunction Lipid->Mito causes Apoptosis Cell Apoptosis Mito->Apoptosis triggers Apoptosis->Amelioration inhibition of

References

Assessing the Synergistic Effects of 20(R)-Notoginsenoside R2 with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of 20(R)-Notoginsenoside R2 (NR2) when combined with other therapeutic compounds. While direct studies on the synergistic interactions of NR2 are emerging, this document synthesizes available data on closely related ginsenosides and Panax notoginseng saponins (PNS) to provide a foundational resource for research and development. The information presented herein is intended to guide experimental design and highlight promising areas for further investigation into the combination therapies involving NR2.

Introduction to this compound

This compound is a protopanaxatriol-type saponin isolated from Panax notoginseng. It has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] Emerging research suggests that the therapeutic efficacy of NR2 can be significantly enhanced when used in combination with other agents, a strategy that may also allow for dose reduction and mitigation of side effects of conventional drugs.

Potential Synergistic Applications

Based on the activities of related compounds, the most promising areas for synergistic application of NR2 include:

  • Oncology: Combination with conventional chemotherapeutic agents to overcome drug resistance and enhance cytotoxicity in cancer cells.

  • Neuroprotection: Co-administration with other neuroprotective agents to provide multi-target protection against ischemia-reperfusion injury and neurodegenerative diseases.

Comparison with Anticancer Agents

The synergistic potential of ginsenosides with chemotherapeutic drugs like doxorubicin and cisplatin has been a key area of investigation. While specific data for NR2 is limited, studies on Ginsenoside Rh2 and Panax Notoginseng Saponins (PNS) offer valuable insights.

Quantitative Data Summary: Ginsenoside-Chemotherapy Synergy
CombinationCell Line/ModelKey FindingReference
Ginsenoside Rh2 + Doxorubicin Ehrlich Adenocarcinoma (murine)Co-treatment significantly more efficacious in inhibiting tumor growth than doxorubicin alone.[2][3][2],[3]
Ginsenoside Rh2 + Cisplatin A549 & H1299 Lung AdenocarcinomaRh2 enhanced cisplatin-induced apoptosis and repressed cisplatin-induced superoxide generation and PD-L1 expression.[4][4]
Panax Notoginseng Saponins + Cisplatin HeLa CellsPNS enhanced cisplatin cytotoxicity, an effect dependent on functional gap junctions.[5][5]
Notoginsenoside R1 + Doxorubicin Osteosarcoma CellsNGR1 antagonized doxorubicin resistance induced by mesenchymal stem cells by blocking IL-6/JAK2/STAT3 signaling.[6][6]
Experimental Protocols

Synergistic Cytotoxicity Assay (Combination of Ginsenoside and Chemotherapy)

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Notoginsenoside R2 and the chemotherapeutic agent (e.g., cisplatin) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations with the culture medium.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing varying concentrations of NR2, the chemotherapeutic agent, or a combination of both.

    • After a 48-hour incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated, and the synergistic effect is determined using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.

Signaling Pathway: Ginsenoside-Mediated Enhancement of Chemotherapy

G cluster_chemo Chemotherapeutic Agent (e.g., Cisplatin) cluster_nr2 This compound cluster_cell Cancer Cell Chemo Cisplatin PDL1 PD-L1 Expression Chemo->PDL1 Autophagy Autophagy Chemo->Autophagy Apoptosis Apoptosis Chemo->Apoptosis Superoxide Superoxide Generation Chemo->Superoxide NR2 NR2 NR2->PDL1 Inhibits NR2->Autophagy Inhibits NR2->Apoptosis Enhances NR2->Superoxide Inhibits Autophagy->Apoptosis Induces Resistance Superoxide->Apoptosis Induces Resistance

Caption: Hypothetical synergistic mechanism of NR2 with cisplatin in cancer cells.

Comparison with Neuroprotective Agents

The combination of Panax notoginseng saponins (PNS) with other traditional medicine components, such as Astragaloside IV, has shown promise in neuroprotection, particularly in the context of cerebral ischemia-reperfusion injury.

Quantitative Data Summary: PNS and Astragaloside IV Synergy
CombinationModelKey FindingReference
PNS + Astragaloside IV Rat model of cerebral ischemia-reperfusionThe combination showed stronger neuroprotective effects than either drug alone, associated with inhibition of pyroptosis and necroptosis.[7][7]
PNS + Astragaloside IV Rat model of cerebral ischemia-reperfusionThe combination attenuated injury by activating Nrf2 to inhibit ferroptosis and inflammation.[8][8]
Individual Components Mouse model of cerebral ischemia-reperfusionCombination of Astragaloside IV, Ginsenoside Rg1, Ginsenoside Rb1, and Notoginsenoside R1 strengthened the antagonism of oxidative stress.[9][9]
Experimental Protocols

Assessment of Neuroprotection in a Rat Model of Cerebral Ischemia-Reperfusion

  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Drug Administration: Animals are divided into groups: Sham, Model (MCAO), NR2 alone, Astragaloside IV alone, and NR2 + Astragaloside IV. Drugs are administered intravenously at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point scale.

  • Infarct Volume Measurement: After 24 hours of reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

  • Western Blot Analysis: Brain tissues from the ischemic hemisphere are homogenized to extract proteins. The expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, NLRP3, Caspase-1) are determined by Western blotting.

Signaling Pathway: Synergistic Neuroprotection

G cluster_stimulus Ischemia-Reperfusion Injury cluster_drugs Combination Therapy cluster_pathways Cellular Response IR I/R Injury Inflammation Inflammation (NLRP3) IR->Inflammation Pyroptosis Pyroptosis IR->Pyroptosis Ferroptosis Ferroptosis IR->Ferroptosis NR2 NR2 Nrf2 Nrf2 Activation NR2->Nrf2 NR2->Pyroptosis Inhibits AIV Astragaloside IV AIV->Nrf2 AIV->Pyroptosis Inhibits Nrf2->Inflammation Inhibits Nrf2->Ferroptosis Inhibits NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Pyroptosis->NeuronalDeath Ferroptosis->NeuronalDeath

Caption: Synergistic activation of Nrf2 and inhibition of cell death pathways by NR2 and Astragaloside IV.

Experimental Workflow: In Vivo Neuroprotection Study

G cluster_setup Experimental Setup cluster_assessment Assessment A Rat Model of MCAO B Drug Administration (NR2, AIV, Combination) A->B C Neurological Deficit Scoring B->C D Infarct Volume Measurement (TTC) B->D E Western Blot Analysis (Nrf2, NLRP3, etc.) B->E

Caption: Workflow for assessing the synergistic neuroprotective effects of NR2 in vivo.

Conclusion and Future Directions

The compiled data, though largely extrapolated from studies on related compounds, strongly suggests that this compound holds significant potential for synergistic therapeutic applications. In oncology, NR2 may enhance the efficacy of conventional chemotherapies by modulating pathways involved in drug resistance and apoptosis. In neuroprotection, its combination with other agents could offer a multi-pronged approach to mitigating the complex pathologies of ischemic injury and neurodegeneration.

Future research should focus on direct investigations of this compound in combination with a variety of therapeutic agents. Quantitative studies employing the methodologies outlined in this guide will be crucial for elucidating the precise synergistic mechanisms and for translating these promising preclinical findings into clinical applications. The exploration of novel delivery systems to improve the bioavailability of NR2 in combination therapies also represents a valuable avenue for future research.

References

Independent Verification of 20(R)-Notoginsenoside R2's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 20(R)-Notoginsenoside R2 against alternative compounds in the fields of neuroprotection, oncology, and diabetic nephropathy. The information presented is supported by experimental data to aid in the evaluation of this natural compound for further research and development.

Neuroprotective Effects: Alzheimer's Disease Model

This compound has demonstrated significant neuroprotective properties in preclinical models of Alzheimer's disease, primarily through the inhibition of neuronal apoptosis and inflammation. To contextualize its potential, this section compares its efficacy with established Alzheimer's disease medications, Donepezil and Memantine.

Comparative Efficacy in an Aβ₂₅₋₃₅-Induced Neurotoxicity Model

The amyloid-beta (Aβ) peptide, particularly the Aβ₂₅₋₃₅ fragment, is a key driver of neurotoxicity in Alzheimer's disease. The following table summarizes the comparative effects of this compound, Donepezil, and Memantine in in vitro models of Aβ₂₅₋₃₅-induced neuronal damage.

CompoundConcentrationModel SystemKey FindingsReference
This compound Not SpecifiedPrimary rat cortical neuronsAlleviated Aβ₂₅₋₃₅-triggered neuronal apoptosis and inflammation.[1][2]
Donepezil 5, 10, 20, 50 µmol/LPC12 cellsAntagonized the decrease in cell viability induced by 20 µmol/L Aβ₂₅₋₃₅. Increased cell viability from 57.35% to 87.35% at 50 µmol/L.[3][4]
Memantine 0.3 mg/kg (in vivo)Aβ₂₅₋₃₅-injected miceAttenuated Aβ₂₅₋₃₅-induced spontaneous alternation deficits.[5]
Mechanism of Action

The therapeutic effects of these compounds are mediated through distinct signaling pathways.

  • This compound: Exerts its neuroprotective effects by modulating the miR-27a/SOX8/β-catenin axis. It downregulates miR-27a, which in turn upregulates SOX8 and subsequently β-catenin, leading to the suppression of apoptosis and neuroinflammation[1][2].

  • Donepezil: Primarily acts as an acetylcholinesterase inhibitor, increasing the levels of acetylcholine in the brain to improve cognitive function. It has also been shown to have neuroprotective effects independent of its cholinergic activity, potentially through the activation of protein kinase C (PKC)[3][4].

  • Memantine: Functions as a non-competitive NMDA receptor antagonist, protecting neurons from excitotoxicity caused by excessive glutamate stimulation, a downstream effect of Aβ toxicity[6].

Signaling Pathway Diagram

neuroprotection_pathway cluster_R2 This compound cluster_Donepezil Donepezil cluster_Memantine Memantine R2 20(R)-Notoginsenoside R2 miR-27a miR-27a R2->miR-27a inhibits SOX8 SOX8 miR-27a->SOX8 inhibits beta-catenin β-catenin SOX8->beta-catenin activates Apoptosis_Inflammation_R2 Neuronal Apoptosis & Neuroinflammation beta-catenin->Apoptosis_Inflammation_R2 inhibits Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits ACh Acetylcholine (ACh) AChE->ACh degrades Cognition Cognitive Function ACh->Cognition improves Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR blocks Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity mediates

Comparative signaling pathways of neuroprotective agents.

Anti-Cancer Effects: Hepatocellular Carcinoma Model

This compound has been investigated for its anti-proliferative and pro-apoptotic effects in hepatocellular carcinoma (HCC). This section compares its in vitro efficacy against Sorafenib, a standard-of-care targeted therapy for advanced HCC.

Comparative Efficacy in Hepatocellular Carcinoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and Sorafenib in different HCC cell lines.

CompoundCell LineIC₅₀ (µM)Reference
This compound H2285.5[7]
Sorafenib Huh7~3[8]
Sorafenib HepG27.10[9]
Sorafenib Hep3B3.80[10]
Sorafenib SNU-4497.89[10]

Note: The IC₅₀ value for this compound was reported in µg/mL (65.91 µg/mL) and has been converted to µM for comparison, assuming a molecular weight of 770.99 g/mol .

Mechanism of Action
  • This compound: Induces apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway.

  • Sorafenib: A multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway, VEGFR, and PDGFR[11].

Signaling Pathway Diagram

anticancer_pathway cluster_R2_cancer This compound cluster_Sorafenib Sorafenib R2_cancer 20(R)-Notoginsenoside R2 PI3K_cancer PI3K R2_cancer->PI3K_cancer inhibits AKT_cancer AKT PI3K_cancer->AKT_cancer activates mTOR_cancer mTOR AKT_cancer->mTOR_cancer activates Apoptosis_cancer_R2 Apoptosis mTOR_cancer->Apoptosis_cancer_R2 inhibits Sorafenib Sorafenib Raf Raf Sorafenib->Raf inhibits VEGFR_PDGFR VEGFR/PDGFR Sorafenib->VEGFR_PDGFR inhibits MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation_Angiogenesis Cell Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis promotes VEGFR_PDGFR->Proliferation_Angiogenesis promotes

Comparative signaling pathways of anti-cancer agents.

Reno-protective Effects: Diabetic Nephropathy Model

This compound has shown potential in mitigating the progression of diabetic nephropathy. This section provides available data on its effects in a db/db mouse model, a well-established model for type 2 diabetes and its complications.

Efficacy in a db/db Mouse Model of Diabetic Nephropathy

The following table summarizes the effects of this compound on key markers of renal function in db/db mice.

Treatment GroupAlbumin-to-Creatinine Ratio (ACR)Serum Creatinine (Scr)Blood Urea Nitrogen (BUN)Reference
db/db Model Significantly elevatedElevatedElevated[12][13]
This compound (20 mg/kg/day) Significantly loweredAmelioratedAmeliorated[12][13]
This compound (40 mg/kg/day) Significantly lowered (greater reduction than Losartan)AmelioratedAmeliorated[12][13]
Losartan (10 mg/kg/day) Significantly loweredNot specifiedNot specified[12]
Mechanism of Action

This compound is suggested to ameliorate diabetic nephropathy by reducing lipid accumulation and mitochondrial dysfunction[13]. It has been shown to alleviate cell apoptosis in the kidneys of db/db mice[12]. A related compound, Notoginsenoside R1, has been shown to protect against diabetic nephropathy by upregulating Nrf2-mediated HO-1 expression, which helps to combat oxidative stress[7].

Experimental Workflow Diagram

dn_workflow start db/db Mice with Elevated ACR treatment Treatment Groups: - Vehicle - this compound (20 & 40 mg/kg) - Losartan (10 mg/kg) start->treatment duration 8 Weeks treatment->duration assessment Assessment of: - Albumin-to-Creatinine Ratio (ACR) - Serum Creatinine (Scr) - Blood Urea Nitrogen (BUN) - Renal Histopathology (TUNEL assay) duration->assessment outcome Evaluation of Reno-protective Effects assessment->outcome

References

A Comparative Review of the Pharmacological Activities of Notoginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notoginsenosides, the primary active saponins isolated from the traditional Chinese medicine Panax notoginseng, have garnered significant attention for their diverse and potent pharmacological activities. This guide provides a comparative review of the biological effects of key notoginsenosides, supported by quantitative data from experimental studies. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Data Presentation: Comparative Pharmacological Activities

The following tables summarize the quantitative data on the pharmacological activities of various notoginsenosides, providing a basis for comparison of their potency and efficacy.

Table 1: Anti-proliferative Activity of Notoginsenosides against Cancer Cell Lines

NotoginsenosideCell LineCancer TypeIC50 (µM)Citation(s)
Notoginsenoside Ft1SH-SY5YNeuroblastoma45[1]
Notoginsenoside Ft1MC38Colon adenocarcinoma32.87[1]
Notoginsenoside Ft1CT26Colon carcinoma30.75[1]
Notoginsenoside Ft1HT29Colorectal adenocarcinoma27.59[1]
Notoginsenoside R1MCF-7Breast cancer148.9 (mmol/L)[2]
20(S/R)-Notoginsenoside R2H22Hepatoma65.91 (µg/mL)[3]
Notoginsenoside R1H22Hepatoma121.50 (µg/mL)[3]

Table 2: Effects of Notoginsenosides on Platelet Aggregation

NotoginsenosideActivityAgonistEC50/IC50 (µM)Citation(s)
Notoginsenoside Ft1Pro-aggregationADP56.42 (EC50)[4]
Notoginsenoside FcAnti-aggregationThrombin204.38 (IC50)[5]
Notoginsenoside FcAnti-aggregationCollagen379.93 (IC50)[5]
Notoginsenoside FcAnti-aggregationADP295.89 (IC50)[5]

Key Pharmacological Activities and Signaling Pathways

Notoginsenoside R1 (NGR1)

Notoginsenoside R1 is one of the most abundant and extensively studied notoginsenosides. It exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardioprotective activities.

Signaling Pathways Modulated by Notoginsenoside R1:

  • PI3K/Akt Pathway: NGR1 has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation contributes to its neuroprotective and cardioprotective effects[6][7].

  • Wnt/β-catenin Pathway: NGR1 can activate the Wnt/β-catenin signaling pathway, promoting the proliferation and differentiation of cells such as intestinal stem cells and human periodontal ligament stem cells[8][9].

  • NF-κB Pathway: NGR1 exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation[10][11].

NGR1_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_Wnt_Beta_Catenin Wnt/β-catenin Pathway cluster_NF_kB NF-κB Pathway NGR1 Notoginsenoside R1 PI3K PI3K NGR1->PI3K activates Wnt Wnt NGR1->Wnt activates NFkB NF-κB NGR1->NFkB inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Beta_Catenin β-catenin Wnt->Beta_Catenin Cell_Differentiation Cell Differentiation Beta_Catenin->Cell_Differentiation Inflammation Inflammation NFkB->Inflammation

Signaling pathways modulated by Notoginsenoside R1.

Notoginsenoside Ft1

Notoginsenoside Ft1 demonstrates a distinct pharmacological profile, with notable effects on cancer cells, platelet aggregation, and metabolic regulation.

Signaling Pathways Modulated by Notoginsenoside Ft1:

  • PI3K/Akt/mTOR Pathway: In contrast to NGR1, Notoginsenoside Ft1 has been shown to inhibit the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to apoptosis and lysosomal cell death[12][13].

  • MAPK Pathway: Ft1 can activate the p38 MAPK and ERK1/2 signaling pathways, which are involved in its anti-proliferative effects on neuroblastoma cells[1].

  • TGR5/FXR Pathway: Notoginsenoside Ft1 acts as a TGR5 agonist and an FXR antagonist, suggesting its potential in the treatment of obesity and insulin resistance[1].

Ft1_Signaling_Pathways cluster_PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_TGR5_FXR TGR5/FXR Pathway Ft1 Notoginsenoside Ft1 PI3K_Akt_mTOR PI3K/Akt/mTOR Ft1->PI3K_Akt_mTOR inhibits p38_MAPK p38 MAPK Ft1->p38_MAPK activates ERK12 ERK1/2 Ft1->ERK12 activates TGR5 TGR5 Ft1->TGR5 activates FXR FXR Ft1->FXR inhibits Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Anti_Proliferation Anti-Proliferation p38_MAPK->Anti_Proliferation ERK12->Anti_Proliferation Metabolic_Regulation Metabolic Regulation TGR5->Metabolic_Regulation FXR->Metabolic_Regulation

Signaling pathways modulated by Notoginsenoside Ft1.

Notoginsenoside R2

Notoginsenoside R2 has demonstrated neuroprotective and renoprotective effects. It has been shown to alleviate neuronal apoptosis and inflammation in models of Alzheimer's disease and reduce lipid accumulation and mitochondrial dysfunction in diabetic nephropathy[8][14].

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this review.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in response to notoginsenoside treatment.

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., H9c2 cardiomyocytes, PC12 cells) to 70-80% confluency. Treat cells with various concentrations of the notoginsenoside of interest for a specified duration.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and other downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 20(R)-Notoginsenoside R2 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of 20(R)-Notoginsenoside R2, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and environmental responsibility.

I. Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), standard laboratory safety protocols should be rigorously followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound to prevent skin and eye contact.

  • Ventilation: Handle the compound in a well-ventilated area to minimize the potential for inhalation of any airborne particles.

  • Spill Management: In the event of a spill, avoid dust formation. Collect the spilled material using appropriate tools and place it in a sealed container for disposal. Prevent the substance from entering drains or the environment.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal facility. For small quantities, and where local regulations permit, disposal as non-hazardous solid waste may be an option.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "Non-hazardous solid chemical waste" to be used for this compound.

  • Do not mix with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.

Step 2: Containerization

  • Place the waste this compound into a securely sealed, robust, and clearly labeled container.

  • If the original container is used, ensure the label is intact and legible. If a new container is used, label it with the chemical name ("this compound") and clearly mark it as "Non-Hazardous Waste for Disposal."

Step 3: Institutional Protocol Adherence

  • Consult and adhere to your institution's specific waste disposal guidelines. Many research facilities have dedicated Environmental Health and Safety (EHS) departments that manage chemical waste.

  • Contact your EHS department to arrange for the collection and disposal of the sealed waste container.

Step 4: Disposal as Non-Hazardous Solid Waste (where permissible)

  • Regulatory Check: Before proceeding, confirm with your local authorities and institutional EHS that disposal of non-hazardous solid chemical waste in the regular trash destined for a sanitary landfill is permitted.

  • Packaging: Ensure the waste is in a sealed, non-breakable container to prevent accidental exposure to custodial staff.

  • Transfer: Laboratory personnel should directly transfer the sealed container to the designated dumpster or waste collection area. Do not leave chemical waste in standard laboratory trash bins.[1]

Step 5: Documentation

  • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

III. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
Molecular FormulaC41H70O13
Molecular Weight771.0 g/mol [2][3]
Boiling Point878.7±65.0 °C (Predicted)[1][4]
Density1.31±0.1 g/cm3 (Predicted)[1]
pKa12.85±0.70 (Predicted)[1]

IV. Experimental Protocol: Inhibition of H22 Hepatoma Cell Proliferation

The following protocol is a summary of the methodology used to assess the anti-proliferative effects of this compound on H22 hepatoma cells, as described in recent literature.[3]

1. Cell Culture and Treatment:

  • H22 hepatoma cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
  • A stock solution of this compound is prepared and diluted to various concentrations.
  • The cultured cells are then treated with different concentrations of this compound for a 24-hour period.[3]

2. Cell Viability Assay (CCK-8):

  • After the 24-hour treatment, a CCK-8 (Cell Counting Kit-8) solution is added to each well.
  • The plates are incubated for a specified time to allow for the colorimetric reaction to develop.
  • The absorbance is measured at a specific wavelength using a microplate reader.
  • Cell viability is calculated as a percentage relative to the control (untreated) cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined.[3]

3. Apoptosis Analysis (TUNEL Assay):

  • To confirm that cell death is occurring via apoptosis, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed.
  • This assay detects DNA fragmentation, a hallmark of apoptosis.
  • Treated cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture.
  • Fluorescent microscopy is used to visualize and quantify the apoptotic cells.[3]

V. Visualizing the Disposal Workflow and a Key Signaling Pathway

Proper Disposal Workflow for this compound

cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path cluster_final Final Steps A Identify Waste This compound B Segregate from Hazardous Waste A->B C Place in Securely Sealed Container B->C D Label Container Clearly (Name & Non-Hazardous) C->D E Consult Institutional EHS Policy D->E F Arrange for EHS Waste Collection E->F Primary Route G Check Local Regulations for Non-Hazardous Disposal E->G Alternative Route I Record Disposal in Log F->I H Dispose in Designated Dumpster (Lab Personnel) G->H If Permitted H->I

Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound.

PI3K/AKT/mTOR Signaling Pathway

cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NR2 This compound NR2->PI3K inhibits

Caption: A diagram showing the inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway, which can lead to decreased cell proliferation and induced apoptosis.[3]

References

Personal protective equipment for handling 20(R)-Notoginsenoside R2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 20(R)-Notoginsenoside R2 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it belongs to the saponin class of compounds, which can have irritant properties. Therefore, a cautious approach to handling is warranted. The following personal protective equipment is mandatory when working with this compound in powdered form or in solution.

PPE Category Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles with Side ShieldsProvides a barrier against splashes and airborne particles.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.
Hand Protection Nitrile GlovesOffers chemical resistance. Double gloving is recommended when handling the pure compound.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a high risk of splashes.
Respiratory Protection N95 or P1 Dust MaskRequired when handling the powdered form to prevent inhalation of fine particles.[1]
Chemical Fume HoodAll weighing and initial dilutions of the powdered compound should be performed in a certified chemical fume hood.

Physicochemical and Toxicity Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄₁H₇₀O₁₃
Molecular Weight 771.0 g/mol
Appearance White or colorless powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Table 2: General Aquatic Toxicity of Saponins

Test Species Result
LC50 (96h)Fish (Leuciscus idus)1-10 mg/L
EC50 (48h)Daphnia magna10-100 mg/L
IC50 (72h)Algae (Desmodesmus subspicatus)>100 mg/L

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Cleanup and Disposal A Receiving and Storage (Store at 2-8°C, tightly sealed) B Don PPE (Goggles, Lab Coat, Gloves, Mask) A->B C Prepare Workspace (Chemical Fume Hood) B->C D Weighing Powder (In Fume Hood) C->D Proceed to handling E Solubilization (Add solvent to powder) D->E F Experimental Use (e.g., Cell Culture Treatment) E->F G Decontaminate Workspace (Wipe with 70% Ethanol) F->G Experiment complete H Segregate Waste (Sharps, Liquid, Solid) G->H I Dispose of Waste (Follow Institutional Guidelines) H->I

Safe handling workflow for this compound.
Detailed Methodologies

Receiving and Storage: Upon receipt, verify the integrity of the container. Store the compound in a tightly sealed container at 2-8°C, away from incompatible materials.

Preparation of Stock Solutions:

  • Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation risk.

  • Wear all required PPE, including double gloves.

  • Carefully weigh the desired amount of this compound powder.

  • To avoid generating dust, add the solvent (e.g., DMSO) directly to the vial containing the powder.

  • Gently vortex or sonicate until the compound is fully dissolved.

Example Experimental Protocol: Cell Viability (MTT) Assay This protocol is a representative example of an in vitro experiment using a ginsenoside.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Add the diluted compound to the designated wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][3]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[2][3]

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Sharps: All needles, syringes, and pipette tips that have come into contact with the compound should be disposed of in a designated sharps container.

  • Liquid Waste: Unused solutions and cell culture medium containing the compound should be collected in a clearly labeled, sealed container for chemical waste.

  • Solid Waste: Contaminated gloves, lab coats, and plasticware should be placed in a designated solid waste container.

Disposal Procedures:

As specific regulations vary, consult your institution's Environmental Health and Safety (EHS) department for detailed disposal protocols. In the absence of specific institutional guidelines, the following general principles apply:

  • Non-Hazardous Disposal: If deemed non-hazardous by your institution, aqueous solutions may be disposable down the drain with copious amounts of water.[4][5][6] Solid waste may be disposed of in the regular trash.

  • Hazardous/Cytotoxic Disposal: If the compound is treated as potentially hazardous or cytotoxic, all waste must be disposed of through a licensed chemical waste management service, typically involving incineration.[1]

Decontamination: All work surfaces and equipment should be thoroughly decontaminated with 70% ethanol after use.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.